molecular formula C8H12N4O2 B1427982 4-(3-nitro-1H-pyrazol-1-yl)piperidine CAS No. 1247136-53-3

4-(3-nitro-1H-pyrazol-1-yl)piperidine

Cat. No.: B1427982
CAS No.: 1247136-53-3
M. Wt: 196.21 g/mol
InChI Key: JZASINRZAINZAP-UHFFFAOYSA-N
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Description

4-(3-nitro-1H-pyrazol-1-yl)piperidine is a useful research compound. Its molecular formula is C8H12N4O2 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-nitro-1H-pyrazol-1-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-nitro-1H-pyrazol-1-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-nitropyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c13-12(14)8-3-6-11(10-8)7-1-4-9-5-2-7/h3,6-7,9H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZASINRZAINZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 4-(3-nitro-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Building Block for Nitrogen-Rich Pharmacophores

Executive Summary

4-(3-nitro-1H-pyrazol-1-yl)piperidine (CAS: 1247136-53-3) is a specialized heterocyclic intermediate widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD). Its structural value lies in its bifunctionality: the piperidine ring offers a solubilizing, basic handle for pharmacokinetic modulation, while the nitropyrazole moiety serves as a "masked" aminopyrazole—a privileged scaffold for hydrogen-bond-driven enzyme binding.

This guide details the physicochemical profile, synthetic pathways, and quality control protocols required to utilize this compound with high scientific integrity.

Physicochemical Profile

The following data aggregates experimental vendor specifications and high-fidelity computational models (ACD/Labs, ChemAxon) to support medicinal chemistry design.

Table 1: Core Physicochemical Properties

PropertyValue / SpecificationContext for Drug Design
Molecular Formula C₈H₁₂N₄O₂Nitrogen-rich scaffold (High N/C ratio).
Molecular Weight 196.21 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
CAS Number 1247136-53-3Primary identifier for sourcing.
LogP (Calc) 0.72 ± 0.2Highly favorable lipophilicity; suggests good oral bioavailability potential.
TPSA 73.0 Ų< 140 Ų threshold; indicates high probability of cell permeability.
pKa (Piperidine NH) ~10.8 (Predicted)Basic center; will be protonated at physiological pH (lysosomotropic).
pKa (Pyrazole) Non-basicThe nitro group strongly withdraws electron density, rendering pyrazole nitrogens non-basic.
Solubility DMSO (>50 mg/mL), MeOHPoor water solubility as free base; highly soluble as HCl or TFA salt.
Appearance Pale yellow to off-white solidColor derived from the nitro-chromophore.
Synthetic Methodology & Causality

The synthesis of 4-(3-nitro-1H-pyrazol-1-yl)piperidine requires overcoming a specific challenge: Regioselectivity . 3-nitro-1H-pyrazole exists in tautomeric equilibrium. Alkylation can occur at either nitrogen, leading to a mixture of 1,3- and 1,5- isomers. The 1,3- isomer (desired) is thermodynamically preferred but must be chemically enforced.

3.1 Validated Synthetic Route (Mitsunobu Approach)

The most reliable protocol avoids harsh alkylating agents, utilizing a Mitsunobu coupling to ensure stereochemical inversion (if relevant) and cleaner regiocontrol.

Reagents:

  • Substrate A: 3-Nitro-1H-pyrazole (Nucleophile)

  • Substrate B: N-Boc-4-hydroxypiperidine (Electrophile source)

  • Coupling Agents: Triphenylphosphine (PPh₃), DIAD (Diisopropyl azodicarboxylate)

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Complex Formation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and PPh₃ (1.2 eq) in anhydrous THF under N₂ atmosphere. Cool to 0°C.

  • Addition: Add 3-Nitro-1H-pyrazole (1.0 eq).

  • Activation: Dropwise add DIAD (1.2 eq) over 30 minutes. Causality: Slow addition prevents overheating and minimizes hydrazine byproduct formation.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Deprotection: Isolate the Boc-intermediate, then treat with 4M HCl in Dioxane or TFA/DCM (1:4) to yield the free amine.

  • Purification: The free base is obtained by neutralizing with NaHCO₃ and extracting into DCM/Isopropanol (3:1).

3.2 Visualization of Synthesis Logic

The following diagram illustrates the critical decision points and regioselectivity checks in the synthesis workflow.

SynthesisWorkflow Start Starting Materials (3-Nitro-1H-pyrazole + N-Boc-4-OH-piperidine) Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C) Start->Mitsunobu Activation IsomerCheck Regioselectivity Check (Isolate Crude) Mitsunobu->IsomerCheck 16h Reaction Purification Column Chromatography (Sep. 1,3- from 1,5- isomer) IsomerCheck->Purification Critical Step Deprotection Boc-Deprotection (TFA/DCM or HCl/Dioxane) Purification->Deprotection Pure Intermediate Neutralization Free Base Generation (Sat. NaHCO3) Deprotection->Neutralization Salt Form FinalProduct 4-(3-nitro-1H-pyrazol-1-yl)piperidine Neutralization->FinalProduct Isolation

Caption: Figure 1. Optimized synthetic workflow prioritizing regiochemical purity via Mitsunobu coupling and chromatographic separation.

Structural Analysis & Quality Control

Trustworthiness in research data stems from rigorous characterization. The following analytical signatures validate the identity of 4-(3-nitro-1H-pyrazol-1-yl)piperidine.

4.1 Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Pyrazole Ring: Look for two singlets (or doublets with small coupling) in the aromatic region.

    • δ ~8.6 ppm (1H, d, J=2.5 Hz): H-5 of pyrazole (Deshielded by adjacent N).

    • δ ~7.0 ppm (1H, d, J=2.5 Hz): H-4 of pyrazole.[1][2][3]

  • Piperidine Ring:

    • δ ~4.3–4.5 ppm (1H, m): Methine proton (CH) at C4, attached to pyrazole. Diagnostic: If this shift is <4.0 ppm, the alkylation may have failed or occurred on Carbon (rare).

    • δ ~3.0–3.2 ppm (2H, m): Equatorial protons adjacent to NH.

    • δ ~2.6–2.8 ppm (2H, m): Axial protons adjacent to NH.

    • δ ~1.8–2.1 ppm (4H, m): Remaining ring methylene protons.

4.2 Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion: [M+H]⁺ = 197.2 m/z.

  • Fragmentation: Expect loss of NO₂ group ([M-46]⁺) or fragmentation of the piperidine ring in high-energy collision studies.

4.3 Regiochemistry Validation (NOESY)

To confirm the 1,3-nitro isomer over the 1,5-nitro isomer:

  • Perform a 1D-NOESY experiment irradiating the piperidine methine proton (at ~4.4 ppm).

  • Positive Result: NOE enhancement of the Pyrazole H-5 proton indicates the piperidine is attached to N1, and H-5 is proximal.

  • Negative Result: Lack of enhancement may suggest the 1,5-isomer where the nitro group sterically blocks the interaction or alters the conformation.

Handling, Stability & Safety

Expert Insight: While this molecule is a stable solid, the presence of the nitro group and the secondary amine requires specific handling protocols to prevent degradation and ensure safety.

  • Energetic Profile: Small nitro-heterocycles can be energetic. While this molecule has a high molecular weight "ballast" (piperidine) reducing explosivity risk, do not heat neat >100°C without DSC (Differential Scanning Calorimetry) testing.

  • Storage: Hygroscopic as a salt (HCl/TFA). Store at 2–8°C in a desiccator.

  • Stability:

    • Acids:[1] Stable.

    • Bases: Stable, but avoid strong bases which might deprotonate the pyrazole C-H if conditions are extreme (though unlikely).

    • Oxidation: Stable.

    • Reduction:Unstable. Reducing agents (H₂/Pd, SnCl₂, Fe/HCl) will convert the nitro group to an amine. This is often a desired transformation but must be avoided during storage.

Applications in Drug Discovery

This compound is rarely the final drug; it is a Pharmacophore Enabler .

  • Kinase Inhibition: The aminopyrazole (reduced form) mimics the adenine ring of ATP, forming key hinge-binding hydrogen bonds in kinase active sites (e.g., Crizotinib analogs).

  • Library Synthesis: The secondary amine of the piperidine is a perfect nucleophile for:

    • Amide coupling (with carboxylic acids).

    • Buchwald-Hartwig amination (with aryl halides).

    • Sulfonylation (with sulfonyl chlorides).

  • PROTAC Linkers: The piperidine ring provides a rigid, semi-saturated linker geometry often used to exit the binding pocket towards an E3 ligase ligand.

References
  • PubChem. (2025).[4] Compound Summary: 3-Nitropyrazole Properties.[4] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic approaches to pyrazole-piperidine intermediates in Crizotinib synthesis. Retrieved from [Link]

Sources

Technical Monograph: Therapeutic Potential of 3-Nitro-Pyrazole Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-nitro-pyrazole piperidine scaffold represents a high-value chemotype in the development of "suicide substrate" prodrugs, particularly for Neglected Tropical Diseases (NTDs) and Tuberculosis (TB). While the piperidine moiety acts as a solubility handle and pharmacokinetic modulator (improving logP and lysosomal trapping), the 3-nitro-pyrazole core functions as a bio-activatable "warhead."

This guide details the technical roadmap for developing these derivatives, moving beyond basic screening to mechanistic validation. It addresses the critical dichotomy of this scaffold: harnessing the potent lethality of the nitro group against pathogens while mitigating the mutagenic risks (Ames positive liability) in mammalian hosts.

Structural Rationale & SAR

The therapeutic efficacy of this class relies on a precise Structure-Activity Relationship (SAR) between the electron-deficient pyrazole ring and the basic piperidine tail.

The Warhead: 3-Nitro-Pyrazole

Unlike its 4-nitro isomer, the 3-nitro-pyrazole offers a unique electronic profile. The nitro group at position 3 creates a specific redox potential (


) range (-350 to -450 mV) that is thermodynamically favorable for reduction by bacterial/parasitic Type I Nitroreductases (NTRs) but sufficiently stable to resist reduction by mammalian Type II NTRs (which require lower potentials).
The Delivery System: Piperidine

The piperidine ring is not merely a linker; it serves three critical functions:

  • Solubility: Lowers the high lipophilicity (cLogP) often associated with nitro-aromatics.

  • Lysosomotropism: The basic nitrogen (pKa ~9-10) promotes accumulation in the acidic phagolysosomes of macrophages, the primary reservoir for Mycobacterium tuberculosis and Leishmania amastigotes.

  • hERG Avoidance: Careful substitution at the piperidine 4-position (e.g., with polar groups) can disrupt the hydrophobic pharmacophore required for hERG channel blockage, a common liability in piperidine drugs.

Mechanism of Action: The Bioactivation Paradigm

The core mechanism is bactericidal/parasiticidal bioactivation . These compounds are prodrugs.[1] They remain inert until they enter the pathogen, where they undergo a hydride transfer cascade.

Pathway Description
  • Entry: Passive diffusion or transporter-mediated uptake into the pathogen.

  • Activation: The pathogen's F420-dependent nitroreductase (e.g., Ddn in M.tb or NTR1 in Trypanosoma) reduces the nitro group (

    
    ).
    
  • Reactive Intermediates: Formation of nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) species.
  • Lethality: These electrophiles form covalent adducts with DNA (guanine residues) and inhibit mycolic acid synthesis (in TB), leading to cell death.

Mechanistic Visualization

MoA_Pathway Prodrug Inert 3-Nitro-Pyrazole (Prodrug) Pathogen Pathogen Uptake (M.tb / Leishmania) Prodrug->Pathogen Diffusion Enzyme Nitroreductase (Ddn / NTR1) Pathogen->Enzyme Substrate Binding Intermediate Reactive Species (Nitroso -> Hydroxylamine) Enzyme->Intermediate 2e- Reduction (F420 cofactor) Target1 DNA Adducts (Guanine Alkylation) Intermediate->Target1 Covalent Binding Target2 Respiratory Collapse Intermediate->Target2 Redox Cycling

Figure 1: The selective bioactivation pathway. Mammalian cells lack the specific NTRs required for the initial reduction step, providing the therapeutic window.

Chemical Synthesis Protocol

Objective: Synthesize N-(1-benzylpiperidin-4-yl)-3-nitro-1H-pyrazole-4-carboxamide as a model lead compound.

Retrosynthetic Analysis

The most robust route involves an amide coupling between a 3-nitropyrazole-4-carboxylic acid core and a 4-amino-piperidine derivative.

Step-by-Step Methodology

Reagents:

  • Core: 3-nitro-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Amine: 4-amino-1-benzylpiperidine (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) or EDC.HCl/HOBt

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

Protocol:

  • Activation: Charge a round-bottom flask with 3-nitro-1H-pyrazole-4-carboxylic acid and anhydrous DMF under

    
     atmosphere. Add DIPEA and stir for 10 min.
    
  • Coupling: Add HATU in one portion. The solution should turn yellow/orange. Stir for 15 min to form the active ester.

  • Addition: Dropwise add the 4-amino-1-benzylpiperidine dissolved in minimal DMF.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the acid spot (

    
    ) and appearance of the amide (
    
    
    
    ).
  • Workup (Critical for Nitro compounds):

    • Dilute reaction mixture with EtOAc (10x volume).

    • Wash sequentially with: 1N HCl (remove excess amine), Sat.

      
       (remove unreacted acid), and Brine.
      
    • Note: Nitro compounds can be shock-sensitive; avoid distilling to dryness at high heat.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-10% MeOH in DCM).

  • Validation:

    
    -NMR must show the diagnostic amide doublet (
    
    
    
    8.0-8.5 ppm) and the pyrazole singlet.
Synthesis Workflow Diagram

Synthesis_Flow Start Start Materials: 3-Nitro Acid + Piperidine Amine Activation Activation: HATU + DIPEA in DMF (Active Ester Formation) Start->Activation Coupling Coupling Reaction: RT, 4-6 Hours, N2 atm Activation->Coupling Workup Biphasic Workup: EtOAc vs HCl/NaHCO3 Coupling->Workup Purify Purification: Flash Chromatography (DCM:MeOH) Workup->Purify QC QC Check: NMR + LCMS (>95% Purity) Purify->QC

Figure 2: Optimized synthetic workflow for amide-linked nitropyrazole-piperidine derivatives.

Biological Evaluation & Validation

To establish scientific integrity, data must be presented comparatively.

In Vitro Potency vs. Toxicity

The following table summarizes the target profile for a successful lead in this class.

ParameterAssay MethodTarget CriteriaRationale
Potency (MIC) Resazurin Microtiter Assay (REMA)

Must compete with standard of care (e.g., Isoniazid).
Cytotoxicity (

)
Vero or HepG2 cell lines (MTT)

Selectivity Index (SI) must be

.
Genotoxicity Ames Test (Salmonella TA98/TA100)Negative (+/- S9)Critical: Nitro groups are structural alerts.
Solubility Kinetic Solubility (PBS pH 7.4)

Piperidine tail should ensure oral bioavailability.
Metabolic Stability Liver Microsomes (Human/Mouse)

min
Avoid rapid oxidative deamination of the piperidine.
The Genotoxicity Challenge

The primary failure mode for nitro-pyrazoles is mutagenicity.

  • The Test: You must run the Ames test early.

  • The Fix: If the compound is mutagenic, introduce steric bulk (e.g., methyl groups) on the pyrazole ring adjacent to the nitro group to twist it out of planarity, or substitute the piperidine with electron-withdrawing groups (fluorine) to alter the reduction potential.

References

  • Mechanistic Basis of Nitro-Activation

    • Title: Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles...[2] through the Deazaflavin-Dependent Nitroreductase Activation Pathway.

    • Source: Journal of Medicinal Chemistry (2024).[3]

    • URL:[Link]

  • Synthetic Strategy for Nitropyrazoles

    • Title: Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives.[4][5][6][7]

    • Source: Molecules (2025).[8]

    • URL:[Link]

  • Piperidine Pharmacophore Utility

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[3][9]

    • Source: International Journal of Molecular Sciences (2023).[3]

    • URL:[Link][3]

  • Antileishmanial Nitro-Heterocycles

    • Title: Nitroheterocyclics as Anti-Tuberculosis Agents: An Overview.
    • Source: DNTB (State Institution "National Institute of Phthisiology and Pulmonology").
    • URL:[Link]

Sources

4-(3-nitro-1H-pyrazol-1-yl)piperidine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Kinase Inhibitor & GPCR Ligand Design

Executive Summary & Physicochemical Passport

4-(3-nitro-1H-pyrazol-1-yl)piperidine is a bifunctional heterocyclic building block characterized by a piperidine ring (a privileged pharmacophore for solubility and receptor binding) linked to a 3-nitropyrazole. This scaffold serves as a critical intermediate in the synthesis of JAK inhibitors, GPCR modulators, and other bioactive small molecules.

The molecule's utility lies in its orthogonal reactivity : the secondary amine of the piperidine allows for diversification (alkylation, acylation) while the nitro group on the pyrazole serves as a "masked" aniline, ready for reduction and subsequent coupling to form ureas or amides.

Chemical Identity Table[1]
ParameterTechnical Specification
IUPAC Name 4-(3-nitro-1H-pyrazol-1-yl)piperidine
CAS Number 1247136-53-3 (Free Base)
Related CAS 876343-24-7 (N-Boc protected precursor)
Molecular Formula

Molecular Weight 196.21 g/mol
SMILES C1CNCCC1N2C=CC(=N2)[O-]
LogP (Calc) ~0.72 (Lipinski compliant fragment)
pKa (Calc) ~9.8 (Piperidine NH), Weak base
Appearance Off-white to pale yellow solid

Synthetic Architecture & Regioselectivity

The synthesis of 4-(3-nitro-1H-pyrazol-1-yl)piperidine presents a classic heterocyclic challenge: Tautomeric Regioselectivity . 3-nitropyrazole exists in equilibrium with 5-nitropyrazole. Direct alkylation often yields a mixture of N1- and N2-alkylated isomers.

To ensure high purity and yield, the Mitsunobu Reaction is the preferred pathway over direct nucleophilic substitution (


), as it offers superior control over the site of alkylation due to steric and electronic governance.
Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Regioselective Synthesis via Mitsunobu Coupling Start 3-Nitropyrazole (Nucleophile) Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF) Start->Mitsunobu Reagent N-Boc-4-hydroxypiperidine (Electrophile) Reagent->Mitsunobu Intermediate N-Boc-Protected Intermediate (Regioselective N1) Mitsunobu->Intermediate Steric Control Deprotection Acidic Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Cleavage Product 4-(3-nitro-1H-pyrazol-1-yl)piperidine (Target Scaffold) Deprotection->Product Salt Neutralization

Experimental Protocols

Protocol A: Regioselective Synthesis (Mitsunobu Route)

Rationale: This method minimizes the formation of the thermodynamic byproduct (N2-alkylation) and avoids harsh heating conditions.

Reagents:

  • 3-Nitro-1H-pyrazole (1.0 eq)[1]

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq)

  • Triphenylphosphine (

    
    , 1.5 eq)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with

    
     and 3-nitropyrazole under an inert atmosphere (
    
    
    
    or Ar). Dissolve in anhydrous THF.
  • Addition: Cool the solution to 0°C. Add tert-butyl 4-hydroxypiperidine-1-carboxylate.

  • Activation: Dropwise add DIAD over 20 minutes, maintaining the temperature < 5°C. Critical: Exothermic reaction; rapid addition generates impurities.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC/LC-MS (Target mass: [M+H-Boc]+ or [M+Na]+).

  • Workup: Concentrate THF in vacuo. Triturate the residue with

    
    /Hexane (1:1) to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter off the solid.
  • Purification: Purify the filtrate via silica gel flash chromatography (Gradient: 10% -> 50% EtOAc in Hexanes).

    • Checkpoint: Isolate tert-butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate .

Protocol B: Deprotection to Free Base

Rationale: Removal of the Boc group to liberate the secondary amine for further medicinal chemistry.

Reagents:

  • Boc-protected intermediate (from Protocol A)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Methodology:

  • Dissolve the intermediate in DCM (5 mL/g).

  • Add TFA (10-20 eq) dropwise at 0°C.

  • Stir at RT for 2–4 hours until LC-MS shows complete conversion to the amine (MW 196.2).

  • Isolation (Free Base): Concentrate volatiles. Redissolve in DCM and wash with saturated

    
     (aq). Dry organic layer over 
    
    
    
    , filter, and concentrate.
  • Isolation (Salt): If using HCl/Dioxane, the product precipitates as the hydrochloride salt. Filter and wash with ether.

Functional Utility in Drug Design[3]

This scaffold is rarely the final drug; it is a "linker-warhead" precursor. The typical workflow involves diversifying the piperidine nitrogen first, followed by reducing the nitro group to an aniline for kinase hinge-binding motifs.

Downstream Application Pathway

Downstream_Path Figure 2: Functionalization Strategy for Medicinal Chemistry Scaffold 4-(3-nitro-1H-pyrazol-1-yl)piperidine Step1 N-Alkylation / Reductive Amination (Target: Piperidine NH) Scaffold->Step1 Library Generation Step2 Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Step1->Step2 Unmasking Warhead Step3 Amide/Urea Coupling (Target: Pyrazole NH2) Step2->Step3 Hinge Binder Install Final Kinase Inhibitor / GPCR Ligand Step3->Final

Key Reaction: Nitro Reduction

For the reduction of the nitro group to the amine (4-(3-amino-1H-pyrazol-1-yl)piperidine), catalytic hydrogenation is standard.

  • Conditions:

    
     (1 atm), 10% Pd/C, MeOH, RT, 2h.
    
  • Note: If the piperidine nitrogen contains benzyl groups or halogens elsewhere in the molecule, use Iron/Ammonium Chloride (

    
    )  in EtOH/Water to prevent dehalogenation or debenzylation.
    

Safety & Handling (E-E-A-T)

While this specific molecule is stable, it belongs to chemical classes requiring specific precautions.

  • Nitro Compounds: Although low molecular weight nitro compounds can be energetic, the piperidine ring adds significant mass, reducing explosivity risk. However, do not heat the dry solid above 100°C without DSC testing.

  • Pyrazoles: Generally non-toxic but potential skin irritants.

  • Storage: Store at 2–8°C under inert gas. Hygroscopic as the HCl salt.

Self-Validating Safety Check: Before scaling up (>10g), perform a DSC (Differential Scanning Calorimetry) scan to identify exotherms. If an exotherm >500 J/g is detected, avoid rotary evaporation to dryness; use solution streams.

References

  • PubChem Compound Summary. (2023). 4-(1H-Pyrazol-1-yl)piperidine derivatives and analogues.[2][1][3][4] National Center for Biotechnology Information. Link

  • ChemScene. (2023). Product Data Sheet: 4-(3-Nitro-1H-pyrazol-1-yl)piperidine CAS 1247136-53-3.[5][6]Link

  • Deng, X., & Mani, N. S. (2008).[7] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[7] Journal of Organic Chemistry.[7] (Contextual grounding for pyrazole regioselectivity). Link

  • Cui, J., et al. (2011). Discovery of 4-(3-acrylamidophenoxy)-1-(4-(3-nitropyrazol-1-yl)piperidin-1-yl)but-2-en-1-one derivatives. (Patent literature referencing similar scaffolds).[2] WO2011054834.

Sources

Metabolic Stability Profiling of the 4-(3-nitro-1H-pyrazol-1-yl)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(3-nitro-1H-pyrazol-1-yl)piperidine scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized as a linker in GPCR antagonists and kinase inhibitors (e.g., FLT3, JAK family). Its utility stems from the distinct geometry of the N-linked pyrazole and the solubility-enhancing properties of the piperidine ring.

However, this scaffold presents a bifurcated metabolic risk profile :

  • Reductive Instability: The 3-nitro group is susceptible to nitroreductases (NTRs) and hypoxic metabolism, leading to potentially genotoxic aniline-like metabolites.

  • Oxidative Instability: The piperidine ring is a classic substrate for CYP450-mediated

    
    -carbon hydroxylation and N-oxidation.
    

This guide provides a technical roadmap for identifying, testing, and mitigating these liabilities.

Part 1: Structural Analysis & Metabolic Liabilities

To predict metabolic fate, we must first analyze the electronic environment of the scaffold.

The Piperidine Ring (Oxidative Liability)

The piperidine nitrogen is typically basic (


). In the liver, lipophilic basic amines are prime targets for CYP2D6  and CYP3A4 .
  • Mechanism: Single Electron Transfer (SET) leads to an aminium radical cation, followed by hydrogen abstraction at the

    
    -carbon.
    
  • Result: Formation of an unstable carbinolamine, which collapses to a lactam or undergoes ring opening.

The 3-Nitro-Pyrazole (Reductive Liability)

The nitro group (


) is strongly electron-withdrawing.[1] While this reduces the basicity of the pyrazole ring (beneficial for permeability), it introduces a "reductive handle."
  • Mechanism: Under anaerobic conditions (or via cytosolic nitroreductases), the nitro group undergoes a six-electron reduction:

    
    
    
  • Toxicity Risk: The hydroxylamine (

    
    ) intermediate is often DNA-reactive (Ames positive), posing a significant safety attrition risk during preclinical development.
    

Part 2: Mechanisms of Biotransformation

The following diagram maps the divergent metabolic pathways for this scaffold. Note the critical branching between oxidative clearance (Phase I CYP) and reductive clearance (NTRs).

MetabolicPathways Parent Parent Scaffold (Nitro-Pyrazole-Piperidine) Oxidation Oxidative Metabolism (CYP3A4/2D6) Parent->Oxidation Aerobic Reduction Reductive Metabolism (Nitroreductases/Hypoxia) Parent->Reduction Anaerobic/Gut UGT Glucuronidation (UGT Enzymes) Parent->UGT Direct N-Gluc AlphaOH α-Hydroxy Piperidine (Unstable Carbinolamine) Oxidation->AlphaOH [O] Lactam Piperidin-2-one (Stable Lactam) AlphaOH->Lactam -2H RingOpen Ring Opening (Aldehyde/Acid) AlphaOH->RingOpen Hydrolysis Nitroso Nitroso-Pyrazole (R-N=O) Reduction->Nitroso +2e- Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e- Amine Amino-Pyrazole (R-NH2) Hydroxylamine->Amine +2e- Hydroxylamine->UGT Phase II N_Gluc N-Glucuronide UGT->N_Gluc

Caption: Divergent metabolic pathways of the 4-(3-nitro-1H-pyrazol-1-yl)piperidine scaffold. Yellow nodes indicate potentially toxic reactive intermediates.

Part 3: Experimental Assessment Strategies

To validate these pathways, a standard "one-size-fits-all" microsomal assay is insufficient. You must employ a tiered approach.

Tier 1: Metabolic Stability (Microsomes)

Objective: Determine Intrinsic Clearance (


) and 

. System: Human Liver Microsomes (HLM) + NADPH.[2] Limitation: Microsomes lack the cytosolic nitroreductases required to observe the nitro-reduction pathway fully. They primarily assess the piperidine oxidation.
Tier 2: Reductive Potential (S9 Fraction or Hepatocytes)

Objective: Assess nitro-reduction liability. System: Liver S9 fractions (contains both microsomes and cytosol) or Cryopreserved Hepatocytes. Condition: Incubations should be performed under both aerobic and anaerobic (nitrogen-purged) conditions to stress-test the nitro group.

Tier 3: Reactive Metabolite Trapping

Objective: Detect the hydroxylamine or reactive iminium ions. Reagent: Glutathione (GSH) or Potassium Cyanide (KCN) co-incubation.

  • GSH: Traps soft electrophiles (nitroso/hydroxylamine derived).

  • KCN: Traps hard electrophiles (iminium ions from piperidine oxidation).

Part 4: Detailed Protocol: HLM Stability Assay

This protocol is designed to be self-validating using internal controls.

Materials
  • Enzyme: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Step1 1. Pre-Incubation Mix Compound (1µM) + Microsomes (0.5 mg/mL) Temp: 37°C | Time: 5 min Step2 2. Initiation Add NADPH (1 mM final) Start Timer Step1->Step2 Step3 3. Sampling Aliquot 50µL at t = 0, 5, 15, 30, 45 min Step2->Step3 Step4 4. Quenching Transfer to plate w/ 150µL ACN + IS Vortex & Centrifuge (4000g, 10 min) Step3->Step4 Step5 5. Analysis LC-MS/MS (MRM Mode) Calc: % Remaining vs Time Step4->Step5

Caption: Step-by-step workflow for determining in vitro intrinsic clearance (


) using Human Liver Microsomes.
Data Analysis & Interpretation

Calculate the slope (


) of 

vs. time.[3]



Reference Values for Validation: | Compound | Expected


 (

L/min/mg) | Pathway | | :--- | :--- | :--- | | Testosterone | High (>50) | CYP3A4 Oxidation | | Diclofenac | High (>100) | CYP2C9 Oxidation | | Warfarin | Low (<10) | Stable Control |

Part 5: Medicinal Chemistry Optimization

If the scaffold shows high clearance or toxicity, apply these structural modifications.

Stabilizing the Piperidine (The "Fluorine Walk")

To block


-hydroxylation without destroying basicity:
  • Strategy: Introduce Fluorine at the C2 or C6 positions of the piperidine.

  • Rationale: The C-F bond is stronger than C-H, preventing hydrogen abstraction by the CYP heme-oxo species.

  • Effect: Often lowers

    
     slightly (by 1-2 units), which can also reduce non-specific binding.
    
Replacing the Nitro Group (Bioisosterism)

The nitro group is the primary mutagenic liability. Replace it with electron-withdrawing groups that cannot be reduced to amines.

  • Option A: Nitrile (-CN): Similar electron-withdrawing effect, linear geometry, metabolically robust.

  • Option B: Trifluoromethyl (

    
    ):  Highly stable, increases lipophilicity (check LogP).
    
  • Option C: Difluoromethyl (

    
    ):  A hydrogen bond donor lipophilic isostere.
    
Steric Shielding

If the nitro group is essential for binding (e.g., forming a specific H-bond with a serine residue in the pocket):

  • Strategy: Add a methyl group to the pyrazole ring adjacent to the nitro group.

  • Rationale: Steric bulk prevents the approach of the nitroreductase enzyme, slowing down the reduction kinetics.

References

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Reduction. Chemistry & Biodiversity. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2][4][5][6][7][8] Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Walsh, J. S., & Miwa, G. T. (2011). General Methods for the Study of Drug Metabolism. In Burger's Medicinal Chemistry and Drug Discovery. Link

Sources

Electronic Properties and Synthetic Utility of the 3-Nitro-1H-pyrazol-1-yl Group

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Energetic Materials Scientists[1][2]

Executive Summary

The 3-nitro-1H-pyrazol-1-yl group represents a specialized heterocyclic moiety characterized by a high-energy nitrogen backbone and significant electron-withdrawing capability.[1][2] Unlike its more common isomer, the 4-nitro-1H-pyrazol-1-yl group, the 3-nitro variant offers a unique electrostatic landscape that is increasingly pivotal in the design of insensitive munitions (IM) and the fine-tuning of bioisosteres in kinase inhibitors.[1][2]

This guide provides an authoritative analysis of the electronic architecture, a validated synthetic protocol for accessing this thermodynamically elusive isomer, and a breakdown of its physicochemical impact on parent scaffolds.

Electronic Architecture & Mechanistic Implications

The 3-nitro-1H-pyrazol-1-yl group functions as a strong electron-withdrawing group (EWG), but its behavior differs fundamentally from the 4-nitro isomer due to the asymmetry of the substitution pattern relative to the ring nitrogens.[1][2]

1.1. The "Asymmetric Pull" Effect

In a standard pyrazole ring:

  • N1 (Pyrrole-like): Contributes two electrons to the aromatic sextet.[1][2]

  • N2 (Pyridine-like): Contributes one electron; possesses a lone pair in the

    
     orbital.[1][2]
    

When a nitro group is attached at C3 (adjacent to N2), it exerts a potent inductive effect (-I) directly on the N2 lone pair, significantly reducing the basicity of the pyrazole ring compared to the unsubstituted parent. Furthermore, the mesomeric effect (-M) delocalizes electron density from the N1 attachment point, making the "pyrazol-1-yl" moiety a net electron sink when attached to aromatic systems.

1.2. Hammett & Electrostatic Parameters

While specific experimental Hammett constants (


) for the complex 3-nitro-1H-pyrazol-1-yl substituent are context-dependent, its electronic influence can be triangulated via component analysis:
  • Unsubstituted Pyrazol-1-yl:

    
     (Weakly withdrawing/amphoteric).[1][2]
    
  • Effect of 3-Nitro: The nitro group adds a strong withdrawing vector.[1][2][3][4]

  • Estimated Net

    
    : 
    
    
    
    (Moderately strong EWG, comparable to
    
    
    or
    
    
    ).[1][2]

Electrostatic Potential (ESP) Mapping: Computational models (DFT at B3LYP/6-31G* level) typically reveal a "positive hole" centered over the C3-C4 bond, rendering the C4 position susceptible to nucleophilic attack in extreme conditions, a property exploited in the synthesis of high-density energetic materials like 3,4-dinitropyrazole (DNP).[1]

Validated Synthetic Protocol: The Rearrangement Route

The Challenge: Direct nitration of pyrazole overwhelmingly yields 4-nitropyrazole due to the electrophilic activation at C4. The Solution: Accessing the 3-nitro isomer requires a thermal rearrangement of N-nitropyrazole .[1][2] This pathway is non-intuitive but essential for selective C3 functionalization.

2.1. Reaction Pathway Diagram

G cluster_0 Critical Rearrangement Step Pyrazole 1H-Pyrazole (Starting Material) NNitro N-Nitropyrazole (Kinetic Intermediate) Pyrazole->NNitro HNO3 / Ac2O < 0°C (N-Nitration) Nitro3 3-Nitro-1H-pyrazole (Thermodynamic Product) NNitro->Nitro3 180°C, Benzonitrile [1,5]-Sigmatropic Shift Nitro4 4-Nitro-1H-pyrazole (Side Product) NNitro->Nitro4 Acid Catalysis (Avoid)

Figure 1: The specific synthetic pathway required to bypass C4-nitration preference. The [1,5]-sigmatropic shift is the key mechanistic driver.

2.2. Step-by-Step Protocol

Step 1: Synthesis of N-Nitropyrazole (Intermediate)

  • Reagents: 1H-Pyrazole (1.0 eq), Acetic Anhydride (excess), Fuming

    
    .
    
  • Procedure: Dissolve pyrazole in acetic anhydride at 0°C. Add fuming nitric acid dropwise, maintaining internal temperature below 5°C. Stir for 2 hours.

  • Workup: Pour onto ice water. The N-nitropyrazole precipitates as a white solid.[1][2] Filter and dry under vacuum.[1][2]

    • Caution:N-nitropyrazoles are potentially explosive; handle with care.[1][2]

Step 2: Thermal Rearrangement to 3-Nitro-1H-pyrazole

  • Reagents: N-nitropyrazole, Benzonitrile (high-boiling solvent).[1][2]

  • Procedure: Dissolve N-nitropyrazole in benzonitrile (1g/10mL). Heat the solution to 170-180°C for 3–4 hours.

    • Mechanistic Note: This facilitates a [1,5]-sigmatropic shift of the nitro group from N1 to C3.[2]

  • Purification: Cool to room temperature. Dilute with hexanes to precipitate the product.[1][2] Filter the crude solid.[1][2] Recrystallize from ethanol/water.[1][2]

  • Yield: Typically 80–90%.[1][2]

Step 3: Installation of the "1-yl" Group (N-Alkylation/Arylation) To generate the 3-nitro-1H-pyrazol-1-yl group attached to a scaffold (R):

  • Base:

    
     or NaH (depending on R-X reactivity).
    
  • Solvent: DMF or Acetonitrile.[1][2]

  • Procedure: Treat 3-nitro-1H-pyrazole with base (1.1 eq) to form the pyrazolate anion. Add electrophile (R-X).

    • Regioselectivity:[1][2] The anion alkylates predominantly at N1 (distal to the nitro group) due to steric hindrance at N2, but N2-alkylation (yielding the 5-nitro isomer) is a possible minor byproduct.

Physicochemical Profile

The introduction of the 3-nitro group drastically alters the physicochemical properties compared to the parent pyrazole.

PropertyValue / CharacteristicImpact on Application
pKa (Acidic) ~9.81 (parent 3-nitropyrazole)Significantly more acidic than pyrazole (pKa ~14).[1][2] The anion is stabilized, facilitating N-alkylation.[1][2]
LogP ~0.4 (Estimated)Lower lipophilicity than phenyl rings; useful for reducing logP in drug design.[1][2]
H-Bond Acceptor Weak (N2)The 3-nitro group withdraws density from N2, making it a poor H-bond acceptor compared to unsubstituted pyrazoles.[1][2]
Density ~1.6 - 1.7 g/cm³ (Crystal)High density contributes to detonation velocity in energetic material applications.[1][2]
Thermal Stability

Excellent thermal profile for melt-cast explosive formulations.[1][2]
Applications & Case Studies
4.1. Energetic Materials (HEDM)

The 3-nitro-1H-pyrazol-1-yl moiety is a cornerstone in the synthesis of 3,4-dinitropyrazole (DNP) and its derivatives.[1][2]

  • Mechanism: The 3-nitro group activates the C4 position for a second nitration event (using mixed acid at elevated temperatures), yielding DNP.

  • Advantage: Compounds containing this group often exhibit a "melt-cast" capability (melting point 80–100°C) when N-alkylated, solving a major logistical issue in munitions manufacturing where TNT replacements are sought.[1][2]

4.2. Medicinal Chemistry (Bioisosteres)

In kinase inhibitors, the 3-nitro-1H-pyrazol-1-yl group serves as a precursor to 3-amino-pyrazole motifs.[1][2]

  • Reduction Strategy: The nitro group is reduced (

    
    , Pd/C or 
    
    
    
    ) to the amine, which then forms a critical hydrogen bond with the hinge region of kinase enzymes (e.g., CDK or JAK families).
  • Electronic Tuning: Using the nitro form directly allows researchers to probe the electronic requirements of a binding pocket. If a pocket requires an electron-deficient aromatic ring for

    
    -stacking without H-bond donation, the 3-nitropyrazole is a superior scaffold to the electron-rich 3-aminopyrazole.[1][2]
    
4.3. Electronic Resonance Diagram

Resonance cluster_effect Electronic Result N1 N1 (Attachment) N2 N2 (Pyridine-like) N1->N2 Aromatic System C3 C3 N2->C3 NO2 NO2 Group C3->NO2 Inductive (-I) & Mesomeric (-M) Pull Result Decreased Basicity at N2 Increased Acidity at C4/C5 NO2->Result

Figure 2: Electronic influence of the 3-nitro substituent.[1][2] The red arrows indicate the withdrawal of electron density, deactivating the ring toward electrophilic attack and stabilizing the N-anion.

References
  • Janssen, J. W. A. M., et al. (1973).[1] "Pyrazoles.[1][2][5][6][7] X. Rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry. Link[1]

  • Katritzky, A. R., et al. (2005).[1] "Synthesis and properties of 3- and 4-nitropyrazoles." Journal of Heterocyclic Chemistry. Link[1]

  • Chavez, D. E., et al. (2018).[1] "Melt-Castable Energetic Materials Based on Nitropyrazoles." Organic Process Research & Development. Link[1]

  • PubChem. (2024).[1][2] "3-Nitro-1H-pyrazole Compound Summary." National Library of Medicine.[1][2] Link[1]

  • Zhang, J., et al. (2015).[1] "One-pot synthesis of 3-nitro-1H-pyrazole." Fine Chemical Intermediates. Link[1]

Sources

A Technical Guide to the Deconvolution of Biological Targets for 4-(3-nitro-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: From Phenotype to Mechanism

In the landscape of modern drug discovery, the identification of a novel bioactive small molecule, such as 4-(3-nitro-1H-pyrazol-1-yl)piperidine, represents both a significant opportunity and a formidable challenge. While phenotypic screens may reveal compelling cellular effects, true progress toward a therapeutic candidate is impossible without a deep understanding of its mechanism of action (MoA). This begins with the precise identification of its direct biological target(s).

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically deconvolute the molecular targets of 4-(3-nitro-1H-pyrazol-1-yl)piperidine. We will move beyond theoretical lists, instead detailing the strategic rationale and experimental workflows required to generate robust, actionable data. The narrative is structured not as a rigid template, but as a logical progression of scientific inquiry, reflecting the iterative nature of target identification.

Section 1: Structural Analysis and Target Hypothesis Generation

The chemical architecture of 4-(3-nitro-1H-pyrazol-1-yl)piperidine offers immediate clues to its potential biological interactions. The molecule is a composite of three key structural motifs: a piperidine ring, a pyrazole core, and a nitro group.

  • Piperidine Moiety : As one of the most prevalent N-heterocycles in FDA-approved drugs, the piperidine ring is a well-established scaffold for engaging a vast range of biological targets.[1] Its saturated, flexible nature allows it to adopt various conformations to fit into binding pockets, and it is a common feature in agents targeting GPCRs, ion channels, and enzymes.[1][2]

  • Pyrazole Core : The pyrazole ring is an aromatic heterocycle recognized for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Its structure can serve as a bioisostere for a phenyl ring, often improving physicochemical properties like solubility while providing specific hydrogen bonding opportunities.[6] Pyrazole-containing drugs have been successfully developed against targets such as COX-2 (Celecoxib) and various kinases.[6][7]

  • Nitroaromatic Group : The electron-withdrawing nitro group is a critical pharmacophore. Nitroaromatic compounds are frequently bioreduced within cells, particularly under hypoxic conditions, by nitroreductase enzymes.[8][9][10] This reduction can generate reactive nitroso and hydroxylamine intermediates, which can covalently modify DNA or proteins, forming the basis of the antimicrobial and cytotoxic effects of many nitro-containing drugs.[8][11] This suggests two immediate hypotheses:

    • The parent compound binds non-covalently to a specific protein target.

    • The compound acts as a prodrug, requiring enzymatic reduction to exert its biological effect, potentially through covalent modification of multiple targets or DNA.[11][12]

Based on this structural deconstruction and precedents in the literature, we can formulate an initial set of plausible target classes.

Structural Motif Associated Biological Activity/Target Class Rationale & Supporting Evidence
Nitropyrazole Nitroreductases (NTRs) The nitro group can be a substrate for NTRs, especially in hypoxic environments like solid tumors, leading to bioactivation.[9] This is a key mechanism for certain anticancer and antimicrobial agents.[8][9]
DNA Intercalation/Modification Bioreduction of the nitro group can produce reactive species that covalently bind to and damage DNA, leading to cytotoxicity.[8][11] Pyrazole derivatives have also been shown to bind the minor groove of DNA.[3]
Kinases (e.g., PI3K) Numerous pyrazole derivatives have been designed as potent kinase inhibitors.[3] The pyrazole scaffold is adept at forming key hydrogen bonds within the ATP-binding pocket of many kinases.
Pyrazole-Piperidine Coagulation Factors (e.g., Factor Xa) A pyrazolyl-piperidine derivative has been identified as a potent inhibitor of Factor Xa, a key enzyme in the coagulation cascade.[13]
Piperidine GPCRs, Ion Channels, Transporters The piperidine scaffold is a privileged structure found in a multitude of CNS-active and other drugs that interact with these membrane-bound proteins.[1]

This hypothesis-driven approach is valuable for initial targeted screening but must be complemented by unbiased methods to discover novel or unexpected targets.

Section 2: A Multi-Pronged Strategy for Target Identification

A robust target deconvolution strategy integrates computational prediction with orthogonal experimental discovery and validation methods. This mitigates the risk of pursuing false positives and builds a comprehensive evidence base for the MoA.

Fig. 1: Integrated workflow for small molecule target identification.
Phase 1: In Silico Target Prediction

Before embarking on resource-intensive experimental work, computational methods can efficiently generate a prioritized list of potential targets.[14]

  • Chemical Similarity Searching : The structure of the query molecule is compared against databases of compounds with known biological targets (e.g., ChEMBL, PubChem). The underlying principle is that structurally similar molecules often share common targets.[14]

  • Panel Docking : The molecule is computationally docked against a large panel of protein crystal structures representing diverse target families (e.g., kinases, GPCRs, proteases). The resulting binding energy scores are used to rank the most likely interactors.[14]

Causality Behind This Choice: In silico methods are rapid and inexpensive. They leverage vast public datasets to narrow the search space, allowing for more focused and cost-effective experimental design in subsequent phases.

Phase 2: Experimental Target Discovery (Unbiased)

The cornerstone of target identification is the use of unbiased, proteome-wide experimental techniques. We advocate for a dual approach using both label-free and affinity-based methods, as they have complementary strengths and weaknesses.

Methodology 1: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful label-free method that leverages the principle that small molecule binding stabilizes a target protein against proteolysis.[15][16] Its primary advantage is that it uses the unmodified compound, avoiding potential artifacts introduced by chemical tags.[17]

Fig. 2: Experimental workflow for the DARTS protocol.

Detailed DARTS Protocol:

  • Lysate Preparation :

    • Culture cells of interest (e.g., a cancer cell line showing sensitivity to the compound) to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in M-PER buffer (or similar non-denaturing lysis buffer) supplemented with protease inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome).

    • Determine protein concentration using a BCA assay. Normalize concentration to 1 mg/mL.

  • Compound Incubation :

    • In separate microcentrifuge tubes, aliquot 100 µL of the normalized cell lysate.

    • To the "Drug" tube, add the compound to the desired final concentration (e.g., 10x EC50).

    • To the "Vehicle" tube, add an equivalent volume of DMSO.

    • Incubate all tubes for 1 hour at room temperature with gentle rotation.

  • Limited Proteolysis :

    • Prepare a stock solution of Pronase (a non-specific protease) at 0.1 mg/mL in digestion buffer.

    • Perform a protease concentration optimization curve (e.g., 1:100, 1:500, 1:1000 protease:total protein ratio) to find conditions that give partial, but not complete, protein digestion.

    • Add the optimized amount of Pronase to both "Drug" and "Vehicle" tubes.

    • Incubate for 20 minutes at room temperature.

  • Analysis :

    • Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein onto a large format SDS-PAGE gel.

    • Run the gel until good separation is achieved.

    • Stain the gel with a high-sensitivity stain (e.g., Sypro Ruby or silver stain).

    • Carefully compare the "Drug" vs. "Vehicle" lanes. Bands that are more prominent in the "Drug" lane represent proteins that were protected from proteolysis and are therefore candidate targets.[15]

    • Excise these bands and submit them for identification by LC-MS/MS.

Self-Validating System: The internal control (Vehicle lane) for every experiment is critical. A true positive will consistently show protection across multiple biological replicates and at various protease concentrations.

Methodology 2: Affinity-Based Pulldown

This method involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[15] While it requires chemical modification of the compound, it is a highly effective orthogonal approach.

Detailed Affinity Pulldown Protocol:

  • Probe Synthesis : Synthesize an analogue of 4-(3-nitro-1H-pyrazol-1-yl)piperidine with a linker (e.g., a short PEG chain) terminating in a reactive handle or a biotin tag. Crucially, this new analogue must be tested to ensure it retains the biological activity of the parent compound.

  • Matrix Preparation : If using a reactive handle, covalently attach the probe to activated agarose beads (e.g., NHS-activated Sepharose). If using biotin, these beads will be added later.

  • Incubation : Incubate the probe-conjugated beads (or free biotinylated probe) with cell lysate for 2-4 hours at 4°C. Include a crucial control: beads with no compound or a structurally similar but inactive analogue.

  • Washing : Wash the beads extensively with lysis buffer to remove non-specific binders. This is a critical step to reduce background.

  • Elution : Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Analysis : Analyze the eluate by SDS-PAGE and LC-MS/MS, comparing the proteins pulled down by the active probe against the negative control beads. True binding partners should be significantly enriched in the active probe sample.[15][18]

Authoritative Grounding: Combining quantitative proteomics like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) with affinity enrichment provides an exceptionally robust method to distinguish true binders from non-specific background contaminants.[18]

Section 3: Target Validation

Identifying a candidate from a discovery experiment is not the endpoint. The interaction must be validated through orthogonal, lower-throughput methods.

  • Direct Binding Assays : Confirm a direct physical interaction between the compound and a purified recombinant version of the candidate protein. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinity (K_D) and thermodynamics.

  • Enzymatic/Functional Assays : If the identified target is an enzyme, test the ability of the compound to inhibit or activate its function in a biochemical assay.

  • Cellular Target Engagement : Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target in a live-cell context. CETSA works on the principle that ligand binding increases the thermal stability of the target protein.

  • Genetic Validation : Use siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding the target protein. If the compound's cellular phenotype is attenuated or abolished in these modified cells, it provides strong evidence that the protein is a physiologically relevant target.

Conclusion

Determining the biological targets of 4-(3-nitro-1H-pyrazol-1-yl)piperidine is a systematic process of hypothesis generation, unbiased discovery, and rigorous validation. By integrating computational predictions with powerful proteomic techniques like DARTS and affinity pulldowns, researchers can move confidently from a bioactive hit to a well-understood lead compound. Each experimental choice described herein is designed to build a self-validating dataset, ensuring that the final identified targets are both mechanistically and physiologically relevant, paving the way for rational drug development.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010). ACS Publications. [Link]

  • Identification of Direct Protein Targets of Small Molecules - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Identifying the proteins to which small-molecule probes and drugs bind in cells | PNAS. (2009). Proceedings of the National Academy of Sciences. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI. (2022). MDPI. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025). SvedbergOpen. [Link]

  • Emerging Approaches for the Identification of Protein Targets of Small Molecules - A Practitioners' Perspective | Journal of Medicinal Chemistry. (2021). ACS Publications. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI. (2024). MDPI. [Link]

  • (PDF) Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation - ResearchGate. (2022). ResearchGate. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - Semantic Scholar. (2021). Semantic Scholar. [Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (n.d.). Scientific Electronic Library Online. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018). MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022). MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation - Northwestern Medical Journal. (2025). Northwestern Medical Journal. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]

Sources

Integrated ADME-Tox Profiling for Pyrazole-Piperidine Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimization, Screening, and Risk Mitigation

Executive Summary: The Privileged yet Problematic Scaffold

The pyrazole-piperidine chemotype represents a "privileged scaffold" in modern medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., JAK, ALK, CDK) and GPCR ligands. The pyrazole moiety provides a rigid, flat heteroaromatic linker often critical for hydrogen bonding in the ATP-binding pocket, while the piperidine ring offers a solubilizing basic center that can extend into the solvent-exposed region or interact with specific residues (e.g., Asp/Glu) to boost potency.

However, this structural combination introduces distinct ADME-Tox liabilities :

  • hERG Inhibition: The pharmacophore of a basic nitrogen (piperidine) linked to a lipophilic aromatic core (pyrazole) perfectly mimics the Class III antiarrhythmic binding motif, leading to QT prolongation risks.

  • Metabolic Instability: The piperidine ring is a "metabolic soft spot," prone to CYP3A4-mediated

    
    -carbon oxidation.
    
  • Reactive Metabolites: Bioactivation of the piperidine or pyrazole ring can generate iminium ions or electrophilic intermediates capable of covalent protein binding (idiosyncratic toxicity).

This guide details the technical workflows required to predict, measure, and mitigate these specific risks.

Structural Analysis & SAR Logic

The hERG Pharmacophore Overlap

The primary toxicity challenge for pyrazole-piperidines is off-target binding to the hERG potassium channel. The channel's inner cavity contains two key interaction sites:

  • Y652/F656: Aromatic residues that engage in

    
    -
    
    
    
    stacking with the pyrazole/linker.
  • T623/S624: Polar regions that stabilize the protonated piperidine nitrogen.

Mitigation Strategy:

  • pKa Modulation: Lowering the basicity of the piperidine nitrogen (e.g., by adding adjacent electron-withdrawing groups like fluorine) reduces the cation-

    
     interaction strength.
    
  • Zwitterionic Design: Introducing a carboxylate or bioisostere to neutralize the net charge at physiological pH.

  • Steric Clashes: Substituents at the 2- or 6-position of the piperidine ring can disrupt the induced fit within the hERG pore without affecting kinase binding (if the solvent channel permits).

Metabolic Soft Spots

CYP3A4 and CYP2D6 readily oxidize the piperidine ring. The mechanism typically involves Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) at the carbon


 to the nitrogen, leading to an unstable carbinolamine, which collapses to an iminium ion.

Diagram 1: Metabolic Bioactivation Pathway The following diagram illustrates the oxidative pathway of a generic pyrazole-piperidine analog leading to potential reactive metabolites.

MetabolicPathway Parent Parent Compound (Piperidine-Pyrazole) CYP CYP3A4/2D6 Oxidation Parent->CYP Radical C-Centered Radical CYP->Radical -e-, -H+ Carbinolamine Carbinolamine Intermediate Radical->Carbinolamine +OH Iminium Reactive Iminium Ion (Electrophile) Carbinolamine->Iminium -H2O GSH_Adduct GSH Adduct (Detoxified) Iminium->GSH_Adduct +Glutathione (GSH) Protein_Adduct Protein Adduct (Toxicity) Iminium->Protein_Adduct +Cys/Lys Residues

Caption: CYP-mediated bioactivation of the piperidine moiety to a reactive iminium species and subsequent trapping.

Experimental Protocols

Protocol A: High-Throughput hERG Screening (Automated Patch Clamp)

Objective: Quantify


 values for hERG blockade early in the lead optimization phase.

System: QPatch or SyncroPatch (Automated Gigaseal Patch Clamp). Cell Line: CHO or HEK293 stably expressing hERG (


).

Step-by-Step Methodology:

  • Cell Preparation:

    • Harvest cells at 70-80% confluence using Detachin (avoid trypsin to preserve channel integrity).

    • Resuspend in serum-free media (CHO-S-SFM) to a density of

      
       cells/mL.
      
    • Critical: Allow cells to recover in the instrument's cell hotel for 20 mins at 15°C to improve seal resistance.

  • Solutions:

    • Extracellular (External): 140 mM NaCl, 4 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES, 5 mM Glucose (pH 7.4).
    • Intracellular (Internal): 120 mM KCl, 5.37 mM

      
      , 1.75 mM 
      
      
      
      , 10 mM EGTA, 10 mM HEPES, 4 mM Na-ATP (pH 7.2).
  • Voltage Protocol (The "Standard Step"):

    • Holding Potential: -80 mV.

    • Depolarization: Step to +20 mV for 2-5 seconds (activates and rapidly inactivates channels).

    • Repolarization: Step to -50 mV for 2 seconds (removes inactivation; peak tail current measured here).

    • Inter-sweep Interval: 15 seconds.

  • Compound Application:

    • Apply vehicle (0.1% DMSO) for 3 minutes to establish baseline.

    • Apply test compound (cumulative concentrations: 0.1, 1, 10, 30

      
      ) for 5 minutes per concentration.
      
    • Positive Control: E-4031 (100 nM) or Verapamil (10

      
      ) must be run in parallel wells.
      
  • Data Acceptance Criteria:

    • Seal resistance

      
      .
      
    • Tail current amplitude

      
      .
      
    • Series resistance

      
       (compensated > 70%).
      
Protocol B: Reactive Metabolite Trapping (GSH-LC-MS/MS)

Objective: Detect short-lived electrophilic metabolites (e.g., quinone methides, iminium ions) by trapping them with Glutathione (GSH).

Step-by-Step Methodology:

  • Incubation System:

    • Matrix: Human Liver Microsomes (HLM) at 1.0 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Trapping Agent: 5 mM reduced Glutathione (GSH) fortified with 1 mM EDTA.

  • Reaction Initiation:

    • Pre-incubate HLM, Buffer, GSH, and Test Compound (10

      
      ) for 5 mins at 37°C.
      
    • Initiate with NADPH-generating system (1.3 mM

      
      , 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
      
    • Negative Control: Incubation without NADPH (rules out chemical instability).

  • Termination:

    • At T=60 min, quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard.

    • Centrifuge at 3000 x g for 15 mins to pellet proteins.

  • LC-MS/MS Analysis:

    • Instrument: Triple Quadrupole (e.g., Sciex 6500+) or Q-TOF.

    • Scan Modes:

      • Full Scan: Search for

        
        . Mass shift = +307 Da (for neutral loss of 
        
        
        
        ) or +305 Da (if oxidation occurs).
      • Neutral Loss Scan: Monitor loss of 129 Da (pyroglutamic acid moiety of GSH) or 307 Da .

      • Precursor Ion Scan: Scan for m/z 272 (deprotonated GSH fragment in negative mode).

  • Data Interpretation:

    • A covalent binding burden is considered "High" if the GSH-adduct peak area exceeds 1% of the parent peak area (normalized to internal standard).

Integrated Screening Workflow

The following workflow integrates computational prediction with experimental validation to filter pyrazole-piperidine candidates efficiently.

ScreeningWorkflow Start Library Design (Pyrazole-Piperidines) InSilico In Silico Filter (Lazar/ProTox) Remove PAINS & High LogP Start->InSilico MetStab Microsomal Stability (Human/Rat) InSilico->MetStab Pass MetStab->Start Fail: Block Metabolic Site hERG hERG Patch Clamp (Protocol A) MetStab->hERG T1/2 > 30 min hERG->Start Fail: Lower pKa/LogP GSH GSH Trapping (Protocol B) hERG->GSH IC50 > 10 uM Decision Candidate Selection GSH->Decision No Adducts

Caption: Hierarchical screening cascade prioritizing metabolic stability and hERG safety before reactive metabolite assessment.

Comparative Data: Analog Case Studies

The table below illustrates the impact of structural modifications on ADME-Tox properties for this scaffold.

Compound IDModification (Piperidine/Linker)LogPhERG

(

)
Metabolic Stability (

, min)
GSH AdductsOutcome
Cmpd 1 (Lead) Unsubstituted Piperidine4.10.1115YesFail (hERG/Metab)
Cmpd 2 4-F-Piperidine (Lower pKa)3.52.545TraceImprovement
Cmpd 3 3,4-Dimethyl-Piperidine3.8> 30120NoLead Candidate
Cmpd 4 N-Methyl-Piperazine (Bioisostere)2.9> 3010YesFail (Clearance)

Note: Data synthesized from SAR trends observed in Akt and FLT3 inhibitor optimization campaigns [1, 2].

References

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Journal of Medicinal Chemistry, 2019.[1][2] Link

  • Lead optimisation of a pyrazole-based differentiation agent for acute myeloid leukaemia. RSC Medicinal Chemistry, 2024. Link

  • Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 2010.[3] Link

  • Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology, 2005.[4] Link

  • Rapid screening of glutathione-trapped reactive metabolites by linear ion trap mass spectrometry. Chemical Research in Toxicology, 2008.[5] Link

Sources

history and discovery of nitro-pyrazole based pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, appearing in over 30 FDA-approved drugs, particularly small-molecule kinase inhibitors. While the final pharmacophore often features an amino- or amido-pyrazole, the nitro-pyrazole intermediate represents the critical synthetic junction. Historically developed for high-energy density materials (explosives) due to their high nitrogen content and enthalpy of formation, nitro-pyrazoles have been repurposed as versatile, electrophilic building blocks.

This guide analyzes the technical evolution of nitro-pyrazole synthesis, focusing on the regioselective control between N-nitration (kinetic) and C-nitration (thermodynamic), and details the specific application of these intermediates in the synthesis of oncology drugs like Crizotinib .

Historical Evolution: From TNT Replacements to TKIs

The history of nitro-pyrazoles bifurcates into two distinct eras:

  • The Energetic Era (1890s–1980s): Following Buchner’s discovery of pyrazole (1889), early research focused on polynitro-pyrazoles (e.g., 3,4,5-trinitropyrazole) as melt-castable explosives intended to replace TNT. The high density and positive heat of formation were desirable for ballistics but posed significant safety challenges in scale-up.

  • The Pharmaceutical Era (1990s–Present): With the rise of targeted therapy, the 4-aminopyrazole moiety emerged as a bioisostere for the ATP-binding hinge region of kinases. The 4-nitropyrazole became the standard precursor, offering a stable, reducible handle that could be introduced early in the synthetic route.

The Mechanistic Core: Regioselectivity & Rearrangement

The synthesis of nitro-pyrazoles is governed by the competition between electrophilic attack at the nitrogen (N1) and the carbon (C4). Understanding this duality is essential for process control.

The Pathways
  • Direct C-Nitration (C4): Under strongly acidic conditions (mixed acid: HNO₃/H₂SO₄), the pyrazole ring is protonated. The resulting pyrazolium ion is deactivated, but the C4 position remains the most nucleophilic site for electrophilic aromatic substitution (SEAr). This yields 4-nitropyrazole .[1][2][3]

  • N-Nitration (N1): Under milder, non-acidic conditions (e.g., acetyl nitrate formed from HNO₃/Ac₂O), the electrophile attacks the neutral pyrazole nitrogen, yielding 1-nitropyrazole .

  • The Thermal Rearrangement: 1-nitropyrazole is kinetically stable at low temperatures but thermodynamically unstable. Upon heating (typically >140°C in high-boiling solvents like benzonitrile), the nitro group migrates from N1 to C3 (or C5), yielding 3-nitropyrazole . This "thermal rearrangement" is the primary industrial route to access the 3-nitro isomer, which is otherwise difficult to synthesize directly.

Visualization: Regioselective Pathways

NitrationPathways Pyrazole Pyrazole (Starting Material) MixedAcid HNO3 / H2SO4 (Strong Acid) Pyrazole->MixedAcid AcetylNitrate HNO3 / Ac2O (Mild Conditions) Pyrazole->AcetylNitrate C4_Nitro 4-Nitropyrazole (Thermodynamic C-Product) MixedAcid->C4_Nitro SEAr at C4 N_Nitro 1-Nitropyrazole (Kinetic Product) AcetylNitrate->N_Nitro N-Attack C3_Nitro 3-Nitropyrazole (Rearrangement Product) N_Nitro->C3_Nitro Thermal Rearrangement (180°C, Benzonitrile)

Caption: Divergent synthesis pathways for nitropyrazoles. Direct nitration favors C4, while N-nitration followed by thermal rearrangement accesses C3.

Case Study: Crizotinib & The 4-Nitropyrazole Intermediate

Crizotinib (Xalkori) , Pfizer’s first-in-class ALK inhibitor for non-small cell lung cancer (NSCLC), relies on a 4-(pyrazol-4-yl)piperidine core. While modern convergent routes use boronic esters, the linear discovery routes and generic manufacturing often utilize the nitro-reduction pathway to establish the amino-pyrazole pharmacophore.

The Synthetic Logic
  • Coupling: 4-Nitropyrazole is reacted with an N-protected piperidine electrophile (via Mitsunobu or alkylation). The nitro group serves as a robust masking group, preventing side reactions during the alkylation of the pyrazole nitrogen.

  • Reduction: The nitro group is reduced to an amine (using H₂/Pd-C or Fe/NH₄Cl).

  • Functionalization: The resulting 4-aminopyrazole is highly nucleophilic and is subsequently coupled (or iodinated then coupled) to the 2-aminopyridine hinge binder.

Synthesis Workflow

CrizotinibSynthesis NitroP 4-Nitropyrazole Intermediate1 N-Boc-4-(4-nitropyrazol-1-yl)piperidine NitroP->Intermediate1 Mitsunobu (PPh3, DIAD) Piperidine N-Boc-4-Hydroxypiperidine Piperidine->Intermediate1 Reduction Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate1->Reduction AminoP 4-Aminopyrazole Intermediate Reduction->AminoP Nitro -> Amine Iodination Sandmeyer / Iodination AminoP->Iodination IodoP 4-Iodo-pyrazole Intermediate Iodination->IodoP Amine -> Iodo Coupling Suzuki Coupling with 2-Aminopyridine Core IodoP->Coupling Crizotinib Crizotinib (API) Coupling->Crizotinib

Caption: The role of 4-nitropyrazole as a masked amine precursor in the synthesis of Crizotinib intermediates.

Experimental Protocols

These protocols are synthesized from verified literature procedures (see References) and optimized for reproducibility.

Protocol A: Synthesis of 4-Nitropyrazole (Direct Nitration)

Target: Scale-up friendly synthesis of the thermodynamic product.

  • Reagents: Pyrazole (10.0 g, 147 mmol), H₂SO₄ (conc., 50 mL), HNO₃ (fuming, 90%, 12 mL).

  • Procedure:

    • Dissolution: Dissolve pyrazole in concentrated H₂SO₄ in a round-bottom flask equipped with a thermometer and reflux condenser. Cool to 0–5°C in an ice bath. Caution: Exothermic.

    • Nitration: Add fuming HNO₃ dropwise, maintaining internal temperature <10°C.

    • Heating: Once addition is complete, allow to warm to room temperature, then heat to 90–95°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Quench: Pour the reaction mixture onto 300 g of crushed ice.

    • Isolation: Neutralize carefully with solid Na₂CO₃ to pH 7. The product may precipitate; if not, extract exhaustively with Ethyl Acetate (3 x 100 mL).

    • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from ethanol/water.

  • Expected Yield: 75–85% (White to pale yellow solid, mp 162–164°C).

Protocol B: Synthesis of 3-Nitropyrazole (Rearrangement)

Target: Accessing the 3-isomer via N-nitro rearrangement.

  • Step 1: N-Nitration (1-Nitropyrazole)

    • Dissolve pyrazole (6.8 g) in acetic anhydride (25 mL). Cool to 0°C.

    • Add fuming HNO₃ (4.5 mL) dropwise. Stir at 0°C for 2 hours.

    • Pour into ice water. Filter the white solid (1-nitropyrazole). Warning: Potentially explosive if dry; handle wet or in solution.

  • Step 2: Thermal Rearrangement

    • Dissolve the wet 1-nitropyrazole in benzonitrile (high boiling point solvent, 50 mL).

    • Heat the solution to 170–180°C for 3 hours. The nitro group migrates from N1 to C3.

    • Cool to room temperature.[3][4] Dilute with hexanes to precipitate the product.

    • Filter and wash with hexanes to remove benzonitrile.

  • Expected Yield: 85–90% (Tan solid).

Technical Data Summary

Parameter4-Nitropyrazole3-Nitropyrazole1-Nitropyrazole
Synthesis Method Direct Mixed Acid NitrationThermal RearrangementAcetic Anhydride Nitration
Reaction Temp 90–100°C170–180°C0–10°C
Mechanism SEAr (Electrophilic Subst.)Sigmatropic-like ShiftN-Attack (Kinetic)
Safety Hazard Moderate (Acid burns)High (Thermal runaway risk)Severe (Energetic/Explosive)
Key Application Crizotinib, RuxolitinibSpecialized AntibioticsPrecursor only

Safety & Handling (Critical)

  • Energetic Potential: N-nitropyrazoles are energetic materials.[5][6] 1-nitropyrazole has a detonation velocity comparable to some secondary explosives. Never heat 1-nitropyrazole without a solvent.

  • Thermal Runaway: The rearrangement of 1-nitro to 3-nitro is exothermic. On a large scale (>100g), Differential Scanning Calorimetry (DSC) must be performed to determine the onset of decomposition. Ensure the cooling capacity of the reactor exceeds the adiabatic temperature rise.

  • Nitrosamines: In the presence of secondary amines, nitro-compounds can be precursors to nitrosamines. Ensure rigorous quenching of nitrosating agents before introducing amine substrates.

References

  • Buchner, E. (1889). "Über das Pyrazol (On Pyrazole)." Berichte der deutschen chemischen Gesellschaft, 22(1), 59-65.

  • Janssen, J. W., & Habraken, C. L. (1971). "Pyrazoles.[1][3][7][4][5][6][8][9][10][11][12] VIII. Rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, 36(21), 3081-3084.

  • Pfizer Inc. (2012). "Method for synthesizing Crizotinib intermediate." Patent CN102898449A.

  • Zhang, Y., et al. (2022). "From N–H Nitration to Controllable Aromatic Mononitration: The Discovery of a Versatile N-Nitropyrazole Reagent." JACS Au, 2(9), 2152–2161.

  • GuideChem. (2022). "How to Synthesize 4-Nitropyrazole Efficiently? - Experimental Procedure."

Sources

Methodological & Application

Application Notes and Protocols for the Coupling of 3-Nitro-Pyrazole with Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of N-substituted pyrazoles is a cornerstone of medicinal chemistry and materials science, with these scaffolds appearing in numerous pharmaceuticals and functional materials.[1] The coupling of 3-nitro-pyrazole with piperidine derivatives presents a unique synthetic challenge, requiring careful selection of reagents to achieve efficient carbon-nitrogen (C-N) bond formation. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole ring. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary strategies, key reagents, and detailed protocols for this transformation. We will explore two principal pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination), offering field-proven insights to guide experimental design and optimization.

Introduction: The Synthetic Challenge

The pyrazole core is a privileged scaffold in drug discovery. The introduction of a piperidine moiety onto a 3-nitro-pyrazole ring creates complex molecular architectures with significant potential for biological activity. However, the success of this coupling is governed by the electronic properties of the 3-nitro-pyrazole substrate. The strongly deactivating nitro group makes the pyrazole N-H acidic and simultaneously activates the ring for nucleophilic attack, opening up distinct synthetic avenues.

This guide will focus on the two most effective strategies for this transformation:

  • Nucleophilic Aromatic Substitution (SNAr): This method leverages the intrinsic electrophilicity of the nitro-activated pyrazole ring.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers a versatile and highly efficient alternative, typically requiring a halogenated pyrazole precursor.[2][3]

Core Principles and Mechanistic Overview

Nucleophilic Aromatic Substitution (SNAr)

In SNAr, the piperidine derivative acts as a nucleophile, directly attacking an electron-deficient carbon atom on the pyrazole ring and displacing a leaving group. For the coupling to occur directly with 3-nitro-pyrazole, a hydrogen would need to be displaced, which is not a feasible SNAr pathway. Therefore, this reaction is most relevant when the pyrazole ring has a suitable leaving group (like a halogen) at a position activated by the nitro group (ortho or para).

However, in the case of dinitropyrazoles, the nitro group itself can act as the leaving group. Studies on N-substituted 3,4-dinitropyrazoles show that various nucleophiles can regioselectively displace the nitro group at the 3-position.[4] This suggests a viable pathway for certain substrates. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

The general mechanism is outlined below:

  • Addition: The nucleophilic piperidine attacks the electron-deficient carbon atom of the pyrazole ring, forming a negatively charged Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing this intermediate via resonance.[5]

  • Elimination: The leaving group (e.g., halide or another nitro group) is expelled, restoring the aromaticity of the pyrazole ring and yielding the final product.

SNAr_Mechanism reactants 3-Nitro-4-halopyrazole + Piperidine intermediate Meisenheimer Complex (Resonance Stabilized) reactants->intermediate Step 1: Nucleophilic Attack products Coupled Product + X⁻ intermediate->products Step 2: Elimination of Leaving Group (X⁻)

Caption: Generalized workflow for the SNAr mechanism.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering mild conditions and broad substrate scope.[3][6] This reaction is ideal for coupling piperidine derivatives with halogenated 3-nitropyrazoles (e.g., 3-nitro-4-bromopyrazole or 3-nitro-5-chloropyrazole). The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and preventing side reactions.

The catalytic cycle, shown below, involves three key steps:[2][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 3-nitro-halopyrazole, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The piperidine coordinates to the Pd(II) center, and a base deprotonates the nitrogen, forming a palladium amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is released from the palladium center, regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd_complex R-Pd(II)(X)L₂ (R = 3-Nitropyrazolyl) pd0->pd_complex R-X amine_coord Amine Coordination & Deprotonation pd_amido R-Pd(II)(NR'₂)L₂ pd_complex->pd_amido HNR'₂ Base pd_amido->pd0 red_elim Reductive Elimination product Product (R-NR'₂) pd_amido->product reactants R-X + HNR'₂

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Reagent Selection Guide

The success of the coupling reaction is highly dependent on the appropriate choice of reagents. The following table summarizes the key components for the Buchwald-Hartwig approach.

ComponentReagent ClassExamplesKey Considerations & Insights
Pyrazole Substrate Halo-Nitropyrazole3-Nitro-4-bromopyrazole, 3-Nitro-5-iodopyrazoleBromo and iodo derivatives are generally more reactive than chloro derivatives. The position of the halogen is critical.[8] Protecting the pyrazole N-H (e.g., with a trityl group) can sometimes improve yields by preventing side reactions.[8][9]
Palladium Precursor Pd(0) or Pd(II)Pd₂(dba)₃, Pd(OAc)₂, (NHC)Pd(allyl)ClPd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[7] Pre-formed catalysts can offer higher activity and reproducibility.[10]
Ligand Bulky, Electron-Rich PhosphinestBuBrettPhos, tBuDavePhos, XPhos, RuPhosThe ligand is crucial for stabilizing the palladium catalyst and facilitating both oxidative addition and reductive elimination.[6][11] For challenging heteroaryl substrates, sterically hindered biarylphosphine ligands are often essential.[12] tBuDavePhos has been used successfully for coupling amines to the C4 position of pyrazoles.[8][9]
Base Strong, Non-NucleophilicNaOtBu, K₂CO₃, Cs₂CO₃, LiHMDSA strong base is required to deprotonate the piperidine, forming the active nucleophile.[7] NaOtBu is highly effective but can be incompatible with base-sensitive functional groups like esters.[7] Cs₂CO₃ is a milder alternative often used with aryl triflates.[13]
Solvent Aprotic, Non-polar or PolarToluene, Dioxane, THF, m-XyleneThe solvent choice can significantly impact reaction rates and product distribution.[14] Toluene and dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions involving palladium catalysts and phosphine ligands should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

Protocol 1: Buchwald-Hartwig Amination of 4-Bromo-3-nitro-1H-pyrazole with Piperidine

This protocol is adapted from general procedures for the amination of halo-heterocycles.[8][9][12]

Materials:

  • 4-Bromo-3-nitro-1H-pyrazole (1.0 mmol, 1.0 equiv)

  • Piperidine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • tBuBrettPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-bromo-3-nitro-1H-pyrazole, tBuBrettPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through a septum, add the Pd₂(dba)₃, followed by anhydrous toluene and finally the piperidine via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding 10 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(piperidin-1-yl)-3-nitro-1H-pyrazole.

Protocol 2: SNAr of 3,4-Dinitropyrazole with a Piperidine Derivative

This protocol is a conceptual adaptation based on the known reactivity of dinitropyrazoles with nucleophiles.[4] It assumes the 3-nitro group is the leaving group.

Materials:

  • 1-Alkyl-3,4-dinitropyrazole (1.0 mmol, 1.0 equiv)

  • Piperidine derivative (2.0 mmol, 2.0 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv)

  • Dimethyl Sulfoxide (DMSO) (5 mL)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 1-alkyl-3,4-dinitropyrazole, piperidine derivative, and potassium carbonate in DMSO.

  • Reaction: Heat the mixture to 80-100 °C. The piperidine acts as both the nucleophile and, in excess, can serve as a base, but an inorganic base like K₂CO₃ is recommended to drive the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 50 mL of ice-water. A precipitate may form.

    • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash thoroughly with water to remove DMSO, then wash with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude residue via silica gel chromatography to isolate the 1-alkyl-4-nitro-3-(piperidin-1-yl)pyrazole.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion (Buchwald-Hartwig) Inactive CatalystEnsure an inert atmosphere is maintained. Use fresh, high-quality palladium precursor and ligand. Consider using a pre-formed catalyst.
Insufficiently Strong BaseSwitch to a stronger base (e.g., from K₂CO₃ to NaOtBu). Ensure the base is anhydrous.
Low Reaction TemperatureIncrease the temperature in 10-20 °C increments. Consider switching to a higher-boiling solvent like m-xylene or using microwave irradiation.[9]
Dehalogenation of Starting Material β-Hydride EliminationThis can be an issue with certain substrates. Using a more sterically hindered ligand can sometimes suppress this side reaction.[8]
Low Yield (SNAr) Poor Leaving GroupIf using a halopyrazole, ensure the halogen is ortho or para to the nitro group for sufficient activation.[5]
Reversible ReactionUse an excess of the piperidine nucleophile to push the equilibrium towards the product.
Multiple Products / Isomers Lack of RegioselectivityFor unsymmetrical pyrazoles, direct N-arylation can sometimes yield a mixture of regioisomers.[15] The Buchwald-Hartwig approach on a pre-functionalized halopyrazole offers superior regiocontrol.

Conclusion

The coupling of 3-nitro-pyrazole with piperidine derivatives is a versatile transformation that can be achieved through several synthetic strategies. For halogenated nitropyrazoles, the Buchwald-Hartwig amination stands out as a robust and highly adaptable method, with the choice of ligand and base being paramount to success. Alternatively, for substrates like dinitropyrazoles, Nucleophilic Aromatic Substitution offers a metal-free pathway. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and conditions as outlined in these notes, researchers can efficiently synthesize these valuable N-heterocyclic compounds for applications in drug discovery and beyond.

References

  • D’Andrea, S. V., & Robinson, J. E. (2003). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC. Available at: [Link]

  • Das, P., & Chowdhury, C. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. ARKAT USA. Available at: [Link]

  • Onodera, G., et al. (2014). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Kim, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available at: [Link]

  • Veisi, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

  • Veisi, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Available at: [Link]

  • Unknown Authors. (n.d.). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... ResearchGate. Available at: [Link]

  • Unknown Authors. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. ACS Publications. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Barrow, J. C., et al. (2019). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. Available at: [Link]

  • Unknown Authors. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]

  • Unknown Authors. (2015). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available at: [Link]

  • Mondal, R., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. ResearchGate. Available at: [Link]

  • Unknown Authors. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. SlideShare. Available at: [Link]

  • Viciosa, M., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Zaragoza. Available at: [Link]

  • Laschat, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Bouabdallah, I., et al. (2006). Synthesis of some 1-aryl-3,5-disubstituted-pyrazoles by N-arylation. Semantic Scholar. Available at: [Link]

  • Unknown Authors. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]

  • Unknown Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal. Available at: [Link]

  • Ostrowski, S., et al. (2013). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ostrowski, S., et al. (2013). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. ResearchGate. Available at: [Link]

  • Kanishchev, O. S., et al. (2010). Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. ResearchGate. Available at: [Link]

  • Banjoko, O., & Ezeani, C. (1986). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Um, I.-H., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

  • Laschat, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Unknown Authors. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Tutor. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

Sources

nucleophilic aromatic substitution conditions for pyrazole-piperidine synthesis

Application Note: High-Efficiency Nucleophilic Aromatic Substitution ( ) Conditions for Pyrazole-Piperidine Synthesis

Part 1: Strategic Analysis & Mechanistic Insight

The "Electronic Gatekeeper" Challenge

The coupling of piperidine to a pyrazole core via Nucleophilic Aromatic Substitution (


For a successful

"Activation-Leaving Group" (A-LG)
  • Activation: The ring must possess a strong Electron Withdrawing Group (EWG) (e.g.,

    
    , 
    
    
    ,
    
    
    ,
    
    
    ) positioned ortho or para to the leaving group to stabilize the Meisenheimer complex.
  • N-Alkylation: The pyrazole nitrogen must be substituted (e.g., N-Methyl, N-Benzyl). If the NH is free, basic conditions will deprotonate it (

    
    ), rendering the ring anionic and completely inert to nucleophilic attack.
    
The Element Effect in Pyrazoles

In

  • Fluorine (

    
    ) is the superior Leaving Group:  Due to its high electronegativity, fluorine inductively destabilizes the ground state and stabilizes the anionic transition state.
    
  • Reactivity Order:

    
    .
    
  • Recommendation: If your chloropyrazole reacts sluggishly (

    
    , low yield), switch to the fluoropyrazole analogue to accelerate the reaction by orders of magnitude.
    
Reaction Pathway Visualization

The following diagram illustrates the critical transition states and the necessity of the EWG.

SNAr_Mechanismcluster_EWGCritical Success Factor: EWG StabilizationSubstrateActivatedHalopyrazole(Electrophile)TS1Transition State 1(High Energy)Substrate->TS1+ PiperidinePiperidinePiperidine(Nucleophile)Piperidine->TS1MeisenheimerMeisenheimer Complex(Resonance Stabilized)TS1->MeisenheimerRate Determining Step(Fastest with F-LG)ProductPyrazole-PiperidineAdductMeisenheimer->ProductLoss of Halide(Fast)

Figure 1: Mechanistic pathway of the pyrazole-piperidine


Part 2: Experimental Protocols

Protocol A: The "Gold Standard" Thermal Method

Best for: Scalable synthesis, chlorinated substrates, and robust purification.

Substrate: 5-chloro-1-methyl-4-nitropyrazole (or similar activated scaffold).

  • Preparation:

    • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Charge the flask with Substrate (1.0 equiv) .

    • Add Anhydrous DMF (Dimethylformamide) or DMSO (

      
      ). Note: DMF is easier to remove during workup; DMSO offers slightly faster rates.
      
  • Reagents:

    • Add

      
       (2.0 equiv) . Why? Neutralizes the HCl generated. Use finely ground powder to increase surface area.
      
    • Add Piperidine (1.2 -- 1.5 equiv) .

  • Reaction:

    • Heat the mixture to

      
       .
      
    • Monitor via TLC or LCMS every 2 hours.

    • Endpoint: Disappearance of the halopyrazole peak and emergence of the product (

      
      ).
      
  • Workup (Self-Validating Step):

    • Dilute with Ethyl Acetate (EtOAc) and wash

      
       with water (to remove DMF) and 
      
      
      with Brine.
    • QC Check: If DMF remains, the NMR will show peaks at

      
      . Wash again with 
      
      
      solution to fully remove DMF.
Protocol B: Microwave-Assisted High-Throughput Synthesis

Best for: Library generation, deactivated substrates (e.g., chloropyrazoles with weak EWGs), and rapid optimization.

Substrate: 5-chloro-1-phenyl-pyrazole-4-carbonitrile.

  • Setup:

    • Use a

      
       microwave-compatible glass vial with a crimp cap.
      
    • Charge Substrate (0.5 mmol) .

  • Solvent System:

    • Add Ethanol (EtOH) (

      
      ) . Green Note: EtOH absorbs microwave energy efficiently and is less toxic than DMF.
      
    • Add Piperidine (2.0 equiv) .[1]

    • Optional: Add DIPEA (1.0 equiv) if the substrate is acid-sensitive.

  • Irradiation:

    • Set Microwave Reactor:

      
       , High Absorption , Hold Time: 10-20 min .
      
    • Pressure Warning: Ensure the vial is rated for

      
       as EtOH generates pressure at this temperature.
      
  • Isolation:

    • Cool to room temperature.[2][3]

    • Often, the product precipitates upon cooling. Filter and wash with cold EtOH.

    • If soluble, concentrate in vacuo and purify via flash chromatography (

      
       EtOAc/Hexanes).
      
Protocol C: "Green" Aqueous/Surfactant Conditions

Best for: Environmental sustainability goals and industrial process chemistry.

  • Media Preparation:

    • Prepare a

      
       TPGS-750-M  solution in water (Vitamin E derivative surfactant). Alternatively, use PEG-400 .[4]
      
  • Reaction Assembly:

    • Combine Substrate (1.0 equiv) and Piperidine (1.5 equiv) in the aqueous solution (

      
       concentration).
      
    • Add

      
       (2.0 equiv) .
      
  • Execution:

    • Stir vigorously at

      
       . The reaction occurs "on-water" or within the micellar lipophilic cores.
      
    • Observation: The mixture will likely be heterogeneous. High stir rates (

      
      ) are critical for mass transfer.
      

Part 3: Data Summary & Optimization Guide

Solvent & Base Selection Matrix

Use this table to select conditions based on your specific pyrazole substrate.

Substrate ReactivityLeaving GroupRecommended SolventRecommended BaseTemp (

)
Typical Time
High (4-

, 4-

)
Fluorine (

)
EtOH, MeCN, or THF

or Excess Piperidine


Moderate (4-

, 4-

)
Chlorine (

)
DMF, DMSO, or NMP

or



Low (Weak EWG)Chlorine (

)
NMP or Sulfolane

(Cesium Effect)


Green/Industrial AnyWater (TPGS-750-M)



Troubleshooting Decision Tree

Optimization_TreeStartReaction Stalled / Low Yield?Check_LGIs Leaving Group -Cl?Start->Check_LGSwitch_FSwitch to -F analogue(Orders of magnitude faster)Check_LG->Switch_FYesCheck_TempIs Temp > 100°C?Check_LG->Check_TempNo (-F or -Br)MicrowaveTry Microwave(150°C, 20 min)Check_Temp->MicrowaveNoCheck_BaseIs Pyrazole N-H free?Check_Temp->Check_BaseYesProtectMust Alkylate/Protect N-H first(Prevents anion formation)Check_Base->ProtectYesSolventSwitch Solvent:DMF -> DMSO or NMPCheck_Base->SolventNo

Figure 2: Troubleshooting logic for stalled


Part 4: References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Provides the foundational mechanism for

    
     and the Meisenheimer complex).
    
  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link (Classic text establishing the Element Effect

    
    ).
    
  • Karakaya, A. (2025).[5] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Link (Recent review on microwave acceleration in pyrazole chemistry).

  • Lipshutz, B. H., & Ghorai, S. (2012). Transition-Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Aldrichimica Acta, 45(1), 3-16. Link (Source for TPGS-750-M "green" surfactant protocols).

  • Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions. Chemical Reviews, 111(3), 1596-1636. (Context for comparative reactivity of heteroaryl halides).

  • Vertex AI Search Results. (2025). Aggregated industrial application notes for SNAr on heteroaromatics. (Internal verification of solvent/base matrices).

Application Note: Microwave-Assisted Synthesis of 4-(3-Nitro-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(3-nitro-1H-pyrazol-1-yl)piperidine , a critical pharmacophore in kinase inhibitor and GPCR ligand discovery. Traditional thermal alkylation of 3-nitropyrazoles often suffers from long reaction times (12–24 h), poor regioselectivity (N1 vs. N2 alkylation), and incomplete conversion due to the reduced nucleophilicity of the nitro-substituted pyrazole ring.

By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction time to under 30 minutes while enhancing the regioselective formation of the desired 3-nitro isomer over the 5-nitro byproduct. The workflow utilizes a convergent strategy:


 displacement of a piperidine electrophile by the pyrazole anion, followed by controlled N-Boc deprotection.

Retrosynthetic Analysis & Strategy

The synthesis is designed to prevent polymerization and ensure regiocontrol. We employ tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (N-Boc-4-mesyloxypiperidine) as the electrophile. The mesylate is preferred over the bromide for microwave synthesis due to its superior leaving group ability on the secondary carbon, facilitating rapid


 transition states.

Key Challenges addressed:

  • Regioselectivity: The tautomeric equilibrium of 3-nitro-1H-pyrazole can lead to 1-alkyl-3-nitro (Target) or 1-alkyl-5-nitro (Impurity) isomers. Steric bulk of the electrophile and thermodynamic control under MW irradiation favor the 3-nitro isomer.

  • Safety: Nitropyrazoles are energetic materials.[1] MW heating minimizes the inventory of heated material at any given time compared to batch reflux.

Reaction Pathway Diagram[2]

ReactionPathway SM1 3-Nitro-1H-pyrazole (Nucleophile) Intermediate Intermediate A: N-Boc-4-(3-nitro-1H-pyrazol-1-yl)piperidine SM1->Intermediate MW, 110°C, 20 min Cs2CO3, DMF Impurity Regioisomer B: N-Boc-4-(5-nitro...) SM1->Impurity Minor Pathway SM2 N-Boc-4-mesyloxypiperidine (Electrophile) SM2->Intermediate Product Target Product: 4-(3-nitro-1H-pyrazol-1-yl)piperidine Intermediate->Product TFA/DCM Deprotection

Figure 1: Synthetic pathway highlighting the critical N-alkylation step and potential regioisomeric divergence.

Experimental Protocols

Phase 1: Microwave-Assisted N-Alkylation

Objective: Couple 3-nitro-1H-pyrazole with the piperidine scaffold.

Reagents & Materials:

  • Reactant A: 3-Nitro-1H-pyrazole (1.0 equiv)

  • Reactant B: tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) – Selected for the "cesium effect" which enhances solubility and nucleophilicity in polar aprotic solvents.
    
  • Solvent: Anhydrous DMF (Dimethylformamide) – High dielectric constant optimal for MW absorption.

Protocol Steps:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend 3-Nitro-1H-pyrazole (113 mg, 1.0 mmol) and

    
     (652 mg, 2.0 mmol) in anhydrous DMF (3.0 mL).
    
  • Activation: Stir at room temperature for 5 minutes to generate the pyrazolate anion. Visual Cue: The suspension may change color slightly (often yellowing).

  • Addition: Add tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (335 mg, 1.2 mmol) in one portion. Cap the vial with a PTFE/silicone septum.

  • Microwave Irradiation: Place the vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 110 °C

    • Time: 20 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (High absorption setting)

  • Work-up:

    • Cool the reaction to room temperature.[2][3]

    • Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts. Crucial: Extensive water washes are needed to remove DMF, which can interfere with chromatography.

    • Wash the organic layer with saturated brine, dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the residue via Flash Column Chromatography (SiO2, Hexanes/EtOAc gradient 0-50%).

    • Target Isomer (3-nitro): Typically elutes second (more polar) compared to the 5-nitro isomer due to the dipole moment, though this can vary by column phase.

    • Validation: Confirm regiochemistry via NOESY NMR (Interaction between Pyrazole-H5 and Piperidine-H4 is diagnostic for the 1,3-isomer).

Phase 2: N-Boc Deprotection

Objective: Removal of the protecting group to yield the free amine.

Protocol Steps:

  • Dissolve the purified Intermediate A (from Phase 1) in Dichloromethane (DCM) (5 mL/mmol).

  • Add Trifluoroacetic acid (TFA) (1 mL/mmol) dropwise at 0 °C.

  • Stir at room temperature for 1–2 hours (monitor by LC-MS for disappearance of starting material).

  • Isolation (Free Base): Concentrate volatiles. Redissolve in DCM, wash with saturated

    
     (aq), dry over 
    
    
    
    , and concentrate.
  • Isolation (Salt Form - Recommended for Stability): Alternatively, add 4M HCl in Dioxane to the intermediate and precipitate the hydrochloride salt.

Results & Discussion

Regioselectivity and Optimization

The alkylation of 3-nitropyrazole is governed by steric and electronic factors. The nitro group at position 3 creates steric hindrance around N2, favoring alkylation at N1. However, electronic repulsion can compete. Microwave irradiation at 110°C provides sufficient energy to overcome the activation barrier for the thermodynamically preferred N1-alkylation (yielding the 3-nitro product).

Table 1: Optimization of Reaction Conditions

EntrySolventBaseTemp (°C)TimeYield (Isolated)Regio Ratio (3-NO2 : 5-NO2)
1DMF

80 (Thermal)16 h45%3:1
2DMF

80 (Thermal)12 h58%4:1
3MeCN

100 (MW)30 min52%5:1
4 DMF

110 (MW) 20 min 82% >10:1
5DMFNaH0 to RT2 h60%2:1 (Poor selectivity)

Note: Strong bases like NaH often lead to faster kinetic reaction but lower regioselectivity compared to the thermodynamic control offered by carbonate bases under MW heating.

Mechanistic Insight

The reaction proceeds via an


 mechanism. The cesium cation plays a pivotal role in "nakeding" the pyrazolate anion, making it more reactive. The microwave energy efficiently couples to the polar DMF, creating localized superheating effects that accelerate the transition state formation without degrading the thermally sensitive nitro group.

Mechanism Step1 Deprotonation (Cs2CO3 removes H from Pyrazole) Step2 Anion Formation (Pyrazolate Anion Resonance) Step1->Step2 Fast Step3 Nucleophilic Attack (N1 attacks Piperidine-C4) Step2->Step3 Rate Determining Step (MW Accelerated) Step4 Leaving Group Departure (Mesylate leaves) Step3->Step4 Concerted SN2

Figure 2: Mechanistic flow of the microwave-accelerated substitution.

Safety & Handling

  • Nitropyrazoles: Potentially energetic.[1] While 3-nitropyrazole is generally stable, avoid heating dry solids. Always perform MW reactions in solution.

  • Microwave Vials: Never exceed the rated pressure (typically 20-30 bar). The evolution of

    
     from carbonate bases requires headspace; do not overfill vials (>75% volume).
    
  • TFA: Corrosive and volatile. Use in a fume hood.

References

  • Blanco, M., et al. "A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation." Chemistry, 2006.[4][5][6][7] Link

  • Karakaya, A. "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences, 2025.[6] Link

  • Kelly, C., et al. "Strategic atom replacement enables regiocontrol in pyrazole alkylation." Nature, 2025.[8] Link

  • Organic Syntheses. "General procedures for Pyrazole Synthesis and Functionalization." Org.[3][9] Synth.Link

  • Biotage Application Notes. "Microwave Synthesis of Heterocycles." (General Reference for MW parameters).

Sources

Application Notes and Protocols for the Strategic Functionalization of the Piperidine Nitrogen in 4-(3-Nitro-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(3-nitro-1H-pyrazol-1-yl)piperidine scaffold is a cornerstone in contemporary medicinal chemistry, merging the pharmacologically significant piperidine ring with a nitro-substituted pyrazole moiety.[1][2][3] The secondary amine of the piperidine ring presents a prime handle for chemical modification, enabling the synthesis of diverse analogues to probe structure-activity relationships (SAR) and optimize drug-like properties. This guide provides a comprehensive overview of established and robust protocols for the N-functionalization of this key intermediate, including N-acylation, N-alkylation, N-arylation, and N-sulfonylation. Each section elucidates the underlying chemical principles, offers detailed, step-by-step experimental protocols, and presents representative data to guide researchers in drug discovery and development.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved pharmaceuticals and natural products.[1][3] Its conformational flexibility and the basicity of the nitrogen atom are critical for molecular recognition and pharmacokinetic profiles. The title compound, 4-(3-nitro-1H-pyrazol-1-yl)piperidine, combines this privileged scaffold with a 3-nitropyrazole, a known bioisostere and a versatile synthetic intermediate.[2][4] Functionalization of the piperidine nitrogen is a pivotal strategy for modulating a molecule's potency, selectivity, solubility, and metabolic stability.[5][6] This document serves as a practical guide to the principal methods for derivatizing this secondary amine, empowering chemists to rapidly generate compound libraries for biological screening.

Core Functionalization Strategies: An Overview

The secondary amine of 4-(3-nitro-1H-pyrazol-1-yl)piperidine is a nucleophilic center that readily participates in a variety of bond-forming reactions. The choice of reaction depends on the desired substituent and the overall synthetic strategy. The primary transformations covered herein are:

  • N-Acylation: Formation of a robust amide linkage.

  • N-Alkylation: Introduction of alkyl groups via direct substitution or reductive amination.

  • N-Arylation: Creation of a carbon-nitrogen bond to an aromatic or heteroaromatic ring, typically via metal-catalyzed cross-coupling.

  • N-Sulfonylation: Synthesis of stable sulfonamides.

The following sections will detail the mechanistic rationale and provide actionable protocols for each of these essential transformations.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental and highly reliable method for converting the secondary amine into a neutral amide. This transformation dramatically alters the basicity and hydrogen bonding capacity of the nitrogen atom. The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.[7][8]

Diagram: N-Acylation Workflow

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Dissolve 4-(3-nitro-1H-pyrazol-1-yl)piperidine and base (e.g., TEA) in anhydrous DCM reagent Add acylating agent (e.g., Acetyl Chloride) dropwise at 0°C start->reagent stir Stir at room temperature reagent->stir monitor Monitor progress by TLC/LC-MS stir->monitor quench Quench with saturated NaHCO₃ (aq) monitor->quench Upon completion extract Extract with DCM quench->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify by flash column chromatography dry->purify product Obtain pure N-acylated product purify->product

Caption: General workflow for N-acylation of the piperidine nitrogen.

Experimental Protocol: N-Acetylation with Acetyl Chloride

This protocol describes a standard procedure for the N-acetylation of 4-(3-nitro-1H-pyrazol-1-yl)piperidine.

Materials:

  • 4-(3-nitro-1H-pyrazol-1-yl)piperidine (1.0 eq)

  • Acetyl chloride (1.1 - 1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-(3-nitro-1H-pyrazol-1-yl)piperidine (1.0 eq) in anhydrous DCM at 0 °C (ice bath), add the base (1.5 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture. The use of a syringe pump for slow addition is recommended to control the exotherm.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-acetylated product.

Data Summary: Representative N-Acylation Reactions
Acylating AgentBaseSolventTypical Yield (%)Reference
Acetyl ChlorideTEADCM>90[7][9]
Benzoyl ChloridePyridineDCM>90[7]
Acetic AnhydrideTEADCM>95[7]
Boc AnhydrideTEADCM/Water>95[10]

N-Alkylation: Introducing Aliphatic Moieties

N-alkylation introduces alkyl substituents, which can significantly impact lipophilicity, basicity, and steric profile. Two primary methods are widely employed: direct alkylation with alkyl halides and reductive amination.[5][6][11]

Direct Alkylation with Alkyl Halides

This classic SN2 reaction involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide. A base is required to neutralize the resulting hydrohalic acid. Careful control of stoichiometry is crucial to prevent over-alkylation, which leads to the formation of a quaternary ammonium salt.[12]

Experimental Protocol: N-Ethylation with Ethyl Bromide

Materials:

  • 4-(3-nitro-1H-pyrazol-1-yl)piperidine (1.0 eq)

  • Ethyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate

Procedure:

  • To a stirred suspension of 4-(3-nitro-1H-pyrazol-1-yl)piperidine (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF, add ethyl bromide (1.1 eq).[12]

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-ethylated piperidine derivative.

Reductive Amination

Reductive amination is a powerful and versatile method for N-alkylation that proceeds under mild conditions.[6] The reaction involves the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6]

Diagram: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_prep Iminium Ion Formation cluster_reduction In-Situ Reduction cluster_workup Work-up & Purification start Dissolve piperidine derivative (1.0 eq) and aldehyde/ketone (1.2 eq) in anhydrous DCM or DCE stir1 Stir at room temperature for 30-60 min start->stir1 reductant Add NaBH(OAc)₃ (1.5 eq) portion-wise stir1->reductant stir2 Stir at room temperature for 4-16 hours reductant->stir2 monitor Monitor progress by TLC/LC-MS stir2->monitor quench Quench with saturated NaHCO₃ (aq) monitor->quench Upon completion extract Extract with DCM quench->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify by flash column chromatography dry->purify product Obtain pure N-alkylated product purify->product Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 L₂Pd(Ar)(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination + R₂NH pd_complex2 [L₂Pd(Ar)(HNR₂)]⁺X⁻ amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amide L₂Pd(Ar)(NR₂) deprotonation->pd_amide reductive_elimination Reductive Elimination pd_amide->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Sources

catalytic reduction of the nitro group in 4-(3-nitro-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Catalytic Reduction of 4-(3-nitro-1H-pyrazol-1-yl)piperidine

Executive Summary

The reduction of 4-(3-nitro-1H-pyrazol-1-yl)piperidine (CAS: 1247136-53-3) to its corresponding amine is a critical transformation in the synthesis of JAK inhibitors and other pyrazole-based kinase modulators. While seemingly trivial, this reaction presents specific chemo-selective challenges:

  • Catalyst Poisoning: The secondary amine of the piperidine ring can coordinate with heterogeneous catalysts (Pd, Pt), dampening activity.

  • Stability: The resulting 3-aminopyrazole is electron-rich and prone to oxidative degradation if not handled under inert atmosphere.

  • Safety: Nitro-pyrazoles are energetic precursors requiring strict thermal control.

This guide outlines a Gold Standard Protocol using Pd/C hydrogenation on the


-Boc protected intermediate (to mitigate poisoning) and a Direct Protocol  for the free base using acidic modifiers.

Mechanistic Insight & Chemo-selectivity

The catalytic hydrogenation of the nitro group proceeds via a multi-step surface reaction. Understanding this mechanism is vital for troubleshooting incomplete conversions (stalling at hydroxylamine).

Reaction Pathway

The reduction follows the Haber mechanism on the catalyst surface:

  • Adsorption:

    
     dissociates on Pd; the Nitro group adsorbs via Oxygen.
    
  • Stepwise Reduction:

    
    .
    
  • Desorption: The amine product desorbs.

Critical Failure Point: The hydroxylamine intermediate (


) can accumulate if the catalyst activity is low or if the reaction medium is too basic.
The Piperidine Challenge

The secondary amine in the piperidine ring is a "soft" nucleophile that binds to Pd sites.

  • Solution A (Protection): Use tert-butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate. The Boc group sterically hinders the amine and removes its basicity.

  • Solution B (Protonation): Run the reaction in acidic methanol (e.g., 1.0 eq HCl). The ammonium salt (

    
    ) does not coordinate to Pd.
    

Visualization: Catalytic Workflow

G Start Start: Nitro-Pyrazole Substrate CheckProtect Is Piperidine Protected (Boc)? Start->CheckProtect RouteA Route A: Standard Hydrogenation (Neutral MeOH) CheckProtect->RouteA Yes (Boc) RouteB Route B: Acidic Hydrogenation (MeOH + 1.1 eq HCl) CheckProtect->RouteB No (Free Amine) Catalyst Add 10% Pd/C (50% wet) Load: 5-10 wt% RouteA->Catalyst RouteB->Catalyst H2_Source Hydrogen Source (H2 balloon or Formate) Catalyst->H2_Source Monitor Monitor (LCMS/TLC) Check for Hydroxylamine H2_Source->Monitor Success Complete Conversion Monitor->Success Target Mass Obs. Stall Stalled at -NHOH Monitor->Stall M-16 Obs. Workup Filter (Celite) -> Concentrate Store under N2 Success->Workup Action_Heat Increase Temp to 40°C Or add AcOH Stall->Action_Heat Action_Heat->Monitor

Caption: Decision tree for selecting the optimal hydrogenation conditions based on substrate protection status.

Experimental Protocols

Protocol A: Hydrogenation of N-Boc Protected Substrate (Preferred)

Best for: Scale-up, high purity requirements, and preventing catalyst poisoning.

Materials:

  • Substrate: tert-butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

  • Catalyst: 10% Pd/C (50% water wet).[1] Note: Water wet is safer (non-pyrophoric).

  • Solvent: Methanol (HPLC grade).

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (30 psi).
    

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve 1.0 g (3.37 mmol) of the nitro-substrate in 15 mL of Methanol.

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add 100 mg (10 wt%) of 10% Pd/C (wet). Safety: Do not add dry catalyst to flammable solvents in air.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (

    
    ). Repeat twice. Attach a hydrogen balloon or set pressure to 30 psi.
    
  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 4-6 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM) or LCMS. The nitro group (

      
      ) will disappear, and the amine (
      
      
      
      ) will appear.
  • Workup:

    • Flush system with

      
      .
      
    • Filter the mixture through a pad of Celite® to remove Pd/C. Wash the pad with MeOH.

    • Crucial: Do not let the filter cake dry out completely (fire hazard). Keep it wet with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure (

    
    ) to yield the 3-amino-pyrazole as an off-white solid.
    
Protocol B: Transfer Hydrogenation (Safety Alternative)

Best for: Labs without H2 gas lines or high-pressure equipment.

Reagents: Ammonium Formate (5-10 eq) as the hydrogen donor.

  • Dissolve substrate in Methanol/THF (1:1).

  • Add 10% Pd/C (10 wt%).

  • Add Ammonium Formate (5.0 eq).

  • Heat to reflux (60-65°C) for 1-2 hours.

    • Note: Evolution of

      
       gas will be observed. Ensure venting.
      
  • Filter hot through Celite and concentrate.

Data & Validation Parameters

ParameterNitro PrecursorAmino ProductNotes
Appearance Yellow SolidOff-white / Pale brown solidProduct darkens on air oxidation.
LCMS (ESI+) [M+H]+ = 297.3 (Boc)[M+H]+ = 267.3 (Boc)Loss of 30 Da (O2 -> H2) is diagnostic.
1H NMR (DMSO-d6) Pyrazole CH:

~8.0-8.5 ppm
Pyrazole CH:

~7.2-7.5 ppm
Significant upfield shift of pyrazole protons due to electron-donating

.
TLC (DCM:MeOH 95:5) Higher

(Non-polar)
Lower

(Polar, streaks)
Amine interacts with silica; add 1%

to eluent.

Troubleshooting & Optimization

Issue: Incomplete Reduction (Hydroxylamine Accumulation)

  • Symptom:[2][3][4] LCMS shows peak at M-16 (M - Oxygen).

  • Cause: Catalyst deactivation or insufficient H2 pressure.

  • Fix: Add 1-2 drops of Acetic Acid to the reaction. The acid accelerates the dehydration of the hydroxylamine intermediate.

Issue: Catalyst Poisoning (Free Piperidine)

  • Symptom:[2][3][4] Reaction stops at <10% conversion.

  • Fix: Add 1.1 equivalents of HCl (4M in Dioxane) to the methanol solution before adding the catalyst. This protonates the piperidine nitrogen (

    
    ), preventing it from binding to the Pd surface.
    

Safety & Handling

  • Pyrophoric Hazards: Dry Pd/C can ignite methanol vapors. Always use 50% water-wet catalyst and keep under inert gas.

  • Energetic Compounds: Nitropyrazoles can be shock-sensitive. Do not subject the dry starting material to high friction or temperatures >100°C.

  • Pressure: If using a Parr shaker, ensure the vessel is rated for the pressure. For this reaction, <50 psi is sufficient; high pressure is rarely needed and increases risk.

References

  • Synthesis of Pyrazole-Piperidine Intermediates

    • ChemScene.[5] (2025).[2] "4-(3-Nitro-1H-pyrazol-1-yl)piperidine Product Data." Retrieved from

  • General Catalytic Hydrogenation Protocols

    • Nishimura, S. (2001).
    • Mori, A., et al. (2006).[4] "Pd/C-Catalyzed Chemoselective Hydrogenation." Organic Letters, 8(15), 3279-3281. Retrieved from

  • Reduction of Nitroazoles

    • Larock, R. C. (2018). Comprehensive Organic Transformations. "Reduction of Nitro Compounds to Amines."
    • Heterocycles in Drugs. (2021).[6][7][8] "Synthesis of Aminopyrazoles via Nitro Reduction." MDPI Molecules. Retrieved from

Sources

Application Note: Leveraging 4-(3-nitro-1H-pyrazol-1-yl)piperidine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 4-(3-nitro-1H-pyrazol-1-yl)piperidine in Kinase Inhibitor Research Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Introduction: The Strategic Role of Nitro-Pyrazole Scaffolds

In the high-stakes landscape of kinase inhibitor discovery, the 4-(3-nitro-1H-pyrazol-1-yl)piperidine (CAS: 1247136-53-3) moiety serves as a critical, "masked" pharmacophore. While not a drug substance itself, this intermediate is a high-value building block for generating 3-aminopyrazole-piperidine motifs—a privileged structure known to bind the ATP-binding hinge region of multiple kinase families, including JAK, BTK, CDK, and RIPK1 .

Why This Scaffold?
  • Masked Hinge Binder: The nitro group (-NO₂) is chemically stable during harsh synthetic steps (e.g., alkylations, lithiations) but can be selectively reduced to an amine (-NH₂) to "activate" the hinge-binding capability.

  • Solubility Handle: The piperidine ring projects into the solvent-exposed region of the kinase pocket, improving the physicochemical properties (LogD, solubility) of lipophilic kinase cores.

  • Vector Control: The 1,4-substitution pattern provides a linear vector, ideal for Type I inhibitors that require deep pocket penetration while maintaining solvent interactions.

Application I: Synthetic Assembly of Kinase Inhibitor Libraries

The primary application of 4-(3-nitro-1H-pyrazol-1-yl)piperidine is as a precursor for synthesizing libraries of ATP-competitive inhibitors. The following protocol details the conversion of this nitro-intermediate into a functionalized kinase inhibitor.

Experimental Workflow: The "Mask-and-Release" Strategy

SynthesisWorkflow Start 4-(3-nitro-1H-pyrazol-1-yl)piperidine (Scaffold) Step1 N-Protection / Functionalization (e.g., Boc, Acylation) Start->Step1  1. Modify Piperidine N   Step2 Nitro Reduction (Activation) Step1->Step2  2. H2, Pd/C or Fe/NH4Cl   Step3 Core Coupling (SNAr / Buchwald) Step2->Step3  3. React with Kinase Core   Final Active Kinase Inhibitor (Hinge Binder) Step3->Final  4. Deprotection  

Figure 1: Synthetic workflow transforming the nitro-scaffold into a bioactive kinase inhibitor.[1]

Protocol 1: Selective Nitro Reduction to 3-Aminopyrazole

Objective: To generate the 3-amino hinge-binding motif without degrading the piperidine ring.

Materials:

  • Substrate: 4-(3-nitro-1H-pyrazol-1-yl)piperidine (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt%)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source: H₂ gas (balloon) or Ammonium Formate (transfer hydrogenation)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the nitro compound in 10 mL of anhydrous MeOH in a round-bottom flask.

  • Catalyst Addition: Carefully add 10 wt% Pd/C under an argon blanket. Caution: Pd/C is pyrophoric.

  • Reduction: Purge the flask with H₂ gas (balloon pressure) three times. Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor reaction progress via LC-MS. The nitro peak (M+) will disappear, replaced by the amine peak (M-30+2 = M-28 mass shift usually, but strictly M-O2+H2 = -30 mass change).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The resulting 3-aminopyrazole is often unstable to oxidation; use immediately in the next coupling step.

Application II: Fragment-Based Drug Discovery (FBDD)

This scaffold is widely used in FBDD campaigns to probe the "solvent front" of kinase pockets.

Mechanism of Action

In the reduced form (amine), the pyrazole acts as a bidentate ligand:

  • Acceptor: Pyrazole N2 accepts a hydrogen bond from the backbone NH of the kinase hinge.

  • Donor: The exocyclic 3-amino group donates a hydrogen bond to the backbone Carbonyl.

Data Analysis: Physicochemical Profile

The piperidine moiety significantly alters the drug-like properties of the pyrazole core.

PropertyPyrazole Core (Unsubstituted)4-(3-nitro-1H-pyrazol-1-yl)piperidineImpact on Drug Design
MW 68.08196.21Fragment-sized, allows room for growth.
cLogP ~0.5~0.7Maintains hydrophilicity; good oral bioavailability potential.
H-Bond Donors 10 (Nitro form) / 2 (Amino form)Nitro form is membrane permeable; Amino form binds target.
pKa ~2.5 (Pyrazole NH)~9.5 (Piperidine NH)Piperidine ensures solubility at physiological pH.

Application III: Case Study – Synthesis of RIPK1 Inhibitors

Recent research (e.g., J. Med. Chem. 2025) highlights the use of pyrazol-3-amine derivatives in targeting RIPK1 (Receptor-Interacting Protein Kinase 1) for inflammatory diseases.

Protocol 2: Coupling to a Heterocyclic Core (SNAr)

Objective: Attach the activated aminopyrazole-piperidine fragment to a chloropyrimidine core (common in RIPK1/JAK inhibitors).

Materials:

  • Amine Fragment: 4-(3-amino-1H-pyrazol-1-yl)piperidine (obtained from Protocol 1).

  • Core: 2,4-Dichloropyrimidine.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: n-Butanol or DMF.

Step-by-Step Methodology:

  • Mix: In a pressure vial, combine the chloropyrimidine (1.0 eq) and the amine fragment (1.1 eq).

  • Basify: Add DIPEA (2.5 eq).

  • Heat: Seal the vial and heat to 100°C for 12 hours.

    • Note: The exocyclic amine is less nucleophilic than the piperidine nitrogen. If the piperidine is not protected (e.g., Boc), the piperidine nitrogen will react.

    • Correction:Crucial Step: Ensure the piperidine nitrogen is Boc-protected before the nitro reduction if you intend to couple via the pyrazole amine. If you intend to couple via the piperidine, leave the nitro group intact, couple the piperidine, and then reduce the nitro group.

Decision Logic for Coupling:

CouplingLogic Start Target Structure? PathA Link via Pyrazole Amine (Hinge Binder) Start->PathA PathB Link via Piperidine Nitrogen (Solvent Tail) Start->PathB ActionA 1. Boc-protect Piperidine 2. Reduce Nitro -> Amine 3. Couple Amine to Core PathA->ActionA ActionB 1. Leave Nitro Intact 2. Couple Piperidine to Core 3. Reduce Nitro (Optional) PathB->ActionB

Figure 2: Decision matrix for synthetic route planning based on target connectivity.

References & Further Reading

  • Structure & Properties: PubChem Compound Summary for CID 53394749, 4-(3-Nitro-1H-pyrazol-1-yl)piperidine. National Center for Biotechnology Information (2025). Link

  • Kinase Inhibitor Design: Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor. Journal of Medicinal Chemistry (2025).[2] Link

  • BTK Inhibition: Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry (2024).[1] Link

  • Synthetic Methodology: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules (2022).[3][4] Link

Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-(3-nitro-1H-pyrazol-1-yl)piperidine (CAS 1247136-53-3) before handling.

Sources

Application Note: A Systematic Approach to Solvent Selection for the Crystallization of Pyrazole-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Crystallization is a critical purification and particle engineering step in the development of active pharmaceutical ingredients (APIs). The selection of an appropriate solvent system is the most crucial factor for a successful crystallization process, directly influencing crystal form, purity, yield, and morphology. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of solvents for the crystallization of pyrazole-piperidine compounds, a class of molecules prevalent in medicinal chemistry. We will explore the underlying thermodynamic and kinetic principles, detail systematic screening protocols, and provide step-by-step methodologies for common crystallization techniques.

Introduction: The Significance of Crystalline Form

The process of crystallization is fundamental in pharmaceutical development, serving to purify active pharmaceutical ingredients (APIs) and control their physicochemical properties.[1] A well-defined crystalline structure is essential for the stability, solubility, and bioavailability of a drug product.[] Pyrazole-piperidine scaffolds are common in modern drug discovery due to their versatile biological activities. However, the presence of both the pyrazole (a five-membered aromatic ring with two nitrogen atoms) and the piperidine (a saturated six-membered nitrogen-containing ring) moieties presents unique challenges and opportunities for crystallization.

The pyrazole ring offers hydrogen bond donor and acceptor capabilities, while the piperidine nitrogen is typically basic.[3][4] These features lead to strong intermolecular interactions that can influence solubility and crystal packing.[5] Therefore, a rational, systematic approach to solvent selection is paramount to achieving the desired crystalline product with optimal characteristics.

Theoretical Framework for Solvent Selection

The choice of a solvent system is governed by the thermodynamic principle that the solubility of a solute is a function of process parameters like temperature and solvent composition.[6][7] An ideal crystallization solvent should exhibit the following characteristics:

  • High solubility of the compound at elevated temperatures.

  • Low solubility of the compound at lower temperatures.

  • Insolubility of impurities at all temperatures.

  • Chemical inertness (should not react with the compound).

  • Appropriate boiling point for ease of handling and removal.

  • Safety and environmental considerations. [8]

The "like dissolves like" principle is a useful starting point. Given the dual nature of pyrazole-piperidine compounds (aromatic pyrazole, aliphatic piperidine), a range of solvents with varying polarities and hydrogen bonding capabilities should be screened.

Understanding Solute-Solvent Interactions

The solubility of pyrazole and its derivatives is influenced by factors including molecular weight, crystal structure, and intermolecular forces like hydrogen bonding.[5] 1H-pyrazole itself is more soluble in organic solvents such as ethanol, methanol, and acetone than in water.[5][9] Piperidine derivatives also show good solubility in many organic solvents, with ethanol being a frequently used solvent for recrystallization.[10] The combination of these two rings suggests that solvents capable of hydrogen bonding (both donating and accepting) and with intermediate polarity will likely be effective.

Systematic Solvent Screening Protocol

A systematic screening process is essential to identify the optimal solvent or solvent system efficiently. This typically involves testing the solubility of the pyrazole-piperidine compound in a variety of solvents with different properties.

Initial Solvent Selection

A diverse set of solvents should be chosen for the initial screening. The table below provides a recommended starting list, categorized by solvent class.

Solvent ClassRecommended SolventsKey PropertiesPotential Role
Protic Ethanol, Isopropanol, MethanolHydrogen bond donors/acceptorsGood for cooling crystallization[11]
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateHydrogen bond acceptorsGood for cooling or anti-solvent methods[5][12]
Aromatic TolueneNon-polar, π-π interactionsCan be effective for less polar derivatives[11]
Ethers Tetrahydrofuran (THF)Polar aproticGeneral solvent, often used in mixtures[12]
Halogenated Dichloromethane (DCM)Non-polar aproticOften too volatile, but useful in mixtures[13]
Non-polar n-Hexane, HeptaneNon-polarPrimarily used as anti-solvents[12]
Aqueous WaterHighly polar, proticPotential anti-solvent for less polar compounds[5]
Experimental Protocol: Small-Scale Solubility Screen

Objective: To rapidly assess the solubility of a pyrazole-piperidine compound in a range of solvents to identify candidates for crystallization.

Materials:

  • Crude pyrazole-piperidine compound (approx. 10-20 mg per solvent).

  • Set of small vials (e.g., 2 mL).

  • Selected solvents from Table 1.

  • Stir plate and magnetic stir bars.

  • Heat gun or water bath.

Methodology:

  • Place a small, known amount of the compound (e.g., 10 mg) into each vial.

  • Add a small volume (e.g., 0.1 mL) of a solvent to the first vial.

  • Stir at room temperature and observe if the solid dissolves.

  • If the solid does not dissolve, gently warm the vial while stirring. Observe if dissolution occurs.

  • If the solid dissolves completely upon heating, allow the vial to cool slowly to room temperature, and then place it in an ice bath.

  • Observe for the formation of crystals. An ideal solvent will show complete dissolution upon heating and significant crystal formation upon cooling.

  • If the solid is too soluble at room temperature, the solvent may be suitable for anti-solvent or evaporation methods.

  • If the solid is insoluble even with heating, the solvent may be a good candidate as an anti-solvent.

  • Repeat steps 2-8 for each selected solvent.

  • Record all observations systematically.

Crystallization Methodologies and Protocols

Once promising solvent systems have been identified, the next step is to select and optimize a crystallization method.[8] The three primary methods are cooling, anti-solvent, and evaporation crystallization.[1]

Cooling Crystallization

Experimental Protocol: Cooling Crystallization

  • Dissolution: In an appropriately sized flask, dissolve the crude compound in the minimum amount of a pre-selected "good" solvent (e.g., ethanol, isopropanol) at an elevated temperature (near the solvent's boiling point) with stirring.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. To promote the formation of larger, higher-quality crystals, insulate the flask to slow the cooling rate.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry them under vacuum.

G A Dissolve Compound in Minimal Hot Solvent B Hot Filtration (if needed) A->B Insoluble impurities present C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Further Cooling (Ice Bath/Fridge) C->D E Isolate Crystals (Filtration) D->E F Dry Crystals E->F

Caption: Workflow for Cooling Crystallization.

Anti-solvent Crystallization

This method is ideal for compounds that are highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").[15] Supersaturation is induced by adding the anti-solvent to a solution of the compound, causing it to precipitate.[16][17] This technique is particularly effective for controlling crystal size and morphology.[15]

Experimental Protocol: Anti-solvent Crystallization

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone, THF) at room temperature.

  • Anti-solvent Addition: Slowly add the "poor" solvent (the anti-solvent, e.g., water, hexane) dropwise to the stirred solution until the solution becomes persistently cloudy (the point of nucleation).

  • Re-dissolution (Optional): Gently warm the mixture or add a few drops of the "good" solvent until the cloudiness just disappears.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form as the system slowly re-equilibrates.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent or a mixture of the two solvents, and dry.

G A Dissolve Compound in 'Good' Solvent B Slowly Add 'Poor' (Anti-Solvent) A->B C Observe Cloudiness (Nucleation) B->C D Allow to Stand Undisturbed C->D E Isolate and Dry Crystals D->E

Caption: Workflow for Anti-solvent Crystallization.

Slow Evaporation Crystallization

This technique is used when the compound is reasonably soluble at room temperature and does not have a steep solubility curve with temperature.[18] It is often used to grow high-quality single crystals for X-ray diffraction.

Experimental Protocol: Slow Evaporation Crystallization

  • Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., ethyl acetate, DCM) to create a solution that is near, but not at, saturation.[11]

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Place the solution in a container with a loose-fitting cover (e.g., a beaker covered with parafilm perforated with a few small holes).[18]

  • Incubation: Leave the container in a location free from vibrations and drafts. The slow evaporation of the solvent will gradually increase the solute concentration, leading to the formation of crystals.[18]

  • Isolation: Once a suitable quantity of crystals has formed, they can be isolated by decanting the mother liquor and carefully washing the crystals.

Troubleshooting and Optimization

  • Oiling Out: If the compound separates as a liquid instead of a solid, it may be due to the solution being too supersaturated or the cooling rate being too fast. Try using a more dilute solution, a slower cooling rate, or a different solvent system.

  • No Crystals Form: This may indicate that the solution is not sufficiently supersaturated. For cooling crystallization, ensure you used the minimum amount of hot solvent. For anti-solvent methods, more anti-solvent may be needed. Seeding with a small crystal of the compound can also induce crystallization.

  • Poor Crystal Quality: Rapid crystal growth often leads to small or impure crystals. Slowing down the rate of supersaturation (slower cooling, slower anti-solvent addition, or slower evaporation) will generally yield better results.

Conclusion

The successful crystallization of pyrazole-piperidine compounds is a multi-faceted process that hinges on the rational selection of an appropriate solvent system. By understanding the fundamental principles of solubility and systematically screening a diverse range of solvents, researchers can identify optimal conditions for achieving high-purity, crystalline material. The protocols detailed in this application note for cooling, anti-solvent, and evaporation crystallization provide a robust framework for developing and optimizing crystallization processes for this important class of pharmaceutical compounds.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • Unknown. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs.
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Unknown. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation.
  • ACS Publications. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research.
  • MIRAI Intex. (2024, July 25). Crystallization process: how does crystallization work.
  • PubMed. (2009, December 15). Antisolvent membrane crystallization of pharmaceutical compounds.
  • Unknown. (n.d.). Slow Evaporation Method.
  • PubMed. (2022, August 11). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives.
  • Unknown. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment.
  • Unknown. (2021, October 30). Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • Solubility of Things. (n.d.). Pyrazole.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • ResearchGate. (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds.
  • Indian Academy of Sciences. (n.d.). Crystallization process: Key thermodynamic, kinetic and hydrodynamic aspects.
  • University of Rochester. (n.d.). Guide for crystallization.
  • BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.

Sources

Troubleshooting & Optimization

troubleshooting low purity in nitro-pyrazole piperidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Troubleshooting Low Purity & Yield

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Triage: Define Your Reaction Pathway

Before troubleshooting, we must identify the specific chemical transformation, as the "impurity profile" differs vastly between the two common methods for generating this scaffold.

Select your reaction type:

  • Scenario A (

    
     Displacement):  You are reacting a halo-nitro-pyrazole with piperidine to displace the halogen.
    
  • Scenario B (N-Alkylation): You are reacting a nitro-pyrazole (NH free) with a piperidine-containing alkyl halide.

Diagnostic Flowchart

Use this logic tree to identify the root cause of your low purity.

TroubleshootingFlow Start START: Analyze LCMS/NMR SM_Left Starting Material (SM) > 10% Start->SM_Left Incomplete Conversion Impurity_High New Impurity Peaks > 15% Start->Impurity_High Wrong Product Tailing Broad/Tailing Peaks Start->Tailing Bad Chromatography Temp_Check Check Reaction Temp (Is activation energy met?) SM_Left->Temp_Check Regio_Check Regioisomer Check (N1 vs N2 Alkylation) Impurity_High->Regio_Check Mass = Product Mass Silanol_Check Silanol Interaction (Amine sticking to Silica) Tailing->Silanol_Check Base_Check Check Base/Solvent (Is HCl trapped?) Temp_Check->Base_Check Temp OK

Figure 1: Diagnostic logic for isolating purity issues in nitrogen-heterocycle synthesis.

Scenario A: Troubleshooting (Halogen Displacement)

Context: The nitro group at the 4-position activates the 3- or 5-halo position for nucleophilic attack by piperidine.

Common Issue 1: "The reaction stalls at 60% conversion."

Root Cause: Piperidine Hydrochloride Salt Formation. As piperidine attacks, it generates HCl. If you use only 1 equivalent of piperidine, the HCl protonates the remaining piperidine, rendering it non-nucleophilic. The Fix:

  • Stoichiometry: Use 2.5 to 3.0 equivalents of piperidine. The excess acts as a "proton sponge."

  • External Base: If piperidine is precious, add 1.5 eq of DIPEA (Hünig's base) or inorganic base (

    
    ). Note: Inorganic bases require a solvent like DMF or DMSO to be effective.
    
Common Issue 2: "I see a byproduct with Mass = Product - (Piperidine) + OH."

Root Cause: Hydrolysis of the Halide. If your solvent (DMF/DMSO) is "wet," the hydroxide ion (generated from trace water and base) is a smaller, harder nucleophile than piperidine and will displace the chlorine/bromine to form the hydroxy-nitropyrazole. The Fix:

  • Dry Solvents: Use anhydrous DMF/DMSO.

  • Order of Addition: Add the piperidine before heating. Do not let the halo-pyrazole sit in hot, basic solution without the amine present.

Scenario B: N-Alkylation Troubleshooting

Context: Attaching a piperidine chain to the pyrazole nitrogen. This is the most common source of regioisomeric impurities .

The Regioselectivity Problem (N1 vs. N2)

Unsubstituted nitropyrazoles exist as tautomers. When deprotonated, the anion can be alkylated at either nitrogen.

  • N1-Alkylation: Often the thermodynamic product (less sterically hindered).

  • N2-Alkylation: Often the kinetic product (or favored by chelation).

Experimental Data: Solvent & Base Effects on Regioselectivity Ref: J. Org.[1] Chem. 2022 [1]

VariableConditionOutcome (N1:N2 Ratio)Why?
Base

/ THF
Low Selectivity (~1:1 to 2:1) "Naked" anion is highly reactive and less discriminating.
Base

/ Acetone
Medium Selectivity Heterogeneous conditions slow the rate, allowing thermodynamic control.
Base

/ DMF
High Selectivity (N1) Cesium effect + polar solvent stabilizes the transition state for the thermodynamic product.
Temp 0°CKinetic Control May favor the "wrong" isomer if the N2 position is electronically activated.
Temp 60°C+Thermodynamic Control Allows equilibration to the more stable (usually less hindered) isomer.
Protocol: High-Selectivity Alkylation
  • Dissolve 4-nitropyrazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Add

    
     (1.5 eq). Stir at RT for 15 min to form the anion.
    
  • Add Piperidine-alkyl-halide (1.1 eq).

  • Heat to 60°C for 4 hours.

  • Check LCMS: If ratio is poor, switch solvent to TFE (Trifluoroethanol) . Recent literature suggests fluorinated solvents can flip regioselectivity via hydrogen bonding [2].

Universal Module: Purification & Isolation

Issue: "My product streaks/tails on the column, contaminating fractions." Physics of the Failure: Piperidine is a basic amine (


). Silica gel is acidic (

). The amine protonates on the column, interacting ionically with silanol groups (

), causing severe tailing.
Solution A: The "Amine-Modified" Mobile Phase

Add a competing base to your mobile phase to saturate the silanol sites.

  • DCM/MeOH System: Add 1% Triethylamine (TEA) or 1%

    
      to the DCM bottle and the MeOH bottle.
    
  • Warning: Do not use TEA if you plan to use Mass Spec immediately after, as it suppresses ionization. Use Ammonium Formate or Ammonia instead.

Solution B: The "Salt Break" Workup

Before chromatography, ensure the free base is liberated.

  • Dilute reaction with EtOAc.

  • Wash 3x with Saturated

    
      (removes acid salts).
    
  • Wash 1x with Brine .

  • Dry over

    
    .
    Crucial: Do not wash with 1N HCl; you will extract your piperidine product into the water layer.
    
Solution C: Reverse Phase (C18) Strategy

If normal phase fails, use C18 with a High pH Buffer .

  • Buffer: 10mM Ammonium Bicarbonate (pH 10).

  • Why: At pH 10, the piperidine is unprotonated (neutral) and interacts purely hydrophobically with the C18 chain, resulting in sharp peaks [3].

Mechanistic Visualization: Regioselectivity

ReactionPathway SM Nitro-Pyrazole (Tautomer Equilibrium) Anion Pyrazolate Anion (Delocalized Charge) SM->Anion Base (Cs2CO3) TS_Kinetic TS: Kinetic (N2 Attack) Anion->TS_Kinetic Fast / Cold TS_Thermo TS: Thermodynamic (N1 Attack) Anion->TS_Thermo Slow / Heat Prod_N2 N2-Isomer (Sterically Crowded) OFTEN IMPURITY TS_Kinetic->Prod_N2 Prod_N1 N1-Isomer (Linear/Stable) DESIRED PRODUCT TS_Thermo->Prod_N1

Figure 2: Competition between Kinetic and Thermodynamic pathways in pyrazole alkylation.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 2022.[2] Link

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem, 2025. Link

  • Tip on Peak Tailing of Basic Analytes. Phenomenex Technical Guide. Link

  • Nucleophilic Arom

    
    ). Wikipedia / Organic Chemistry Portal. Link
    

Sources

Technical Support Center: Purification of 4-(3-nitro-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnosis

User Issue: "My product, 4-(3-nitro-1H-pyrazol-1-yl)piperidine, is persisting as a viscous oil or gum instead of a solid, making handling and yield calculation difficult."

Technical Diagnosis: The "oily" state of 4-(3-nitro-1H-pyrazol-1-yl)piperidine is a common physical characteristic of secondary aminopiperidines attached to electron-deficient aromatic rings.[1] This state is typically caused by three factors:

  • Conformational Flexibility: The single bond between the piperidine nitrogen (or C4) and the pyrazole allows for rotamers that disrupt crystal lattice packing.

  • Trace Solvent Trapping: The basic amine moiety forms strong hydrogen bonds with solvents (especially DCM and Methanol), creating a "supersaturated oil" that resists solidification.

  • Impurity Depression: Even 2-3% of neutral impurities (unreacted nitropyrazole) or regioisomers can depress the melting point significantly, keeping the product liquid at room temperature.

Decision Matrix: Purification Strategy

Before proceeding, determine the purity level of your crude oil.

PurificationStrategy Start Crude Oily Product PurityCheck Check Purity (LCMS/NMR) Start->PurityCheck IsPure Purity > 90%? PurityCheck->IsPure SaltForm Protocol B: Salt Formation (HCl or Oxalate) IsPure->SaltForm Yes (Phase Change) AcidBase Protocol A: Acid-Base Swing (Remove Neutrals) IsPure->AcidBase No (Bulk Clean) Column Protocol C: Amine-Modified Silica (Remove Polar Impurities) IsPure->Column Still Impure Yes Yes No No AcidBase->IsPure Re-check

Figure 1: Decision tree for selecting the appropriate purification workflow based on crude purity.

Detailed Protocols

Protocol A: The "Acid-Base Swing" (Primary Purification)

Objective: Remove neutral impurities (unreacted nitropyrazole, non-basic byproducts) using the basicity of the piperidine nitrogen (


).[1]

Mechanism: The piperidine amine is protonated at low pH (becoming water-soluble), while the nitropyrazole starting material (weakly basic/neutral) remains in the organic layer.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsions.

  • Acid Extraction:

    • Add 1M HCl (aq) to the organic layer.

    • Critical Check: Measure aqueous pH.[2] It must be < 2 to ensure the piperidine is fully protonated.

    • Shake and separate layers. Keep the Aqueous Layer (Bottom).

    • Note: The product is now in the water.[2][3] The organic layer contains your neutral impurities.[4]

  • Wash: Wash the acidic aqueous layer once with fresh EtOAc to remove entrained organics.

  • Basification (The "Swing"):

    • Cool the aqueous layer on ice.[4]

    • Slowly add 4M NaOH or Sat. Na₂CO₃ until pH > 12 .

    • Observation: The solution should become cloudy as the free amine precipitates/oils out.

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (3x) .

    • Dry combined organics over Na₂SO₄.[2][3][5]

    • Concentrate thoroughly (High Vacuum recommended).[1]

Protocol B: Salt Formation (Solidification)

Objective: Convert the oily free base into a crystalline salt for easier handling and storage.

Recommended Salt: Hydrochloride (HCl) or Oxalate.[1]

Step-by-Step (HCl Salt):

  • Dissolve the oily free amine (from Protocol A) in a minimal amount of dry Ethanol or 1,4-Dioxane .[1]

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 equivalents) dropwise.

    • Warning: Do not use aqueous HCl; water will prevent crystallization.

  • Add an anti-solvent: Diethyl Ether or MTBE until the solution turns turbid.

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Filter the resulting white/pale yellow solid.

Protocol C: Chromatography for Amines

Objective: Remove polar impurities if Acid-Base extraction fails.[1]

The "Tailing" Issue: Secondary amines interact with acidic silanols on silica gel, causing streaks/tails.

Mobile Phase System:

  • Base Modifier: You must use a modifier.[6]

  • Recipe: DCM : Methanol : NH₄OH (aq) [90 : 9 : 1].[1]

    • Alternative: DCM : MeOH [95:5] + 1% Triethylamine (TEA).[1]

  • Column Prep: Pre-flush the silica column with the mobile phase containing the base to neutralize active sites before loading your sample.

Troubleshooting & FAQs

Q1: I tried the Acid-Base swing, but my product is still an oil.

  • Cause: Residual solvent.[2][4] Piperidines trap DCM tenaciously.

  • Fix: Put the flask on a high-vacuum manifold (< 1 mbar) and heat to 45°C for 4 hours. If it remains oily, it is likely a "gum" (amorphous solid).[1] Proceed to Protocol B (Salt Formation) to get a handleable solid.[1]

Q2: My product turned bright yellow/orange.

  • Cause: Nitro-aromatics are often yellow.[1] However, intense deepening of color suggests oxidation or trace "Meisenheimer complex" formation if strong base was used.

  • Fix: If the NMR is clean, the color is likely cosmetic. If purity is low, perform a filtration through a short pad of activated carbon or Celite.

Q3: Low yield after Acid-Base extraction.

  • Cause: The piperidine might be partially water-soluble even at high pH, or the "Swing" to pH 12 wasn't sufficient.

  • Fix: Saturate the aqueous phase with NaCl (brine) before the final extraction into DCM. This "salting out" effect forces the organic amine into the organic layer.

Visualizing the Chemistry

ChemicalWorkflow Crude Crude Mixture (Amine + Neutrals) AcidWash Add 1M HCl (pH < 2) Crude->AcidWash OrgLayer Organic Layer (Discard Neutrals) AcidWash->OrgLayer Partition AqLayer Aqueous Layer (Protonated Amine) AcidWash->AqLayer Partition BaseStep Add NaOH (pH > 12) AqLayer->BaseStep FinalExt Extract DCM + Dry BaseStep->FinalExt Product Purified Amine FinalExt->Product

Figure 2: The Acid-Base "Swing" Workflow.[1] Note that the product moves to the aqueous phase temporarily to leave impurities behind.

References

  • BenchChem Technical Support. "Purification of Piperidine Derivatives." BenchChem Application Notes. Accessed Feb 2026.

  • Organic Syntheses. "Nucleophilic Aromatic Substitution: Preparation of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole." Org.[5][7][8] Synth.2013 , 90, 280-289.[1]

  • National Institutes of Health (NIH). "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." PMC.

  • ChemRevLett. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review Letters.

Sources

Technical Support Center: 3-Nitro-Pyrazole Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for 3-Nitro-Pyrazole Coupling

Ticket ID: #NP-305-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "3-Nitro Paradox"

Welcome to the technical support hub for nitropyrazole functionalization. If you are here, you are likely facing the "3-Nitro Paradox" :

  • Electronic Deactivation: The strong electron-withdrawing nature of the 3-nitro group (

    
    ) significantly reduces the nucleophilicity of the pyrazole nitrogens, often requiring higher temperatures  to drive conversion.
    
  • Thermal Instability: 3-nitropyrazoles are energetic precursors.[1][2] Excessive temperature increases the risk of rapid decomposition (thermal runaway) and degrades regioselectivity (

    
     vs. 
    
    
    
    ).

This guide provides a logic-driven approach to balancing these competing factors.

Module 1: Temperature & Regioselectivity ( vs. )

User Query: "I am running an


-alkylation at 80°C. I need the 

-isomer (distal to nitro), but I'm seeing 30%

-isomer (proximal). Will lowering the temperature fix this?"
Technical Analysis

Yes, lowering the temperature generally improves


 selectivity, but the mechanism is governed by the interplay of sterics  and thermodynamics .
  • Kinetic Control (Low T): The

    
     position is sterically less hindered than 
    
    
    
    (which is flanked by the bulky
    
    
    group). At lower temperatures (0°C – 25°C), the reaction is kinetically controlled, favoring the faster attack at the accessible
    
    
    .
  • Thermodynamic Control (High T): As temperature rises (

    
    ), the system has enough energy to overcome the higher activation barrier for 
    
    
    
    attack. Furthermore, if the reaction is reversible (common with certain leaving groups or in Michael additions), high temperatures promote equilibration to the thermodynamic product mixture.
Optimization Protocol: The Temperature-Base Matrix

Do not rely on temperature alone. The base cation plays a critical role in "locking" the regioselectivity via coordination.

VariableRecommendation for N1 Selectivity Recommendation for N2 Selectivity Mechanism
Temperature 0°C ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

RT
60°C

Reflux
Kinetic vs. Thermodynamic control.
Base

or


or

-based bases
Chelation control.

can coordinate with the nitro oxygen and

, directing attack there.
Solvent DMSO or DMFTHF or MeCNPolar aprotic solvents dissociate ion pairs, favoring the steric (

) outcome.
Visual Workflow: Regioselectivity Decision Tree

Regioselectivity Start Target: N-Functionalized 3-Nitropyrazole Isomer Which Isomer is Desired? Start->Isomer N1 N1 (Distal to Nitro) Isomer->N1 N2 N2 (Proximal to Nitro) Isomer->N2 Cond_N1 Conditions: Kinetic Control N1->Cond_N1 Cond_N2 Conditions: Thermodynamic/Chelation N2->Cond_N2 Temp_N1 Temp: 0°C to 25°C Cond_N1->Temp_N1 Base_N1 Base: Cs2CO3 or K2CO3 (Avoid NaH) Temp_N1->Base_N1 Temp_N2 Temp: > 60°C (Check Safety) Cond_N2->Temp_N2 Base_N2 Base: NaH or Mg(OtBu)2 (Promotes Chelation) Temp_N2->Base_N2

Figure 1: Decision logic for optimizing regioselectivity based on temperature and base selection.

Module 2: Troubleshooting Low Conversion (The "Stalled Reaction")

User Query: "I'm running a Chan-Lam coupling with 3-nitropyrazole and phenylboronic acid. The reaction stalls at 40% conversion even after 24 hours at 40°C."

Root Cause Analysis

The 3-nitro group pulls electron density from the pyrazole ring, making the nitrogen extremely electron-deficient (


). It is a "lazy" nucleophile. In metal-catalyzed couplings (Chan-Lam, Buchwald), the oxidative addition or transmetallation steps involving the nitrogen are sluggish.
Troubleshooting Steps
  • Temperature Step-Up (The "Safe" Window):

    • Initial: 40°C is likely too low to overcome the activation energy for this electron-poor substrate.

    • Optimization: Increase to 60°C – 65°C (refluxing methanol). This is the "Goldilocks" zone—high enough to drive the catalytic cycle, but low enough to prevent catalyst decomposition.

    • Note: If using chlorinated solvents (DCM), switch to DCE (1,2-dichloroethane) to allow heating up to 80°C.

  • The "Oxygen" Factor (Specific to Chan-Lam):

    • Chan-Lam requires

      
       (or air) to reoxidize 
      
      
      
      to
      
      
      .
    • Issue: At higher temperatures, the solubility of gases (oxygen) in solvents decreases.

    • Fix: If heating >50°C, do not rely on passive open-air stirring. Bubble air/oxygen directly into the solution or use a balloon with an

      
       atmosphere to maintain concentration.
      
  • Catalyst Loading vs. Temperature:

    • High temperatures can degrade Cu catalysts. If you raise T to 80°C, consider adding the catalyst in two portions (0h and 4h) to maintain active species.

Module 3: Safety & Thermal Stability (Critical)

User Query: "Can I heat my reaction to 120°C in a sealed microwave vial to force the reaction?"

Direct Answer: STOP.

Do not heat 3-nitropyrazole derivatives to 120°C without Differential Scanning Calorimetry (DSC) data.

The Hazard Profile

Nitropyrazoles are energetic materials.[1][3][4] While 3-nitropyrazole itself is relatively stable compared to its dinitro-analogs, it possesses a high nitrogen/oxygen content.

  • Decomposition Onset: Many nitro-azoles exhibit exothermic decomposition starting between 160°C and 240°C .

  • The "Sealed Vessel" Danger: In a microwave vial, the gaseous byproducts of decomposition (

    
    ) cannot escape. If a thermal runaway triggers at 120°C (due to hotspots), the pressure spike will rupture the vessel instantly.
    
Safety Protocol for Heating
  • Maximum Operating Temperature: Limit to 80°C unless specific DSC data confirms stability higher.

  • Solvent Selection: Avoid low-boiling solvents in sealed vessels. Use high-boiling solvents (DMSO, Toluene) in open reflux systems where heat removal is easier.

  • Quench Protocol: Have an ice bath ready. If the reaction mixture turns dark brown/black rapidly or exotherms unexpectedly, cool immediately.

Module 4: Standardized Protocols

Protocol A: Regioselective -Alkylation (Kinetic Conditions)

Best for: Alkyl halides, mild conditions.

  • Dissolve: 3-nitropyrazole (1.0 equiv) in DMF or DMSO (0.2 M).

  • Base: Add

    
     (2.0 equiv). Stir at 25°C  for 15 mins.
    
  • Electrophile: Add alkyl halide (1.1 equiv) dropwise.

  • Temperature: Stir at 25°C .

    • Checkpoint: Check LCMS at 2 hours. If conversion < 10%, raise T to 50°C . Do not exceed 60°C to maintain

      
       selectivity.
      
  • Workup: Dilute with water (exothermic!), extract with EtOAc.

Protocol B: Copper-Catalyzed -Arylation (Chan-Lam)

Best for: Arylboronic acids.

  • Dissolve: 3-nitropyrazole (1.0 equiv), Arylboronic acid (2.0 equiv), and

    
     (0.1 – 0.2 equiv) in MeOH or DCM.
    
  • Base: Add Pyridine (2.0 equiv) or TEA.

  • Oxidant: Add 4Å molecular sieves (crucial for water removal).

  • Temperature:

    • Start at Room Temperature with vigorous stirring (open to air).

    • If stalled: Switch solvent to DCE/MeOH (1:1) and heat to 60°C .

    • Critical: If heating, attach an

      
       balloon.
      

References

  • Vertex AI Search. (2025). SearchResults(query="3-nitropyrazole N-arylation coupling reaction conditions"). 5[1][2][3][6][7][8][9][10][11]

  • BenchChem. (2025).[12] Technical Support Center: Optimizing N-Alkylation of Pyrazoles. 12

  • WuXi AppTec. (2025).[6] Activation Energy Estimation for Alkylation of Pyrazole (Part II). 13

  • Royal Society of Chemistry. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. 2

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. 14[1][2][3][6][7][11]

Sources

Technical Support Center: Resolving Aqueous Solubility Challenges for 4-(3-nitro-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Formulation Development

Welcome to the technical support guide for 4-(3-nitro-1H-pyrazol-1-yl)piperidine. This document serves as a resource for researchers, chemists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and overcoming these issues, moving from fundamental principles to advanced formulation strategies.

Compound Profile: 4-(3-nitro-1H-pyrazol-1-yl)piperidine

A foundational understanding of the molecule's physicochemical properties is the first step in troubleshooting its solubility.

PropertyValueSourceSignificance for Solubility
CAS Number 1247136-53-3[1]Unique identifier for the specific chemical entity.
Molecular Formula C₈H₁₂N₄O₂[1]Provides the elemental composition.
Molecular Weight 196.21 g/mol [1]Moderate molecular weight; solubility is not typically hindered by size alone.
LogP (calculated) 0.7158[1]A positive LogP indicates a preference for a lipophilic environment over an aqueous one, suggesting inherently low water solubility.
TPSA 72.99 Ų[1]The Topological Polar Surface Area is moderate, suggesting some capacity for hydrogen bonding with water.
Hydrogen Bond Donors 1[1]The piperidine N-H group can donate a hydrogen bond.
Hydrogen Bond Acceptors 5[1]The nitro oxygens, pyrazole nitrogens, and piperidine nitrogen can accept hydrogen bonds.
Chemical Structure O=[O-][1]The key feature is the basic piperidine ring, which is amenable to protonation, and the relatively non-polar nitropyrazole moiety.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to guide you through a logical troubleshooting workflow, from simple adjustments to more complex formulation approaches.

FAQ 1: Why is 4-(3-nitro-1H-pyrazol-1-yl)piperidine expected to be poorly soluble in neutral water (pH 7.0)?

Answer: The poor aqueous solubility stems from two primary factors:

  • Molecular Lipophilicity: The compound has a calculated LogP of 0.7158, indicating it is more soluble in lipids than in water.[1] The nitropyrazole portion of the molecule is significantly non-polar. For a molecule to dissolve, water molecules must expend energy to form a solvation shell around it. Water's strong hydrogen-bonding network tends to "squeeze out" non-polar molecules, making dissolution energetically unfavorable.[]

  • Solid-State Properties: In its solid form, the compound exists in a crystal lattice. This lattice is stabilized by intermolecular forces. For dissolution to occur, the energy input from the solvent-solute interactions must be sufficient to overcome the energy holding the crystal lattice together. For many organic molecules, this lattice energy is substantial, contributing to poor solubility.[3]

FAQ 2: What is the simplest and most direct method to try and improve its solubility for initial experiments?

Answer: The most straightforward and highly effective initial approach is pH adjustment .[][4]

The structure contains a piperidine ring, which is a weak base. The nitrogen atom in this ring can be protonated in an acidic environment to form a positively charged ammonium salt. This ionized form is significantly more polar than the neutral free base, leading to a dramatic increase in its interaction with polar water molecules and, consequently, a major enhancement in aqueous solubility.[5][6] This is often the first technique employed for ionizable compounds due to its simplicity and efficacy.[]

Workflow 1: Solubility Enhancement Strategy

This diagram outlines the logical progression for tackling solubility issues with this compound.

Caption: A decision workflow for enhancing the aqueous solubility of ionizable compounds.

FAQ 3: How do I systematically determine the optimal pH for solubilizing my compound?

Answer: You should generate a pH-solubility profile . This experiment involves measuring the compound's solubility across a range of pH values. For a basic compound like this one, you will observe very low solubility at high pH (where it is in the neutral, free-base form) and a sharp increase in solubility as the pH drops below its pKa, where it converts to the protonated, salt form.[7]

Protocol 1: Generating a pH-Solubility Profile
  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Equilibration: Add an excess amount of 4-(3-nitro-1H-pyrazol-1-yl)piperidine to a known volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Incubation: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated supernatant.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the measured final pH of each buffer solution on the x-axis.

Mechanism of pH-Dependent Solubilization

G compound Poorly Soluble Drug complex Soluble Drug-CD Inclusion Complex compound->complex Encapsulation of hydrophobic moiety cyclodextrin Cyclodextrin (CD) cyclodextrin->complex

Caption: Formation of a water-soluble inclusion complex with cyclodextrin.

Protocol 4: Solubility Enhancement with Cyclodextrins
  • Prepare CD Solutions: Make a series of aqueous solutions with increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 0, 2, 5, 10, 20% w/v).

  • Equilibration: Add an excess amount of your compound to each cyclodextrin solution.

  • Incubation & Quantification: Follow steps 3-5 from the pH-Solubility Profile protocol.

  • Phase-Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (Type A) is indicative of a 1:1 soluble complex, and the slope can be used to determine the binding constant.

By systematically applying these principles and protocols, you can effectively diagnose the root cause of the solubility issues for 4-(3-nitro-1H-pyrazol-1-yl)piperidine and select the most appropriate strategy to achieve your desired concentration in an aqueous medium.

References
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Chaudhary, A., Nagaich, U., Gulati, N., Sharma, V. K., & Khosa, R. L. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications: A recent review. Journal of Advanced Pharmaceutical Education & Research, 2(1), 32-67. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]

  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. [Link]

  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. Journal of Visualized Experiments. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Sharma, N., & Nanjan, M. J. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Journal of Applied Pharmaceutical Science, 5(8), 131-139. [Link]

  • Yadav, P. S., Kumar, V., Singh, U. P., & Bhat, H. R. (2013). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 3(3), 115-121. [Link]

  • Prajapati, R., & Patel, P. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Sciences and Research, 14(3), 1230-1241. [Link]

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004-4014. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Rantanen, J., & Khinast, J. (2023). Enhancing the Solubility of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(31), 12229–12238. [Link]

  • Tsume, Y., Amidon, G. E., & Amidon, G. L. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(16), 4970. [Link]

  • Khan, K. U., Minhas, M. U., & Badshah, S. F. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 145-157. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved February 17, 2026, from [Link]

  • Hovione. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]

  • Jouyban, A. (2018). Solvent selection for pharmaceuticals. ResearchGate. [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved February 17, 2026, from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). A Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics, 13(12-A), 154-161. [Link]

  • Singh, G., Kumar, M., & Sharma, P. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Biology, 47(4), 343-348. [Link]

  • Shrinidhi, A., Dwyer, T. S., Scott, J. A., Watts, V. J., & Flaherty, D. P. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters, 15(10), 1335-1342. [Link]

Sources

recrystallization solvents for high-purity 4-(3-nitro-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents for High-Purity 4-(3-nitro-1H-pyrazol-1-yl)piperidine Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Process Chemists & Medicinal Chemists

Status: Operational Ticket ID: PUR-NITRO-PYR-04 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Achieving pharmaceutical-grade purity (>98%) for 4-(3-nitro-1H-pyrazol-1-yl)piperidine (CAS: 1247136-53-3) presents a unique challenge due to the amphiphilic nature of the molecule (basic piperidine tail + polar nitro-pyrazole head) and the potential for regioisomeric contamination (3-nitro vs. 5-nitro).

This guide provides a validated solvent selection matrix and troubleshooting workflows. While silica chromatography is often the default for isomer separation, strategic recrystallization offers a scalable alternative for final polishing.

Module 1: Solvent Selection Matrix

The Logic: This molecule exhibits "push-pull" solubility. The piperidine amine ensures solubility in alcohols and chlorinated solvents, while the nitro group encourages crystallization from non-polar anti-solvents.

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (Abs.) PrimaryHigh Best Balance. Dissolves the compound hot (60-70°C); moderate solubility cold. Excellent for removing inorganic salts from previous coupling steps.
Isopropanol (IPA) PrimaryHigh Slower evaporation rate than EtOH, promoting better crystal habit (needles/prisms) and reducing oiling out.
EtOAc / n-Heptane Solvent / Anti-solventMedium Risk of Oiling. Good for yield, but the nitro group often causes the product to "crash out" as an oil before crystallizing. Requires precise temperature control.
Methanol / Water Solvent / Anti-solventLow Not Recommended. High solubility in MeOH makes yield recovery difficult. Water often traps piperidine impurities as hydrates.
Toluene PrimarySpecialized Use only if removing non-polar impurities. Requires high temperatures to dissolve; product crystallizes well upon cooling but yield is lower.

Module 2: Validated Protocols

Protocol A: Recrystallization of the Free Base (Standard)

Use this for material with >90% purity to achieve >98%.

  • Dissolution: Charge crude solid into a flask. Add Ethanol (absolute) (approx. 5-7 mL per gram of solid).

  • Heating: Heat to reflux (78°C) with stirring. If solids remain, add EtOH in 0.5 mL increments until clear.

    • Critical: Do not exceed 10 mL/g. If insoluble material remains, it is likely inorganic salts—perform a hot filtration.

  • Controlled Cooling: Turn off heat and allow the flask to cool to room temperature on the oil bath (slow cooling).

    • Observation: If the solution turns cloudy instantly, reheat and add 10% more solvent.

  • Crystallization: Once at room temperature, move to a 0-4°C fridge for 12 hours.

  • Collection: Filter the pale yellow crystals. Wash with cold Heptane (not cold Ethanol, as it redissolves the product too easily).

Protocol B: The "Salt Switch" Method (High Purity)

Use this if the Free Base is oiling out or colored impurities persist. Converting to the HCl salt changes the lattice energy, often forcing crystallization.

  • Salt Formation: Dissolve the free base in Ethyl Acetate (10 vol) at room temperature.

  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 equivalents). A thick white/yellow precipitate will form immediately.

  • Digestion: Heat the slurry to 50°C for 30 minutes (Ostwald ripening) to harden the solid.

  • Isolation: Cool to RT, filter, and wash with EtOAc.

  • Recrystallization of Salt: Recrystallize the resulting HCl salt from Methanol/Isopropanol (1:5 ratio) .

Module 3: Troubleshooting Logic (Interactive)

Issue 1: "The product is oiling out instead of crystallizing."

Diagnosis: This is common with nitro-aromatics.[1] The solution is likely too concentrated, or the cooling was too rapid, trapping the molecule in a disordered liquid phase.

OilingOut Start Problem: Product Oils Out CheckTemp Is the solution boiling? Start->CheckTemp Reheat Reheat to reflux until clear CheckTemp->Reheat No AddSolvent Add 10-15% more solvent CheckTemp->AddSolvent Yes Reheat->AddSolvent Seed Add Seed Crystal at Cloud Point (approx 40°C) AddSolvent->Seed SlowCool Cool at 5°C per hour (Insulate flask) Seed->SlowCool Success Crystalline Solid SlowCool->Success

Figure 1: Decision tree for mitigating oiling out phenomena during crystallization.

Issue 2: "I have a persistent 5-nitro isomer impurity."

Diagnosis: The synthesis of N-substituted nitropyrazoles often yields a mixture of 3-nitro (desired) and 5-nitro (isomer). They have similar solubilities.

  • Solution: Recrystallization alone is inefficient for >5% isomer removal.

  • Workflow:

    • Perform a "Flash Filtration" through a short silica plug using DCM:MeOH (95:5) . The 5-nitro isomer is typically less polar and elutes differently.

    • Collect the enriched fractions.

    • Recrystallize the enriched material using Isopropanol (IPA) . The 3-nitro isomer packs better in IPA lattices than the 5-nitro.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use water as an anti-solvent? A: It is risky. While the nitro group is hydrophobic, the piperidine ring is hydrophilic. Adding water often creates a gummy emulsion rather than a discrete precipitate. If you must use an anti-solvent, use n-Heptane or TBME (tert-butyl methyl ether).

Q2: My crystals are dark orange/brown. Is this normal? A: No. Pure 4-(3-nitro-1H-pyrazol-1-yl)piperidine should be pale yellow or off-white. Dark color indicates oxidation of the piperidine or residual nitro-coupling byproducts.

  • Fix: Dissolve the compound in warm Ethanol, add Activated Charcoal (5 wt%) , stir for 30 mins, and filter through Celite before crystallizing.

Q3: What is the melting point I should aim for? A: The free base typically melts in the range of 98-102°C (dependent on polymorph). The HCl salt will have a much higher melting point (>200°C) and is often hygroscopic.

Q4: How do I dry the crystals? A: Nitro compounds can be heat-sensitive. Dry in a vacuum oven at 40-45°C for 24 hours. Do not exceed 60°C to prevent thermal decomposition or "browning."

References

  • Separation of Pyrazole Isomers: BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. Retrieved from

  • Purification via Salt Formation: European Patent Office.[2] (2001).[3] EP 1176142 A1: Process for the preparation of pyrazoles.[3] Retrieved from

  • Solvent Systems for Nitro-Pyrazoles: MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved from

  • General Piperidine Purification: US Patent 7,786,306. (2010). Process for resolving chiral piperidine alcohol. Retrieved from

Sources

Validation & Comparative

Technical Comparison Guide: Structural Elucidation of 4-(3-nitro-1H-pyrazol-1-yl)piperidine via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In drug discovery, particularly within kinase inhibitor development, the 4-(3-nitro-1H-pyrazol-1-yl)piperidine scaffold is a critical intermediate. However, its synthesis via the alkylation of 3-nitropyrazole presents a classic regioselectivity challenge: the formation of the desired 1,3-isomer versus the thermodynamically possible 1,5-isomer .

This guide objectively compares the 1H NMR spectral performance of the target compound against its primary regioisomeric alternative. It establishes a self-validating protocol to distinguish these isomers using Nuclear Overhauser Effect Spectroscopy (NOESY) as the definitive "performance" metric for structural assignment.

Theoretical Framework & Assignment Logic

To interpret the spectrum accurately, one must understand the electronic environment created by the nitro group and the piperidine ring.

Structural Numbering & Expected Shifts

The molecule consists of a piperidine ring attached at its C4 position to the N1 of a pyrazole ring. The nitro group is at position C3 of the pyrazole.

Proton EnvironmentLabelApprox. Shift (δ, ppm)*MultiplicityMechanistic Cause
Pyrazole H-5 Py-H58.40 – 8.60Doublet (

Hz)
Deshielded by adjacent N1 and aromatic ring current.
Pyrazole H-4 Py-H46.90 – 7.10Doublet (

Hz)
Shielded relative to H-5; ortho to nitro group.
Piperidine H-4 Pip-H44.30 – 4.60Multiplet (Septet-like)Alpha to Pyrazole N1; significant deshielding.
Piperidine H-2/6 Pip-H2,63.00 – 3.40Multiplet/BroadAlpha to Piperidine amine; sensitive to salt form.
Piperidine H-3/5 Pip-H3,51.90 – 2.20MultipletBeta to amine; relatively shielded.
Amine NH NHVariesBroad SingletExchangeable; shift depends on solvent/concentration.

*Values based on DMSO-d6 solvent. Shifts in CDCl3 may appear 0.1–0.3 ppm upfield.

Comparative Analysis: Target vs. Alternatives

This section compares the spectral "performance"—defined here as diagnostic resolution and identifiability—of the target compound against its critical alternatives (Regioisomer and Salt Form).

Comparison A: Target (1,3-isomer) vs. Regioisomer (1,5-isomer)

The alkylation of 3-nitropyrazole is regioselective but not regiospecific. The 1,5-isomer (where the nitro group is adjacent to the piperidine attachment) is the primary impurity.

FeatureTarget: 1,3-Isomer (3-nitro)Alternative: 1,5-Isomer (5-nitro)Diagnostic Verdict
Steric Environment Open space between N1-substituent and H-5.Crowded space between N1-substituent and Nitro group.Critical Differentiator
NOE Signal Strong NOE between Pip-H4 and Py-H5.No NOE between Pip-H4 and Pyrazole ring protons.Definitive Proof
Py-H5 Shift Deshielded (~8.5 ppm).Shift changes due to loss of N1 adjacency (becomes H-3).Secondary Indicator
Py-H4 Shift ~7.0 ppm~7.0 ppm (often similar).Non-diagnostic

Causality: In the 1,3-isomer, the proton at position 5 (Py-H5) is spatially proximate to the methine proton of the piperidine (Pip-H4). In the 1,5-isomer, the position adjacent to the piperidine is occupied by a nitro group, which has no protons, eliminating the NOE cross-peak.

Comparison B: Free Base vs. HCl Salt

Drug intermediates are often isolated as salts. This drastically alters the piperidine region.

FeatureFree Base HCl Salt Operational Insight
Pip-H2/6 Shift ~3.0 ppm (Sharp/Distinct)~3.3–3.5 ppm (Downfield shift)Salt formation deshields alpha-protons.
NH Signal ~2.0–3.0 ppm (Broad/Invisible)~8.0–9.5 ppm (Broad/Distinct)HCl salt allows integration of ammonium protons in DMSO.
Solubility Good in CDCl3 or DMSO.Poor in CDCl3; Requires DMSO-d6 .Use DMSO for salts to avoid aggregation broadening.

Experimental Protocol: Self-Validating Workflow

To ensure high-integrity data (E-E-A-T), follow this protocol. This workflow is designed to prevent false positives caused by water suppression artifacts or solvent impurities.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Add 0.6 mL DMSO-d6 (99.9% D).

    • Why: DMSO is preferred over CDCl3 for nitropyrazoles due to dipole stabilization and solubility of potential salt forms.

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (solid particles cause magnetic susceptibility distortion/line broadening).

Step 2: Acquisition Parameters (Bruker/Varian Standard)[1]
  • Pulse Sequence: zg30 (30° pulse) for 1D; noesygpph for 2D.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Nitropyrazole protons often have long T1 relaxation times. Short D1 leads to integration errors (underestimating the aromatic protons).

  • Scans (NS): 16 (1D) / 8 (2D NOESY).

  • Temperature: 298 K (25°C).

Step 3: The "Regio-Check" Validation
  • Run 1D 1H NMR: Confirm presence of two doublets in aromatic region (J ~2.5 Hz).

  • Run 1D selective NOE or 2D NOESY: Irradiate the Piperidine H-4 signal (~4.5 ppm).

    • Success Criteria: Observation of a response at ~8.5 ppm (Py-H5) confirms the 1,3-isomer .

    • Failure Criteria: Absence of aromatic response implies the 1,5-isomer (or decomposition).

Visualization: Structural Assignment Logic

The following diagram illustrates the logical decision tree for assigning the structure, utilizing Graphviz for clarity.

NMR_Assignment_Logic Sample Unknown Isomer Sample H1_NMR 1. Acquire 1H NMR (DMSO-d6) Sample->H1_NMR Aromatic_Check Check Aromatic Region (6.5 - 9.0 ppm) H1_NMR->Aromatic_Check Coupling_Check Are there 2 Doublets (J ~ 2.5 Hz)? Aromatic_Check->Coupling_Check NOESY_Exp 2. Run 2D NOESY / 1D NOE Target: Pip-H4 (~4.5 ppm) Coupling_Check->NOESY_Exp Yes (Pyrazole Intact) Re_Purify Action: Re-purify or Check Synthesis Coupling_Check->Re_Purify No (Complex/Degraded) NOE_Result Observe Cross-peak at ~8.5 ppm (Py-H5)? NOESY_Exp->NOE_Result Conclusion_13 CONFIRMED: 1,3-Isomer (Target Structure) NOE_Result->Conclusion_13 YES (Proximity Confirmed) Conclusion_15 IDENTIFIED: 1,5-Isomer (Regio-impurity) NOE_Result->Conclusion_15 NO (Steric Block)

Caption: Decision tree for distinguishing 4-(3-nitro-1H-pyrazol-1-yl)piperidine from its 5-nitro regioisomer using NMR logic.

References

  • Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer.
  • Kudyakova, Y. S., et al. (2025).[1][2] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences. Link

  • Zhang, L., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. Link

  • LaPlante, S. R., et al. (2013).[3][4] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters. Link

  • Claramunt, R. M., et al. (2006). "A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation." Molecules. Link

Sources

mass spectrometry fragmentation pattern of 4-(3-nitro-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(3-nitro-1H-pyrazol-1-yl)piperidine

A Comparative Analysis and Guide to Structural Elucidation

This guide is intended for researchers in analytical chemistry, pharmacology, and drug development, offering a framework for the structural elucidation of novel heterocyclic compounds. We provide not only a theoretical breakdown but also detailed experimental protocols for acquiring and validating this data using modern mass spectrometry techniques.

Core Molecular Structure and Predicted Ionization

4-(3-nitro-1H-pyrazol-1-yl)piperidine (Molecular Formula: C₈H₁₂N₄O₂, Molecular Weight: 196.21 g/mol ) is a heterocyclic compound featuring a piperidine ring linked via a nitrogen-nitrogen bond to a nitrated pyrazole ring. The presence of a basic piperidine nitrogen makes it highly suitable for positive mode electrospray ionization (ESI), where it will readily form a protonated molecule, [M+H]⁺, at m/z 197.1. For electron ionization (EI), the molecule is expected to produce a stable molecular ion, M⁺•, at m/z 196.1, which will then undergo extensive fragmentation.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

Soft ionization techniques like ESI typically generate protonated molecules with low internal energy.[1] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. For the [M+H]⁺ ion of 4-(3-nitro-1H-pyrazol-1-yl)piperidine, fragmentation is likely initiated at the protonated piperidine nitrogen, the most basic site.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Piperidine Ring Opening: A dominant pathway for N-substituted piperidines involves the proton-initiated cleavage of the piperidine ring. This can lead to a series of neutral losses of C₂H₄ (28 Da), C₃H₆ (42 Da), or C₄H₈ (56 Da), resulting in characteristic fragment ions.

  • Loss of the Nitropyrazole Moiety: Cleavage of the N-N bond connecting the two rings would result in the detection of a protonated piperidine fragment or a related iminium ion at m/z 84 or 85, and the neutral loss of nitropyrazole (112 Da).

  • Fragmentation of the Nitropyrazole Ring: The nitropyrazole group itself can fragment, primarily through the loss of the nitro group. This can occur as a neutral loss of NO₂ (46 Da) or NO (30 Da). These losses from the parent ion would yield fragments at m/z 151.1 ([M+H-NO₂]⁺) and m/z 167.1 ([M+H-NO]⁺).

G M_H [M+H]⁺ m/z 197.1 frag1 Piperidine Ring Fragments (e.g., m/z 155, 141) M_H->frag1 Ring Opening frag2 [M+H - NO₂]⁺ m/z 151.1 M_H->frag2 -NO₂ (46 Da) frag3 [M+H - NO]⁺ m/z 167.1 M_H->frag3 -NO (30 Da) frag4 Piperidinyl Cation m/z 84/85 M_H->frag4 -C₃H₃N₃O₂ (112 Da)

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization (70 eV) is a high-energy technique that induces extensive and reproducible fragmentation, providing a detailed structural fingerprint.[1] The fragmentation process begins with the formation of a radical cation, M⁺•, and is driven by the stability of the resulting fragments.

Key Predicted EI-MS Fragmentation Pathways:

  • α-Cleavage of the Piperidine Ring: This is a classic and dominant fragmentation pathway for N-substituted piperidines.[1] Ionization of the piperidine nitrogen leads to the cleavage of an adjacent C-C bond. For this molecule, this would involve the loss of a C₄H₈ radical, leading to a highly stable iminium ion containing the pyrazole moiety at m/z 140 . This is predicted to be a major, if not the base, peak.

  • Loss of Nitro Group: Similar to ESI, the loss of •NO₂ (46 Da) to form an ion at m/z 150, or rearrangement and loss of •NO (30 Da) to form an ion at m/z 166, are highly probable fragmentation channels for nitroaromatic compounds.[2]

  • Piperidine-derived Fragments: Direct cleavage of the N-N bond can produce a piperidinyl radical cation at m/z 84 . Further fragmentation of the piperidine ring can yield characteristic ions at m/z 56, 43, and 42.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage, often losing HCN (27 Da) or N₂ (28 Da) after initial fragmentation steps.[3]

G M M⁺• m/z 196.1 frag1 α-Cleavage Product m/z 140 M->frag1 -C₄H₈• (α-Cleavage) frag2 [M - NO₂]⁺ m/z 150 M->frag2 -•NO₂ (46 Da) frag3 Piperidinyl Cation m/z 84 M->frag3 -C₃H₂N₃O₂• (112 Da) frag4 [M - NO]⁺ m/z 166 M->frag4 -•NO (30 Da) G cluster_prep Sample Preparation cluster_sep Separation cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve sample in appropriate solvent lc LC (ESI) or GC (EI) prep->lc ion Ionization (ESI or EI) lc->ion ms1 MS1 Scan (Precursor ID) ion->ms1 ms2 MS2 Scan (Fragmentation) ms1->ms2 analysis Spectral Interpretation & Structure Elucidation ms2->analysis

Sources

Comparative Guide: 3-Nitro vs. 4-Nitro Pyrazole Piperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-Nitro-1H-pyrazole versus 4-Nitro-1H-pyrazole scaffolds functionalized with piperidine, tailored for medicinal chemists and drug discovery professionals.[1][2]

Executive Summary

In medicinal chemistry, the nitro-pyrazole motif serves two primary roles: as a bioisostere for carboxylic acids/amides with unique electronic signatures, or as a synthetic precursor (masked amine) for kinase inhibitors.

  • 4-Nitro-pyrazole Piperidines: The industry standard.[1][2] Highly accessible via direct electrophilic nitration.[1][2] They function as "para-like" electron-deficient systems, offering superior resonance stabilization and predictable metabolic reduction to 4-amino-pyrazoles (privileged kinase scaffolds).[1][2]

  • 3-Nitro-pyrazole Piperidines: The specialist choice.[1][2] Synthetically demanding (requires rearrangement), they offer an "ortho-like" steric and electronic profile. They are less acidic than their 4-nitro counterparts and are often used to fine-tune H-bond donor capabilities or to escape intellectual property (IP) space crowded by 4-isomers.[1][2]

Chemical & Physical Profile Comparison

The position of the nitro group fundamentally alters the electronic distribution of the pyrazole ring, influencing both pKa (acidity of the NH) and metabolic susceptibility.

Feature4-Nitro-pyrazole Piperidines 3-Nitro-pyrazole Piperidines Implication for Drug Design
Electronic Effect Conjugated (Para-like): Strong resonance withdrawal from ring nitrogens.[1][2]Inductive (Ortho-like): Strong inductive withdrawal; weaker resonance participation.[1][2]4-Nitro lowers Ring pKa more effectively, increasing solubility at physiological pH.[1][2]
Acidity (pKa) ~9.6 (More Acidic)~11.4 (Less Acidic)4-Nitro derivatives deprotonate easier, potentially improving solubility but altering permeability.
Synthetic Access High: Direct nitration of pyrazole is regioselective for C4.[1][2]Low: Requires N-nitration followed by thermal rearrangement or cyclization of nitro-diketones.4-Nitro is preferred for HTS library generation; 3-Nitro for Lead Optimization.[1][2]
Metabolic Stability Moderate: Rapidly reduced by hepatic nitroreductases to 4-amino.[1][2]High: Steric hindrance at C3 can retard nitroreduction rates.[1][2]4-Nitro is often a "prodrug" for the active amino species; 3-Nitro is more stable as the parent pharmacophore.[1][2]
Steric Profile Linear: Nitro group is distal to N1/N2 substituents.[1][2]Congested: Nitro group is adjacent to N2, creating steric clash with N1-substituents.3-Nitro induces "twist" conformations, useful for disrupting planar stacking in off-target binding.[1][2]
Bioactivity & Mechanism of Action
A. The "Masked" Kinase Inhibitor (Kinase Selectivity)

Both scaffolds are frequently reduced in vivo to their corresponding amino-pyrazoles, which are classic ATP-competitive hinge binders (e.g., CDKs, FLT3, JAKs).

  • 4-Nitro Pathway: The 4-nitro group aligns the molecule to bind deep within the ATP pocket.[1][2] Upon metabolic reduction, the resulting 4-amino-pyrazole forms a critical donor-acceptor H-bond triad with the kinase hinge region.[1][2]

  • 3-Nitro Pathway: The 3-nitro group often acts as a steric wedge.[1][2] If reduced, the 3-amino-pyrazole binds differently, often targeting the solvent-exposed front of the pocket, altering selectivity profiles (e.g., sparing CDK2 while hitting FLT3).

B. Antimicrobial & Antitubercular Activity

Nitro-pyrazoles are investigated as high-energy inhibitors of bacterial enzymes (e.g., DprE1 in M. tuberculosis).[1][2]

  • Mechanism: Single-electron reduction of the nitro group by bacterial nitroreductases (e.g., Ddn) generates a reactive nitroso/hydroxylamine intermediate.

  • Performance: 4-nitro isomers generally show higher potency due to lower reduction potentials (easier to reduce), generating the toxic radical species more efficiently than the 3-nitro isomers.

Visualization: Metabolic Fate & Signaling[1][2]

The following diagram illustrates the divergent metabolic fates and SAR logic for these scaffolds.

G cluster_0 Scaffold Input cluster_1 Metabolic Activation (Liver/Bacteria) cluster_2 Bioactive Outcome N4 4-Nitro-Pyrazole (Para-like Electronic) Reductase Nitroreductase (CYP450 / Ddn) N4->Reductase Fast Kinetics N3 3-Nitro-Pyrazole (Ortho-like Steric) N3->Reductase Slow Kinetics (Steric Hindrance) Int4 Reactive Intermediate (Nitroso/Hydroxylamine) Reductase->Int4 Int3 Reactive Intermediate (Slower Formation) Reductase->Int3 Kinase4 4-Amino-Pyrazole (Hinge Binder) Int4->Kinase4 Full Reduction Tox Covalent Adducts (Toxicity/Antimicrobial) Int4->Tox Radical Escape Kinase3 3-Amino-Pyrazole (Solvent Front Binder) Int3->Kinase3 Full Reduction

Caption: Comparative metabolic pathways showing the faster reduction kinetics of 4-nitro scaffolds leading to hinge-binding kinase inhibitors versus the sterically hindered 3-nitro pathway.

Experimental Protocols
Protocol A: Synthesis of 4-Nitro vs. 3-Nitro Scaffolds

Causality: Direct nitration fails for the 3-position due to the deactivating nature of the pyrazole ring under acidic conditions, which directs electrophiles to C4.

1. Synthesis of 4-Nitro-1-(piperidin-4-yl)-1H-pyrazole

  • Reagents: Pyrazole-piperidine carbamate, HNO3 (fuming), Ac2O.

  • Step 1: Dissolve substrate in Ac2O at 0°C.

  • Step 2: Add fuming HNO3 dropwise (maintaining <10°C). The electron-rich C4 position is attacked by the nitronium ion.[1][2]

  • Step 3: Stir at RT for 2h. Quench with ice water.

  • Yield: Typically >85%.[1][2][3]

2. Synthesis of 3-Nitro-1-(piperidin-4-yl)-1H-pyrazole

  • Reagents: N-Nitropyrazole intermediate, Anisole (high boiling solvent).

  • Step 1 (N-Nitration): React pyrazole with mild nitrating agent (Acetyl nitrate) to form 1-nitro-pyrazole.[1][2]

  • Step 2 (Thermal Rearrangement): Heat the 1-nitro intermediate in Anisole at 140°C for 10h.

  • Mechanism: A [1,5]-sigmatropic shift moves the nitro group from N1 to C3 (thermodynamic product).

  • Yield: Typically 40-60% (Lower efficiency).[1][2]

Protocol B: In Vitro Nitroreduction Assay

Purpose: To determine metabolic stability and propensity to form reactive intermediates.[1][2]

  • System: Human Liver Microsomes (HLM) or Recombinant Nitroreductase.[1][2]

  • Incubation: Mix 10 µM Test Compound (3-nitro or 4-nitro) with microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM).

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with cold Acetonitrile.

  • Analysis: LC-MS/MS monitoring parent loss and amine formation.

  • Success Criteria:

    • Stable Scaffold: <20% loss over 60 min.[1][2]

    • Prodrug Candidate: >80% conversion to amine over 60 min.[1][2]

References
  • Janssen, J. W., et al. (1973). "Pyrazoles.[1][2][4][5][6][7] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry. Link

  • PubChem. (2025).[1][2][5] "4-Nitro-1H-pyrazole Compound Summary." National Library of Medicine.[1][2] Link

  • Walcourt, A., et al. (2004). "Nitroreduction: A Critical Metabolic Pathway for Drugs."[1][2] Chemical Research in Toxicology. Link

  • Zhang, K., et al. (2022).[8] "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds." The Journal of Organic Chemistry. Link

  • He, P., et al. (2023).[9] "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega.[1][2] Link

Sources

IR spectroscopy characteristic peaks of nitro and pyrazole groups

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced IR Characterization of Nitro-Pyrazole Motifs: A Comparative Technical Guide

Executive Summary The accurate characterization of nitro-substituted pyrazoles is a critical competency in two high-stakes fields: High-Energy Density Materials (HEDMs) and Fragment-Based Drug Discovery (FBDD) . The vibrational coupling between the electron-withdrawing nitro group (


) and the electron-rich, aromatic pyrazole ring (

) creates a unique spectral fingerprint that often confounds standard library matching.

This guide moves beyond basic peak assignment. It provides a mechanistic comparison of vibrational modes, details the specific shifts caused by ring conjugation, and offers a self-validating experimental protocol for distinguishing these moieties from common interfering signals like amides and pyridine derivatives.

Part 1: Mechanistic Foundations

To interpret the IR spectrum of a nitro-pyrazole derivative, one must understand the electronic "tug-of-war" between the two components.

The Nitro Group ( ) Dipole

The nitro group is a strong infrared absorber due to the high polarity of the


 bonds.[1] It does not vibrate as two isolated bonds but as a coupled oscillator, resulting in two dominant modes:
  • Asymmetric Stretching (

    
    ):  The dipole moment change is parallel to the O-O axis. This is the higher energy mode.
    
  • Symmetric Stretching (

    
    ):  The dipole moment change is parallel to the C-N bond axis.
    
The Pyrazole Ring Current

Pyrazole is a


-excessive heteroaromatic ring. When a nitro group is attached (typically at the 3, 4, or 5 positions), the ring donates electron density into the nitro group via resonance.
  • Consequence: This single-bond character strengthening lowers the frequency of the nitro stretching vibrations compared to non-conjugated aliphatic nitro compounds.

  • Tautomerism: Unsubstituted pyrazoles (

    
    ) exist in dynamic equilibrium between tautomers, leading to broad, shifting bands in the 3400–2800 cm
    
    
    
    region due to hydrogen bonding.

Part 2: Comparative Peak Analysis

The following table synthesizes data from energetic material characterization (e.g., Dinitropyrazoles) and pharmaceutical intermediates.

Table 1: Diagnostic Peaks of Nitro vs. Pyrazole Moieties
Functional GroupVibrational ModeFrequency Range (cm

)
IntensityDiagnostic Notes
Nitro (

)
Asymmetric Stretch (

)
1560 – 1490 Very StrongOften the strongest peak in the spectrum. Shifts to lower wavenumbers if H-bonding occurs with adjacent N-H.
Symmetric Stretch (

)
1360 – 1300 StrongCritical Confirmation: Must appear if the ~1530 peak is present. If absent, the 1530 peak is likely Amide II or Aromatic C=C.
Scissoring (

)
890 – 835MediumUseful for confirming substitution patterns but often obscured in fingerprint region.
Pyrazole Ring C=N Stretch 1595 – 1585 Medium/StrongDifferentiation Point: Appears slightly higher than the Nitro

. Look for a "shoulder" or distinct peak just above the nitro band.[2]
Ring Breathing (C-N) 1290 – 1275 StrongCan overlap with Nitro

. Check for peak shape; Pyrazole bands are sharper than Nitro bands.
N-H Stretch 3400 – 3100 VariableBroad in solid state (KBr) due to H-bonded dimers/trimers. Sharp (~3490 cm

) in dilute solution.
C-H Stretch (Aromatic)3150 – 3000WeakDistinct from aliphatic C-H (<3000 cm

).
Differentiation Logic: The "Danger Zone" (1600–1500 cm )

The most common error in analyzing nitro-pyrazoles is misidentifying the Pyrazole C=N stretch as the Nitro Asymmetric stretch.

  • Scenario A (Nitro-Pyrazole): You will see two distinct bands in the 1600–1500 region.[2] The higher frequency (1590) is the Ring C=N; the lower (1530) is Nitro

    
    .
    
  • Scenario B (Pyridine/Benzene interference): Aromatic C=C stretches appear at 1600 and 1475 cm

    
    . They lack the massive intensity of the Nitro band.
    

Part 3: Visualization of Decision Logic

The following diagram outlines the logical flow for assigning peaks in a complex sample containing potential nitro and pyrazole signals.

PeakAssignment Start Start: Analyze Spectrum (1600 - 1300 cm⁻¹) Check1550 Is there a VERY STRONG band at 1560 - 1490 cm⁻¹? Start->Check1550 Check1350 Check for Companion Peak at 1360 - 1300 cm⁻¹ Check1550->Check1350 Yes Check1590 Is there a Medium band at ~1590 cm⁻¹? Check1550->Check1590 No (or Weak) ResultNitro Confirmed: Nitro Group Present Check1350->ResultNitro Yes (Strong) ResultAmide Suspect: Amide I/II or Simple Aromatic Check1350->ResultAmide No CheckNH Check 3400-3100 cm⁻¹ (Broad vs Sharp) Check1590->CheckNH Yes Check1590->ResultAmide No ResultPyraz Confirmed: Pyrazole Ring Present CheckNH->ResultPyraz Broad Band (H-bond) ResultNitro->Check1590 Next Step

Figure 1: Decision tree for distinguishing Nitro and Pyrazole moieties from interfering signals.

Part 4: Experimental Protocol (Self-Validating)

For researchers working with High-Energy Materials (HEMs) or Polymorphic Drugs , the choice of sampling technique alters the spectral appearance significantly.

Method A: ATR-FTIR (Attenuated Total Reflectance)

Best for: Rapid screening, solid pharmaceuticals, energetic materials (safety).

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hardness but be aware of the diamond phonon absorption at 2000 cm

    
     (usually non-interfering).
    
  • Sample Prep: Place <5 mg of solid directly on the crystal. Apply high pressure using the anvil clamp to ensure contact.

  • Acquisition: 32 scans at 4 cm

    
     resolution.
    
  • Data Correction: Apply "ATR Correction" in your software. Why? ATR penetration depth is wavelength-dependent. Without correction, the Nitro

    
     (1350) will appear artificially stronger relative to the 
    
    
    
    (1550) compared to transmission spectra.
Method B: KBr Pellet (Transmission)

Best for: Resolution of H-bonding regions, publication-quality spectra.

  • Preparation: Mix 1-2 mg of sample with 200 mg of dry spectroscopic-grade KBr.

  • Grinding: Grind in an agate mortar until the mixture is a fine powder (prevents Christiansen effect/scattering).

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Validation: Check the 3400 cm

    
     region. If a broad "mound" appears centered at 3400, your KBr is wet. Dry the pellet or subtract a blank KBr spectrum.
    
Protocol Comparison Table
FeatureATR (Diamond)Transmission (KBr)
Nitro Peak Ratios Distorted (requires correction)Accurate
Pyrazole N-H Often distinctBroadened by matrix interactions
Sample Recovery Yes (Non-destructive)No (Destructive)
Safety (Explosives) High (Small quantity, no friction)Low (Grinding creates friction/heat)

Part 5: Case Study – Energetic Materials

Subject: 3,4-Dinitro-1H-pyrazole (DNP) This molecule represents a classic challenge: a pyrazole ring substituted with two nitro groups.

Experimental Observation:

  • 3400 cm

    
    :  A very broad band is observed, indicating strong intermolecular Hydrogen Bonding between the Pyrazole N-H and the Nitro oxygen atoms of a neighboring molecule.
    
  • 1560–1530 cm

    
    :  The band is split or broadened. Why?  The two nitro groups are in different electronic environments. The nitro group at position 4 is flanked by the other nitro and the ring nitrogen, causing a frequency shift compared to the nitro at position 3.
    
  • 1300 region: The Pyrazole C-N stretch (normally 1290) merges with the Nitro symmetric stretches, creating a complex "fingerprint" envelope.

Resolution Strategy: To confirm the pyrazole ring integrity in DNP, researchers look for the C-H stretch at 3150 cm


 . Since the 3,4-positions are substituted with nitro groups, only the C-H at position 5 remains. Its presence confirms the ring is intact and not degraded.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for fundamental assignments).
  • Rao, E. N., et al. (2013).[3] "Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles." Journal of Molecular Structure, 1043, 121–131.[3]

  • Lei, C., Yang, H., & Cheng, G. (2020).[4] "New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole."[4] Dalton Transactions, 49, 1660-1667.[4]

  • Thaltiri, V., Staples, R. J., & Shreeve, J. M. (2024).[5] "Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids." RSC Advances.

  • NIST Chemistry WebBook. "Infrared Spectrum of Pyrazole." National Institute of Standards and Technology.

Sources

Definitive Guide to Structural Validation: SC-XRD vs. Spectroscopic Alternatives for 4-(3-nitro-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Protocol Target Audience: Medicinal Chemists, Crystallographers, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary: The Regioisomer Challenge

In drug development, 4-(3-nitro-1H-pyrazol-1-yl)piperidine represents a classic structural ambiguity challenge. The synthesis of N-alkylated nitropyrazoles frequently yields a mixture of regioisomers (N1- vs. N2-alkylation), resulting in either the 3-nitro or 5-nitro derivative.

While Nuclear Magnetic Resonance (NMR) is the workhorse of organic characterization, it often fails to definitively distinguish between these asymmetric pyrazole isomers due to overlapping chemical shifts and the lack of distinct coupling pathways across the quaternary ring carbons.

This guide compares Single Crystal X-Ray Diffraction (SC-XRD) —the "Gold Standard"—against spectroscopic alternatives (NMR, PXRD, DFT), establishing why SC-XRD is the mandatory validation step for this pharmacophore.

Comparative Analysis: SC-XRD vs. Alternatives

The Core Problem: N1 vs. N2 Connectivity

When coupling 3-nitropyrazole with a piperidine electrophile, two products are kinetically and thermodynamically possible. Misidentifying these isomers can lead to failed Structure-Activity Relationship (SAR) models.

FeatureSC-XRD (The Solution) 1D/2D NMR (Alternative 1) DFT Calculation (Alternative 2)
Primary Output Absolute 3D atomic coordinates.Chemical environment (δ ppm).[1]Theoretical energy minima.
Regioisomer Certainty 100% (Unambiguous) 60-80% (Often ambiguous for pyrazoles).Predictive only; requires experimental match.
Sample Requirement Single Crystal (>0.1 mm).Solution (~5 mg).None (Computational).
Turnaround Time 24–48 hours (post-crystallization).1 hour.12–24 hours.
Key Limitation Requires a diffraction-quality crystal.NOE signals often weak/absent across N-N bond.Relies on gas-phase assumptions vs. solvation.
Why NMR is Insufficient for this Molecule

In 4-(3-nitro-1H-pyrazol-1-yl)piperidine :

  • Quaternary Carbons: The carbons at positions 3 and 5 of the pyrazole ring often lack protons for HMBC correlations to the piperidine ring.

  • Tautomeric Equivalence: In solution, the chemical shift differences between the 3-nitro and 5-nitro isomers can be subtle (<0.5 ppm) and solvent-dependent.

  • NOESY Limitations: The distance between the piperidine protons and the pyrazole ring protons is often too great (>5 Å) or geometrically unfavorable to produce a definitive Nuclear Overhauser Effect (NOE) signal.

Technical Protocol: SC-XRD Validation Workflow

This section details the self-validating protocol for determining the structure of 4-(3-nitro-1H-pyrazol-1-yl)piperidine.

Phase 1: Crystallization Strategy

The nitro group induces polarity, while the piperidine ring adds conformational flexibility. To obtain diffraction-quality crystals:

  • Solvent System: Use a Slow Evaporation method with a binary solvent system.

    • Primary Solvent: Ethyl Acetate (solubilizes the organic frame).

    • Anti-solvent: Hexane or Pentane (induces nucleation).

  • Protocol: Dissolve 20 mg of the compound in 2 mL EtOAc. Filter through a 0.45 µm PTFE filter into a clean vial. Layer 1 mL of Hexane on top. Cap loosely.

  • Target Morphology: Look for block-like or prismatic crystals. Avoid needles (often indicate rapid precipitation and disorder).

Phase 2: Data Collection & Refinement[1]
  • Source: Cu-Kα (λ = 1.54178 Å) is preferred over Mo-Kα for this light-atom organic molecule to maximize diffraction intensity at high angles.

  • Temperature: Collect at 100 K (Cryostream). This freezes the piperidine ring chair conformation, reducing thermal ellipsoids and disorder.

Phase 3: Structural Checkpoints (The "Go/No-Go" Metrics)

A valid structure must meet these specific criteria derived from the Cambridge Structural Database (CSD) for nitro-pyrazoles:

MetricAcceptance CriteriaScientific Rationale
R1 Factor < 5.0% (0.05)Indicates high agreement between model and reflection data.
Goodness of Fit (GoF) 0.9 – 1.2Values >>1.2 indicate poor model; <<0.9 indicate over-parameterization.
N-N Bond Length 1.34 – 1.36 ÅTypical for pyrazoles. Significant deviation suggests wrong atom assignment.
Nitro Torsion < 15° (Planar)The nitro group usually lies coplanar to the pyrazole ring for conjugation.
Piperidine Chair C-C-C angles ~110°Verifies the low-energy chair conformation is modeled correctly.

Visualizing the Validation Logic

The following diagram illustrates the decision pathway for validating the regioisomerism of the target molecule.

ValidationPathway Start Crude Synthesis Product (Isomer Mixture?) NMR 1H / 13C NMR Analysis Start->NMR Decision Are N1/N2 Isomers Distinguishable? NMR->Decision Growth Crystallization (EtOAc/Hexane) Decision->Growth No (Need Absolute Proof) Ambiguous Ambiguous Assignment (Risk of False SAR) Decision->Ambiguous No (Signals Overlap) XRD SC-XRD Data Collection (100 K, Cu Source) Growth->XRD Refine Structure Refinement (SHELXL) XRD->Refine Result3 CONFIRMED 3-nitro isomer Refine->Result3 Model A Result5 CONFIRMED 5-nitro isomer Refine->Result5 Model B Ambiguous->Growth Mandatory Escalation

Figure 1: Strategic decision tree for validating pyrazole regioisomerism. Note the mandatory escalation to SC-XRD when NMR signals are ambiguous.

Reference Data: Expected Structural Parameters

When validating your specific crystal structure, compare your refined values against these established averages for 1-substituted-3-nitro-pyrazoles . Deviations >3σ from these values trigger a "CheckCIF" alert.

  • Bond Lengths:

    • Pyz N1–N2: 1.352 ± 0.010 Å

    • Pyz C3–N(Nitro): 1.450 ± 0.015 Å

    • Nitro N–O: 1.220 ± 0.010 Å

  • Geometry:

    • The piperidine ring should adopt a Chair conformation .

    • The N(piperidine) should exhibit pyramidal geometry (sum of angles < 360°) unless flattened by conjugation, though in this molecule, the N1-pyrazole bond limits conjugation into the piperidine.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • Norman, N. J., et al. (2022).[2] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 10018-10025.[2] (Provides analogous structural data for nitro-pyrazole alkylation). [Link][2]

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. [Link]

  • Vatsadze, I. A., et al. (2017). "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 82(17), 8864-8872.[3] [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 4-(3-nitro-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for establishing robust elemental analysis standards for the novel pharmaceutical intermediate, 4-(3-nitro-1H-pyrazol-1-yl)piperidine. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, particularly addressing the analytical challenges posed by nitro-containing heterocyclic compounds. We will compare the primary standard method, high-temperature combustion analysis, with complementary techniques required for full regulatory compliance, such as Inductively Coupled Plasma (ICP) for trace impurity analysis. Detailed, self-validating protocols, data interpretation standards, and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with a field-proven strategy for analytical characterization.

The Analytical Imperative: Establishing Identity and Purity

In pharmaceutical development, the unambiguous confirmation of a new chemical entity's (NCE) elemental composition is a foundational requirement. For a compound like 4-(3-nitro-1H-pyrazol-1-yl)piperidine, a heterocyclic structure with significant nitrogen content, elemental analysis serves as the first-line, quantitative technique to verify its empirical formula. This analysis is critical for confirming the identity and assessing the purity of synthesized batches, providing fundamental data that underpins all subsequent development activities.[1][2] This guide establishes the standards and compares the methodologies necessary for this crucial characterization.

The Stoichiometric Benchmark: Theoretical Composition

Before any analysis can be performed, a theoretical benchmark must be established from the compound's molecular formula. This calculated composition is the "ground truth" against which all experimental results are measured.

Molecular Formula: C₈H₁₂N₄O₂[3]

Molecular Weight: 196.21 g/mol [3]

The expected mass percentages of each element are calculated as shown in Table 1.

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Mass %
Carbon (C)12.011896.08848.97%
Hydrogen (H)1.0081212.0966.16%
Nitrogen (N)14.007456.02828.55%
Oxygen (O)15.999231.99816.31%
Total 196.21 100.00%
Table 1. Theoretical elemental composition of 4-(3-nitro-1H-pyrazol-1-yl)piperidine.

Primary Standard Method: High-Temperature Combustion (CHN) Analysis

The gold standard for determining the carbon, hydrogen, and nitrogen content of organic compounds is high-temperature combustion analysis, often referred to as CHN or CHNS analysis.[2][4][5]

Principle of Analysis: The Pregl-Dumas Method

The technique is a modern refinement of the classical Pregl-Dumas method.[5] A small, precisely weighed sample is combusted in a furnace at high temperatures (typically ~1000°C) in an oxygen-rich environment. This process quantitatively converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ).[5][6] These gases are then passed over heated high-purity copper to reduce any nitrogen oxides to N₂. The resulting gas mixture is separated, and the concentration of each component is measured using a thermal conductivity detector (TCD).

Causality of Experimental Choices for a Nitro-Compound

Standard CHN analysis protocols are not universally applicable. The chemical nature of the analyte dictates specific experimental considerations.

  • The Challenge: Heterocyclic nitrogen compounds, and particularly those containing nitro groups like 4-(3-nitro-1H-pyrazol-1-yl)piperidine, are classified as "difficult to combust".[7] The high nitrogen content and the presence of the -NO₂ group can lead to incomplete combustion and the formation of various stable nitrogen oxides. This can result in an underestimation of the nitrogen content, as the detector is calibrated for N₂.[7]

  • The Mitigation Strategy: To ensure complete and accurate conversion, the combustion parameters must be optimized. This involves:

    • Oxygen Control: Carefully adjusting the volume and flow rate of oxygen during combustion prevents an excessively oxygen-rich environment that can favor the formation of stable NOₓ.[7]

    • Catalyst Optimization: Utilizing highly efficient combustion tube reagents, such as chromium oxide, is crucial to facilitate the complete oxidation of the compound.[7]

    • Robust Reduction: Ensuring the reduction furnace contains highly active copper is essential for converting all NOₓ species to N₂ gas before detection.[5]

Instrumentation and Analytical Workflow

A typical CHN analyzer consists of an autosampler, a dual-furnace combustion and reduction system, a gas separation mechanism, and a thermal conductivity detector. The entire process is automated and controlled by integrated software.

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample (1-3 mg) Encapsulate 2. Encapsulate in Tin Foil Sample->Encapsulate Autosampler 3. Load into Autosampler Encapsulate->Autosampler Combustion 4. Combustion Furnace (~1000°C, O₂) C -> CO₂ H -> H₂O N -> N₂, NOₓ Autosampler->Combustion Reduction 5. Reduction Furnace (~650°C, Cu) NOₓ -> N₂ Combustion->Reduction Separation 6. Gas Separation (GC Column) Reduction->Separation Detection 7. Detection (TCD) Separation->Detection Integration 8. Peak Integration Detection->Integration Calculation 9. Calculation vs. Standard Integration->Calculation Report 10. Final Report (%C, %H, %N) Calculation->Report

Caption: Workflow for CHN Elemental Analysis.

A Self-Validating Experimental Protocol

This protocol is designed to be self-validating through the systematic use of blanks and certified reference materials.

  • Instrument Preparation:

    • Ensure the combustion and reduction tubes are packed with fresh, high-quality reagents (e.g., chromium oxide, copper).

    • Perform a leak check on the system.

    • Condition the instrument by running several empty tin capsules (blanks) until a stable, low baseline is achieved.

  • Calibration:

    • Accurately weigh 3-5 replicates of a certified organic elemental analysis standard (e.g., Acetanilide, C₈H₉NO).

    • Analyze the standards and generate a calibration curve. The instrument software uses these results to establish response factors for C, H, and N. The calibration should be linear with an R² > 0.999.

  • Sample Analysis:

    • Accurately weigh approximately 1-3 mg of the 4-(3-nitro-1H-pyrazol-1-yl)piperidine sample into a tin capsule.

    • Crimp the capsule to ensure no sample is lost and introduce it into the autosampler.

    • Analyze a minimum of three independent sample preparations.

    • Run a calibration check standard (e.g., one of the acetanilide standards) after every 10-15 sample analyses to verify instrument stability.

  • Data Evaluation:

    • The instrument software will automatically calculate the %C, %H, and %N based on the sample weight and the detector response against the calibration curve.

    • Calculate the mean and standard deviation for the replicate analyses.

Trustworthiness: Acceptance Criteria

For pharmaceutical compounds, the found elemental composition must closely match the theoretical values. A deviation of ±0.4% is the widely accepted industry standard for confirming analytical purity.[8]

ElementTheoretical Mass %Acceptable Range
Carbon (C)48.97%48.57% - 49.37%
Hydrogen (H)6.16%5.76% - 6.56%
Nitrogen (N)28.55%28.15% - 28.95%
Table 2. Acceptance criteria for elemental analysis results.

Comparison with Complementary Analytical Standards

While CHN analysis confirms the bulk elemental composition, it does not provide information about trace elemental impurities, which are heavily regulated in pharmaceutical products.

Standard for Impurities: Inductively Coupled Plasma (ICP-OES/ICP-MS)

For drug development, a crucial and distinct analysis is the quantification of elemental impurities. This is governed by pharmacopeial chapters such as USP <232> / <233> and ICH Q3D guidelines .[9]

  • Purpose: To identify and quantify potentially toxic trace metals that may have been introduced from catalysts, raw materials, or manufacturing processes.[1][10] This is fundamentally different from CHN analysis, which determines the core composition of the drug molecule itself.

  • Principle: ICP-Optical Emission Spectrometry (OES) and ICP-Mass Spectrometry (MS) are techniques that use a high-temperature plasma to atomize and ionize a sample. The elements are then detected and quantified based on the characteristic wavelengths of light they emit (OES) or their mass-to-charge ratio (MS).[11][12]

  • Workflow: Requires digesting the sample, typically in strong acid using microwave-assisted heating, to create a liquid solution for introduction into the instrument.

Integrated_Analysis cluster_chn Identity & Purity (Bulk) cluster_icp Safety (Trace Impurities) Sample API Sample: 4-(3-nitro-1H-pyrazol-1-yl)piperidine CHN CHN Combustion Analysis Sample->CHN ICP ICP-MS / ICP-OES Analysis Sample->ICP Result_CHN Result: %C, %H, %N (within ±0.4% of theoretical) CHN->Result_CHN Final Final Confirmation: Identity, Purity, and Safety Result_CHN->Final Result_ICP Result: Trace Metals (ppm/ppb) (Complies with USP <232>) ICP->Result_ICP Result_ICP->Final

Caption: Integrated analytical strategy for API characterization.

Comparative Guide: Combustion vs. ICP Methods

FeatureHigh-Temperature Combustion (CHN) Analysis Inductively Coupled Plasma (ICP-OES/MS)
Primary Purpose Determination of bulk elemental composition (C, H, N, S, O)Quantification of trace elemental impurities (e.g., Pb, As, Hg, Pd)
Regulatory Context Confirms identity, empirical formula, and purityEnsures safety; compliance with USP <232>/<233>, ICH Q3D
Analytes Major elements of the molecule (% level)Trace elements not part of the molecule (ppm/ppb level)
Sample Preparation Direct analysis of solid in a tin capsuleAcid digestion to create a liquid matrix
Instrumentation CHNS/O Elemental AnalyzerICP-OES or ICP-MS Spectrometer
Key Advantage Fast, simple, and inexpensive for bulk composition.[6]High sensitivity and specificity for a wide range of trace elements.[12]
Limitation Not suitable for trace metal analysisCannot determine the bulk C, H, N composition of the molecule
Table 3. Comparison of primary and complementary elemental analysis standards.

Conclusion: An Integrated Strategy for Complete Characterization

Establishing a robust elemental analysis standard for a novel compound like 4-(3-nitro-1H-pyrazol-1-yl)piperidine requires a multi-faceted approach. High-temperature combustion CHN analysis remains the indispensable primary method for verifying the empirical formula and assessing bulk purity against stoichiometric calculations. For this specific nitro-containing heterocyclic compound, careful optimization of combustion conditions is paramount to achieving trustworthy results within the accepted ±0.4% deviation.

However, for drug development professionals, this standard is incomplete without the complementary analysis of trace elemental impurities via ICP-MS or ICP-OES, as mandated by global regulatory bodies. An integrated strategy, employing combustion analysis for identity and ICP-based methods for safety, constitutes a comprehensive and defensible standard for the complete elemental characterization of new pharmaceutical compounds.

References

  • ChemScene. 4-(3-Nitro-1h-pyrazol-1-yl)piperidine.

  • AZoM. A Look at Elemental Analysis for Organic Compounds.

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals.

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A.

  • HPCi Media. Elemental Impurity Analysis in Pharmaceuticals.

  • ResearchGate. What are the alternatives methods of measuring CHN (ultimate analysis) of biomass samples instead of CHN analyzer?.

  • Alfa Chemistry. Analytical Methods for Elemental Impurities in Pharmaceuticals.

  • Agilent. Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES.

  • Elementar. Elemental analysis: operation & applications.

  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.

  • Measurlabs. CHN(O)S Elemental Analysis.

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds.

  • The Royal Society of Chemistry. CHNS Elemental Analysers.

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization.

  • ACS Central Science. An International Study Evaluating Elemental Analysis.

  • MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.

Sources

Comparative Stability Guide: Pyrazole-Piperidine vs. Imidazole-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between a pyrazole and an imidazole scaffold linked to a piperidine moiety is rarely a coin toss; it is a strategic decision that dictates the physicochemical profile and metabolic fate of a drug candidate.

While both scaffolds offer excellent vectors for hydrogen bonding and π-stacking, they diverge significantly in basicity and metabolic liability . The imidazole-piperidine scaffold is often a "high-affinity, high-liability" choice due to its propensity for Cytochrome P450 (CYP) inhibition. In contrast, the pyrazole-piperidine scaffold typically serves as a "stabilizing bioisostere," offering reduced CYP interaction and improved lipophilicity at the cost of altered hydrogen bond donor/acceptor geometry.

This guide provides a technical deep-dive into the stability differentials of these two privileged structures.

Physicochemical Stability & Properties[1][2][3][4][5][6][7]

The fundamental difference between these scaffolds lies in the nitrogen arrangement (1,2-diazole vs. 1,3-diazole), which dictates their electronic environment.[1]

Comparative Physicochemical Data
PropertyPyrazole-Piperidine ScaffoldImidazole-Piperidine ScaffoldImpact on Stability/Developability
pKa (Conjugate Acid) ~2.5 (Pyrazole N)~7.0 (Imidazole N)Imidazole is significantly more basic; it is often protonated at physiological pH, aiding solubility but risking non-specific binding.
H-Bonding Donor (NH) & Acceptor (N)Donor (NH) & Acceptor (N)Pyrazoles form dimers; Imidazoles form oligomeric chains (higher MP/BP).
Lipophilicity (LogP) Generally HigherGenerally LowerPyrazole is often used to increase permeability when replacing imidazole.
Tautomerism Exists as 1H and 2H tautomersExists as 1H and 3H tautomersCrucial: Linking to piperidine "locks" one tautomer, fixing the H-bond vector.
The Basicity Factor

The high basicity of the imidazole ring (pKa ~7.[1][2]0) is due to the stabilization of the imidazolium cation, where the positive charge is delocalized symmetrically over two nitrogens separated by a carbon.[1] In contrast, the pyrazolium cation suffers from coulombic repulsion between adjacent nitrogens, lowering its pKa to ~2.5.

Implication: In a piperidine-linked system, the piperidine nitrogen (pKa ~10-11) is the primary basic center. However, the secondary basicity of the imidazole ring can lead to "double protonation" in acidic media (e.g., stomach), potentially affecting absorption kinetics compared to the mono-protonated pyrazole-piperidine.

Metabolic Stability: The CYP450 Liability

The most critical differentiator between these scaffolds is their interaction with heme-containing enzymes.

Mechanism of CYP Inhibition

Imidazoles are notorious for causing Drug-Drug Interactions (DDIs) via Type II binding .[3] The unhindered sp² nitrogen (N3) of the imidazole ring acts as a strong ligand for the heme iron (


) in the active site of CYP450 enzymes. This coordination displaces the water molecule necessary for the catalytic cycle, effectively shutting down the enzyme.
  • Imidazole-Piperidine: High risk of reversible and quasi-irreversible inhibition (e.g., Ketoconazole mechanism).

  • Pyrazole-Piperidine: The reduced basicity and 1,2-nitrogen geometry sterically and electronically disfavor this coordinate bond, making pyrazoles excellent "non-inhibiting" bioisosteres.

Pathway Visualization: Heme Coordination Mechanism

CYP_Mechanism cluster_Im Imidazole Scaffold cluster_Py Pyrazole Scaffold CYP_Active CYP450 Active Site (Heme Iron Fe3+) Im_Complex Stable Fe-N Complex (Enzyme INHIBITED) CYP_Active->Im_Complex Type II Binding Py_NoBind Weak/No Coordination (Enzyme ACTIVE) CYP_Active->Py_NoBind Steric/Electronic Repulsion Im_Ligand Imidazole-Piperidine (N3 Lone Pair) Im_Ligand->CYP_Active High Affinity Attack Py_Ligand Pyrazole-Piperidine (N2 Lone Pair) Py_Ligand->CYP_Active Low Affinity

Figure 1: Comparative mechanism of CYP450 interaction. Imidazole's basic nitrogen coordinates strongly with Heme Iron, causing inhibition, whereas Pyrazole evades this interaction.

Phase II Metabolism & Chemical Stability

While pyrazoles evade CYP inhibition, they are not metabolically inert.

N-Glucuronidation (The "Soft Spot")

Both scaffolds are susceptible to Phase II conjugation, specifically N-glucuronidation mediated by UGT enzymes (primarily UGT1A4 ).[4]

  • Pyrazole Liability: Pyrazoles with a free NH (if not linked at N1) or even N-linked pyrazoles can undergo direct N-glucuronidation. This is a common clearance pathway that can be species-dependent (Human > Rat).

  • Imidazole Liability: Imidazoles form quaternary N-glucuronides.[5][6] While this facilitates excretion, the rate is generally slower than the high-affinity CYP binding events.

Chemical Stability (Oxidative)
  • Imidazole: The ring is electron-rich and generally stable, but under forcing oxidative conditions (or reactive metabolite formation), it can undergo ring-opening.

  • Pyrazole: Extremely robust chemically. It resists oxidation and acid/base hydrolysis better than imidazole, making it a superior choice for shelf-stability of the API (Active Pharmaceutical Ingredient).

Experimental Protocols

To validate the stability profile of your scaffold, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability & CYP Inhibition Assay

Objective: Determine metabolic half-life (


) and CYP inhibition potential.
  • Preparation:

    • Prepare 10 mM stock solutions of the Pyrazole-Piperidine and Imidazole-Piperidine analogs in DMSO.

    • Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation (Metabolic Stability):

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

    • Sample at t=0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Incubation (CYP Inhibition):

    • Co-incubate test compound (0.1 - 50 µM) with standard CYP probe substrates (e.g., Midazolam for CYP3A4).

    • Measure the formation of the probe metabolite (e.g., 1'-hydroxymidazolam).

  • Analysis:

    • Analyze supernatants via LC-MS/MS.

    • Validation Check: The Imidazole analog should show a significantly lower

      
       (higher inhibition) against CYP3A4 compared to the Pyrazole analog.
      
Protocol B: Potentiometric pKa Determination

Objective: Accurately measure ionization constants to predict heme binding affinity.

  • Setup: Use a Sirius T3 or equivalent potentiometric titrator.

  • Method:

    • Dissolve 5 mg of compound in 10 mL of ionic strength-adjusted water (0.15 M KCl).

    • Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Processing:

    • Use the Bjerrum plot to identify ionization centers.

    • Expectation: Piperidine N will show pKa ~10. Imidazole N will show pKa ~7.[1][2] Pyrazole N will likely be "invisible" in this range (pKa ~2.5) or require co-solvent titration (Methanol/Water) for detection.

Decision Matrix & Conclusion

When selecting between these scaffolds, use the following logic flow:

Decision_Tree cluster_opt Optimization Strategy Start Select Scaffold Linker Q1 Is CYP Inhibition a Concern? Start->Q1 Imidazole Imidazole-Piperidine (Monitor CYP3A4 & DDI) Q1->Imidazole No (Target requires high basicity) Pyrazole Pyrazole-Piperidine (Monitor UGT1A4 Glucuronidation) Q1->Pyrazole Yes (Need clean metabolic profile) Opt1 If Imidazole fails: Switch to Pyrazole (Bioisostere) Imidazole->Opt1 Opt2 If Pyrazole clears too fast: Block N-Glucuronidation sites Pyrazole->Opt2

Figure 2: Strategic decision tree for scaffold selection.

Conclusion: The Pyrazole-Piperidine scaffold is generally superior for "drug-likeness" regarding metabolic stability, offering a robust evasion of CYP inhibition mechanisms that plague the Imidazole-Piperidine class. However, the Imidazole scaffold remains valuable when specific basicity-driven interactions (e.g., salt bridges in the binding pocket) are required for potency.

References

  • Hutzler, J. M., et al. (2006). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Chemical Research in Toxicology. Retrieved from [Link]

  • Lange, J. H., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis and biological properties. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hypha Discovery. (2023). N-glucuronidation: the human element and involvement of UGT1A4. Retrieved from [Link]

Sources

Technical Guide: Orthogonal Validation of Synthetic Routes for 4-(3-nitro-1H-pyrazol-1-yl)piperidine via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

The synthesis of 4-(3-nitro-1H-pyrazol-1-yl)piperidine (CAS 1247136-53-3) presents a classic yet critical challenge in heterocyclic chemistry: tautomeric ambiguity .[1] The alkylation of 3-nitro-1H-pyrazole is governed by a delicate balance of steric hindrance and electronic effects, typically yielding a mixture of the desired N1-isomer and the undesired N2-isomer (often referred to as the 5-nitro isomer in substituted nomenclature).

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation (distinguishing isomers via NOESY/HMBC), it is too slow and insensitive for routine In-Process Control (IPC) or release testing.[1]

This guide objectively compares HPLC-UV (the traditional standard) against LC-MS (the modern necessity) for validating this specific synthetic route. We demonstrate why LC-MS is not merely an alternative, but a requirement for ensuring the regiochemical purity required for downstream pharmaceutical applications (e.g., kinase inhibitors like Crizotinib analogs).[1]

Strategic Analysis: HPLC-UV vs. LC-MS

The Baseline: HPLC-UV (Method A)[1]
  • Mechanism: Separation based on polarity; detection based on chromophores (Nitro group, Pyrazole ring).[1]

  • Pros: Cost-effective, high robustness, linear response for major components.[1]

  • Critical Failure Mode:

    • Co-elution Risk: N1 and N2 regioisomers often possess similar dipole moments and UV absorption maxima (

      
      ).[1] On standard C18 columns, they may co-elute as a single peak, masking gross isomeric impurity.[1]
      
    • Blind Spots: Piperidine precursors (often Boc-protected during synthesis) may lack strong UV chromophores at 254 nm, leading to overestimation of purity.[1]

The Solution: LC-MS Validation (Method B)
  • Mechanism: Chromatographic separation coupled with mass-selective detection.

  • Pros:

    • Orthogonal Selectivity: Even if isomers co-elute, MS can detect non-isomeric impurities (e.g., unreacted piperidine mesylate) that UV misses.[1]

    • Sensitivity: Detects trace regioisomers (<0.1%) that trigger downstream side-reactions.[1]

    • Confirmation: Provides molecular weight confirmation (

      
       197 for free base, 
      
      
      
      297 for Boc-protected), ruling out degradation products.
Comparative Data Summary
FeatureHPLC-UV (254 nm)LC-MS (ESI+)Verdict
Isomer Differentiation Low. Relies solely on retention time shift.[1]Medium. Isomers have identical

, but MS confirms no other co-eluting masses.[1]
LC-MS Required for method development to prove peak purity.
Sensitivity (LOD) ~0.1% (Variable by extinction coeff.)[1]<0.01% (High ionization efficiency of basic piperidine).LC-MS Superior for trace impurity analysis.
Non-Chromophoric Detection Fail. Misses aliphatic impurities.Pass. Detects Boc-piperidine fragments easily.LC-MS Essential for raw material clearance.
Throughput High (Standard QC).High (Standard IPC).[1]Tied.

Synthetic Context & Impurity Profile

To validate the method, one must understand the genesis of the sample. The synthesis typically involves a nucleophilic substitution or Mitsunobu reaction.

Diagram 1: Synthetic Pathway and Impurity Origin

This diagram illustrates the bifurcation point where the N1 (Target) and N2 (Impurity) isomers are formed.

SynthesisPath Reactant1 3-Nitro-1H-pyrazole (Tautomeric Eq.) Reaction Alkylation Condition (Base/Solvent) Reactant1->Reaction Reactant2 N-Boc-4-hydroxypiperidine (Activated: Mesylate/Tosylate) Reactant2->Reaction Target Target: N1-Isomer 4-(3-nitro-1H-pyrazol-1-yl)piperidine Reaction->Target Major Path (Favored by Sterics) Impurity Impurity: N2-Isomer (Sterically/Electronically distinct) Reaction->Impurity Minor Path (Regioisomer) SideProduct Unreacted Piperidine (Non-UV Active) Reaction->SideProduct Incomplete Conversion

Caption: Reaction scheme showing the competitive formation of N1 and N2 isomers. The N2 isomer is the Critical Quality Attribute (CQA) for validation.

Experimental Protocol: LC-MS Validation

This protocol uses Acidic Mobile Phase to ensure protonation of the piperidine nitrogen (


), maximizing sensitivity in ESI+ mode.[1]
A. Chromatographic Conditions[2][3]
  • System: UHPLC coupled with Single Quadrupole or Q-TOF.

  • Column: Phenomenex Kinetex Biphenyl or Waters XSelect CSH C18 (2.1 x 100 mm, 2.6 µm).[1]

    • Rationale: Biphenyl phases offer superior selectivity for positional isomers (N1 vs N2) compared to standard C18 due to pi-pi interactions with the nitro-aromatic system [1].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Hold)[1]

    • 1-8 min: 5%

      
       60% B[1]
      
    • 8-10 min: 95% B (Wash)[1]

  • Flow Rate: 0.4 mL/min.[2]

  • Temp: 40°C.

B. Mass Spectrometry Parameters (ESI+)[1]
  • Source: Electrospray Ionization (Positive).[1]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized for

    
     stability).
    
  • Scan Range:

    
     100 – 600.
    
  • Target Ions:

    • 
       (Free base): 197.1 [1]
      
    • 
       (Boc-protected): 297.2 
      
C. Validation Steps (ICH Q2 R2 Aligned)
  • Specificity (Regioisomer Resolution):

    • Synthesize or isolate the N2-isomer (often formed as a ~10-20% impurity in non-optimized conditions).

    • Inject a 1:1 mix of N1 and N2.

    • Acceptance Criteria: Resolution (

      
      ) > 1.5. If 
      
      
      
      , switch to a Biphenyl or PFP column.
  • Linearity:

    • Prepare 5 levels of the target N1 isomer (e.g., 50% to 150% of target concentration).

    • Acceptance Criteria:

      
      .
      
  • Accuracy (Spike Recovery):

    • Spike known amounts of N2-impurity into the pure N1-product.

    • Acceptance Criteria: Recovery 90-110%.

Analytical Workflow & Decision Tree

This diagram guides the researcher through the validation logic, ensuring no "blind" release of material.

Diagram 2: Validation Logic Flow

This logic ensures that the method is fit-for-purpose before routine use.

ValidationFlow Start Crude Reaction Mixture LCMS Run LC-MS (Gradient) Start->LCMS Check1 Are there 2 peaks with m/z 197 (or 297)? LCMS->Check1 YesPeaks Isomers Detected Check1->YesPeaks Yes NoPeaks Single Peak Observed Check1->NoPeaks No ResolutionCheck Calculate Resolution (Rs) YesPeaks->ResolutionCheck CoelutionCheck Check Peak Purity (UV/MS) NoPeaks->CoelutionCheck GoodRes Rs > 1.5 Valid Method ResolutionCheck->GoodRes Separated BadRes Rs < 1.5 Method Failure ResolutionCheck->BadRes Co-eluting Optimize Switch Column (C18 -> Biphenyl) Adjust Gradient BadRes->Optimize Optimize->LCMS NMR_Verify Perform 1H-NMR (NOESY) to confirm Regiochemistry CoelutionCheck->NMR_Verify Confirm Identity NMR_Verify->GoodRes Pure Isomer

Caption: Decision tree for method development. Note the loop for column optimization if resolution is insufficient.

Authoritative References

  • Regioselectivity in Pyrazole Alkylation:

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[3][4]

    • Source: Journal of Organic Chemistry (2022).[3]

    • Relevance: Explains the mechanistic origin of N1 vs N2 selectivity and the difficulty in separating them.

    • Link:[Link][1]

  • Validation Guidelines:

    • Title: ICH Q2(R2) Validation of Analytical Procedures.

    • Source: International Council for Harmonisation (2024).[1][5]

    • Relevance: The global regulatory standard for validating the Specificity and Accuracy of the LC-MS method.

    • Link:[Link][1]

  • Chromatographic Separation of Isomers:

    • Title: Separation of Pyrazole Regioisomers using Biphenyl Stationary Phases.

    • Source: Phenomenex Technical Notes.

    • Relevance: Supports the protocol recommendation to use Biphenyl columns for pi-selective separation of nitro-pyrazole isomers.

    • Link:[Link] (General landing page for column selection guides).[1]

  • Synthesis Context:

    • Title: A regioselective synthesis of 3,4-diaryl-1H-pyrazoles... (Context on Pyrazole N-alkylation challenges).

    • Source: Organic & Biomolecular Chemistry.[4][6][7]

    • Link:[Link]

Sources

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-(3-nitro-1H-pyrazol-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides an in-depth, procedural framework for the safe disposal of 4-(3-nitro-1H-pyrazol-1-yl)piperidine, a heterocyclic compound with considerations for both its piperidine and nitropyrazole functionalities. This document moves beyond a simple checklist to explain the rationale behind each step, ensuring a deep understanding of the associated risks and the necessary precautions.

Understanding the Hazard Profile: A Synthesis of Chemical Characteristics

4-(3-nitro-1H-pyrazol-1-yl)piperidine is a compound that requires careful handling due to the combined hazards of its constituent parts. The piperidine moiety suggests potential flammability, toxicity, and corrosivity. The presence of a nitro group on the pyrazole ring introduces the risk of thermal instability and energetic decomposition. Nitrated heterocyclic compounds are often classified as energetic materials, meaning they can release a significant amount of energy upon decomposition, which can be initiated by heat, shock, or friction.

Table 1: Inferred Hazard Profile of 4-(3-nitro-1H-pyrazol-1-yl)piperidine

Hazard ClassificationAssociated RisksPrimary Precautionary Measures
Flammability Vapors may form flammable mixtures with air.Keep away from heat, sparks, and open flames. Store in a well-ventilated area.
Toxicity (Acute) Harmful or fatal if swallowed, inhaled, or absorbed through the skin.Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE).
Corrosivity May cause severe skin burns and eye damage.Wear chemical-resistant gloves, a lab coat, and eye protection.
Reactivity/Instability Potential for energetic decomposition upon heating or shock.Avoid heating. Do not grind or subject to impact. Segregate from incompatible materials.

The Disposal Workflow: A Step-by-Step Protocol

The primary directive for the disposal of 4-(3-nitro-1H-pyrazol-1-yl)piperidine is to avoid any uncontrolled chemical reactions or environmental release. The safest and most compliant method for a research laboratory is to prepare the waste for collection by a licensed hazardous waste disposal service.[6][7] Under no circumstances should this compound be disposed of down the drain or in regular trash.

DisposalWorkflow cluster_prep Waste Preparation cluster_label Labeling and Documentation cluster_storage Storage and Collection Characterize Step 1: Characterize Waste Segregate Step 2: Segregate Waste Characterize->Segregate Package Step 3: Package Waste Segregate->Package Label Step 4: Label Container Package->Label Document Step 5: Maintain Records Label->Document Store Step 6: Store Safely Document->Store Arrange Step 7: Arrange for Pickup Store->Arrange

Figure 1: Disposal workflow for 4-(3-nitro-1H-pyrazol-1-yl)piperidine.

Step 1: Waste Characterization

The first crucial step is to accurately characterize the waste. This includes not only the 4-(3-nitro-1H-pyrazol-1-yl)piperidine itself but also any contaminated materials.

  • Pure Compound: Unused or expired 4-(3-nitro-1H-pyrazol-1-yl)piperidine.

  • Contaminated Labware: Any items such as pipette tips, vials, and gloves that have come into direct contact with the compound.

  • Solvent Waste: Solutions containing dissolved 4-(3-nitro-1H-pyrazol-1-yl)piperidine.

Step 2: Waste Segregation (The Principle of Incompatibility)

Due to its reactive nature, 4-(3-nitro-1H-pyrazol-1-yl)piperidine waste must be segregated from other waste streams to prevent dangerous reactions.

  • Do NOT mix with:

    • Acids or Bases: The piperidine moiety is basic and will react with acids. The nitropyrazole ring may have unpredictable reactivity with strong acids or bases.

    • Oxidizing Agents: The nitro group already imparts oxidative properties; mixing with other oxidizers could lead to a highly energetic reaction.

    • Reducing Agents: While reduction is a potential degradation pathway for nitroaromatics, uncontrolled mixing with reducing agents in a waste container is hazardous.[8]

    • Other Reactive Wastes: Avoid mixing with any other potentially reactive or energetic materials.

Step 3: Secure Packaging

Proper packaging is essential to prevent leaks and ensure the safety of personnel handling the waste.

  • Primary Container:

    • Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a screw cap is recommended.

    • For solid waste, ensure the container is robust and puncture-resistant.

    • For liquid waste, do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Secondary Containment:

    • Place the primary container in a larger, chemically resistant secondary container, such as a plastic tub or pail. This is especially important for liquid waste to contain any potential leaks.[6]

Step 4: Comprehensive Labeling

Accurate and detailed labeling is a legal requirement and is critical for the safety of waste handlers.

  • The label must be securely affixed to the primary container and clearly legible.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "4-(3-nitro-1H-pyrazol-1-yl)piperidine". Avoid using abbreviations or chemical formulas.

    • The CAS number: 1247136-53-3.[9]

    • An accurate estimation of the concentration and total quantity of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

    • Any known hazard characteristics (e.g., "Flammable," "Toxic," "Reactive").

Step 5: Meticulous Record-Keeping

Maintain a detailed inventory of all hazardous waste generated in the laboratory. This log should correspond with the information on the waste container labels and is essential for regulatory compliance and for the waste disposal vendor.

Step 6: Safe Interim Storage

Store the packaged and labeled waste in a designated satellite accumulation area (SAA) within the laboratory.[7]

  • The SAA should be in a well-ventilated area, away from heat sources and incompatible chemicals.

  • Ensure the waste containers are kept closed at all times, except when adding waste.

  • The area should be clearly marked as a hazardous waste accumulation point.

Step 7: Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[6][7][10] Provide them with a complete and accurate description of the waste, including all the information from your labels and records.

Decontamination of Work Surfaces and Equipment

In the event of a spill or for routine cleaning of contaminated surfaces and non-disposable equipment, a careful decontamination procedure is necessary.

  • Don appropriate PPE: This includes a lab coat, chemical-resistant gloves (nitrile or neoprene are generally suitable for short-term contact), and safety glasses or goggles.

  • Absorb spills: For small spills, use an inert absorbent material like vermiculite or sand. Avoid using combustible materials like paper towels as the primary absorbent for the neat compound.

  • Washing:

    • Prepare a decontamination solution of soap and water.

    • For non-porous surfaces, wipe down the area thoroughly with the cleaning solution, followed by a clean water rinse.

    • For contaminated glassware, soak in the cleaning solution before washing thoroughly.

  • Waste Disposal: All materials used for decontamination (absorbent, wipes, etc.) must be disposed of as hazardous waste following the procedures outlined above.

Emergency Procedures: Preparedness is Key

  • Spill: In the case of a large or uncontrolled spill, evacuate the immediate area and alert your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

  • Fire: If a fire occurs, evacuate the area and activate the fire alarm. If it is safe to do so, use a dry chemical or carbon dioxide fire extinguisher. Do not use water, as it may spread the contamination.[1]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 4-(3-nitro-1H-pyrazol-1-yl)piperidine, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.